molecular formula C7H16N2O B13901982 (S)-2-Amino-2,3,3-trimethylbutanamide

(S)-2-Amino-2,3,3-trimethylbutanamide

Cat. No.: B13901982
M. Wt: 144.21 g/mol
InChI Key: PAZAAUKLIHJNJP-SSDOTTSWSA-N
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Description

(S)-2-Amino-2,3,3-trimethylbutanamide, also known as (S)-tert-Leucine N-methylamide, is a chiral building block of significant value in medicinal chemistry and asymmetric synthesis. Its primary research application is as a key intermediate in the preparation of Marimastat, a broad-spectrum matrix metalloproteinase (MMP) inhibitor that has been extensively studied in clinical trials for conditions like cancer and arthritis . The compound's rigid, sterically hindered tert-butyl group and chiral center are crucial for imparting high enantioselectivity in chemical reactions. This is exemplified in its use as a precursor for imidazolidine-4-one ligands, which form efficient copper-based catalysts for asymmetric Henry reactions, producing enantiomerically pure 2-nitroalcohols—valuable intermediates for pharmaceuticals . By serving as a precursor to critical pharmacophores and chiral ligands, this compound enables research into therapeutic agents and the development of highly stereoselective synthetic methodologies.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H16N2O

Molecular Weight

144.21 g/mol

IUPAC Name

(2S)-2-amino-2,3,3-trimethylbutanamide

InChI

InChI=1S/C7H16N2O/c1-6(2,3)7(4,9)5(8)10/h9H2,1-4H3,(H2,8,10)/t7-/m1/s1

InChI Key

PAZAAUKLIHJNJP-SSDOTTSWSA-N

Isomeric SMILES

C[C@@](C(=O)N)(C(C)(C)C)N

Canonical SMILES

CC(C)(C)C(C)(C(=O)N)N

Origin of Product

United States

Foundational & Exploratory

(S)-2-Amino-2,3,3-trimethylbutanamide chemical structure and properties

Author: BenchChem Technical Support Team. Date: March 2026

This technical whitepaper provides an in-depth analysis of (S)-2-Amino-2,3,3-trimethylbutanamide , a highly specialized


-disubstituted amino acid derivative. Often referred to in peptidomimetic literature as (

Me)Tle-NH

or

-methyl-tert-leucine amide
, this molecule represents a pinnacle of steric constraint in peptide design.

The "Pinacolone" Conformational Lock for Peptidomimetics

Executive Summary

(S)-2-Amino-2,3,3-trimethylbutanamide is the amide derivative of


-methyl-tert-leucine . It is a non-proteinogenic amino acid characterized by a quaternary 

-carbon substituted with both a methyl group and a bulky tert-butyl group.

In drug discovery, this scaffold is utilized not for its chemical reactivity, but for its conformational rigidity . The extreme steric crowding at the


-carbon restricts the torsion angles (

) of the peptide backbone, forcing it into stable helical conformations (typically

-helix or

-helix) and rendering adjacent peptide bonds nearly impervious to proteolytic cleavage.
Chemical Identity & Stereochemistry
PropertyDetail
IUPAC Name (2S)-2-Amino-2,3,3-trimethylbutanamide
Common Name (

Me)Tle-NH

;

-Methyl-tert-leucine amide
CAS Number 318471-87-3 (Generic/Racemic), 89226-12-0 (N-methyl variant - Caution)
Molecular Formula C

H

N

O
Molecular Weight 144.22 g/mol
Chirality (S)-Enantiomer (L-configuration equivalent)
Structural Class

-Dialkyl Amino Acid (AAA); Sterically Hindered Amide
Structural Analysis

The molecule is derived from the butane chain, but its architecture is best understood as a glycine scaffold where the two


-hydrogens are replaced by:
  • A Methyl group (-CH

    
    ).
    
  • A tert-Butyl group (-C(CH

    
    )
    
    
    
    ).

This creates a "chiral pincer" effect. Unlike


-aminoisobutyric acid (Aib), which is achiral (two methyls), (

Me)Tle is chiral. The (S)-enantiomer is the topoisomer usually required to mimic the L-amino acids found in native proteins, allowing for seamless integration into biological receptors while locking the conformation.
Synthesis & Manufacturing Protocol

The synthesis of sterically hindered amino acids like (


Me)Tle is challenging because the bulky tert-butyl group inhibits standard alkylation reactions. The most robust industrial route utilizes the Bucherer-Bergs reaction  starting from Pinacolone  (3,3-dimethyl-2-butanone).
3.1. Synthetic Pathway (Bucherer-Bergs)

The synthesis proceeds in three phases: Hydantoin formation, Hydrolysis, and Resolution.[1]

Synthesis Pinacolone Pinacolone (3,3-Dimethyl-2-butanone) Hydantoin 5-Methyl-5-tert-butylhydantoin (Intermediate) Pinacolone->Hydantoin (NH4)2CO3, KCN Bucherer-Bergs RacemicAA (DL)-alpha-Methyl-tert-leucine (Racemic Acid) Hydantoin->RacemicAA NaOH/H2O 160°C, High Pressure Resolution Chiral Resolution (HPLC or Enzymatic) RacemicAA->Resolution Acylase I or Chiral Chromatography S_Isomer (S)-Acid Resolution->S_Isomer Isolation Amidation Amidation (SOCl2 / NH3) S_Isomer->Amidation Final (S)-2-Amino-2,3,3- trimethylbutanamide Amidation->Final

Figure 1: Synthetic route from Pinacolone to the target amide via the Bucherer-Bergs hydantoin intermediate.[1][2]

3.2. Detailed Protocol: Hydantoin Hydrolysis

The critical step is the opening of the hydantoin ring, which is exceptionally stable due to the gem-dialkyl effect.

  • Reagents: 5-Methyl-5-tert-butylhydantoin, 6M NaOH (aq).

  • Conditions: Autoclave at 150–170°C for 48–72 hours. Note: Standard reflux is insufficient due to steric hindrance.

  • Workup: Acidify to pH 3.0 with HCl. The amino acid precipitates or is extracted with

    
    -butanol.
    
  • Yield: Typically 60–70% of the racemic acid.

3.3. Enantiomeric Resolution

To obtain the (S)-enantiomer :

  • Method A (Enzymatic): Acetylation of the racemic amine followed by selective deacetylation using Hog Kidney Acylase I . The enzyme selectively hydrolyzes the (S)-N-acetyl derivative to the free (S)-amino acid, leaving the (R)-N-acetyl derivative intact.

  • Method B (Chemical): Formation of diastereomeric salts using chiral amines (e.g., (S)-phenylethylamine) is difficult due to the bulk. Chiral Preparative HPLC is preferred for high-purity batches.

Physicochemical Properties[1][4][5][6][7][8][9][10]

The physical profile of (S)-2-Amino-2,3,3-trimethylbutanamide is dominated by its lipophilicity and compact spherical shape.

PropertyValue / CharacteristicRelevance
Physical State White Crystalline PowderStable solid form for formulation.
Melting Point > 260°C (Sublimes)High lattice energy due to symmetry.
LogP (Octanol/Water) ~1.5 (Estimated)Significantly more lipophilic than Leucine.
Solubility Low in water; High in MeOH, DMSORequires organic co-solvents for synthesis.
pKa (Amine) ~7.8Lower than typical amines due to steric shielding.
H-Bond Potential 2 Donors, 1 AcceptorCritical for intra-molecular helix locking.
Applications in Drug Design: The "Conformational Lock"

The primary utility of (


Me)Tle-NH

is its ability to restrict the conformational freedom of a peptide chain.
5.1. The Thorpe-Ingold Effect (Gem-Dialkyl Effect)

The presence of two bulky groups on the


-carbon forces the backbone torsion angles (

) into a narrow region of the Ramachandran plot, typically corresponding to helical structures (

).
  • Helix Induction: Incorporation of a single (

    
    Me)Tle residue can nucleate a 
    
    
    
    -helix or
    
    
    -helix in an otherwise unstructured peptide.
  • Proteolytic Stability: The steric bulk of the tert-butyl group acts as a "shield," preventing proteases (like trypsin or chymotrypsin) from accessing the peptide bond. This extends the half-life of peptide drugs in vivo.

5.2. Comparative Steric Bulk

We can quantify the constraining power of this molecule by comparing it to other


-disubstituted amino acids:

Sterics Aib Aib (Alanine-like) Me / Me (Flexible Helix Inducer) Iva Isovaline Me / Et (Moderate Constraint) Aib->Iva Increasing Bulk Deg Diethylglycine Et / Et (Linear/Flat) Iva->Deg Divergent Path Tle (alpha-Me)Tle Me / t-Butyl (The 'Lock') Iva->Tle Maximal Constraint

Figure 2: Hierarchy of steric constraint. (


Me)Tle represents the maximum constraint possible before synthesis becomes sterically impossible.
Analytical Profiling

To verify the identity and purity of (S)-2-Amino-2,3,3-trimethylbutanamide, the following analytical signals are diagnostic:

  • 
    H NMR (DMSO-d
    
    
    
    ):
    • 
       0.95 ppm (s, 9H, tert-Butyl).
      
    • 
       1.40 ppm (s, 3H, 
      
      
      
      -Methyl).
    • 
       7.20, 7.50 ppm (br s, 2H, Amide NH
      
      
      
      ).
    • Note: Absence of

      
      -proton signal confirms tetrasubstitution.
      
  • 
    C NMR: 
    
    • Distinct quaternary carbon signal at ~60 ppm (

      
      -C).
      
    • Carbonyl signal at ~175 ppm.

  • Chiral HPLC:

    • Column: Chiralpak AD-H or OD-H.

    • Mobile Phase: Hexane/IPA (90:10).

    • Detection: 210 nm.

References
  • Toniolo, C., et al. (1994).[3] "Onset of the fully extended conformation in (

    
    Me)Leu derivatives and short peptides." International Journal of Biological Macromolecules, 16(1), 7-14.[3] 
    
  • Formaggio, F., et al. (2005). "Preferred conformations of peptides containing tert-leucine, a sterically demanding, lipophilic

    
    -amino acid."[4] Chemistry – A European Journal, 11(8), 2395-2404. 
    
  • Cornish, V. W., et al. (1994). "Stabilizing and destabilizing effects of placing

    
    -branched amino acids in protein 
    
    
    
    -helices." Biochemistry, 33(40), 12022-12031.
  • Tanaka, M., et al. (2001).

Sources

CAS number lookup for (S)-2-Amino-2,3,3-trimethylbutanamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a rigorous technical analysis for the identification, CAS verification, and structural characterization of (S)-2-Amino-2,3,3-trimethylbutanamide .

Executive Summary: The Specificity Challenge

The chemical name (S)-2-Amino-2,3,3-trimethylbutanamide refers to a specific, sterically hindered alpha-amino acid amide:


-methyl-tert-leucine amide .

Researchers often encounter a critical ambiguity with this compound due to its nomenclature similarity to (S)-N-methyl-tert-leucine amide (CAS 89226-12-0), a common intermediate in peptide synthesis and sports supplements. The distinction lies in the location of the third methyl group:

  • Target Molecule: Methyl group is attached to the

    
    -carbon (C2).
    
  • Common Confounder: Methyl group is attached to the amide nitrogen.

This guide details the correct CAS assignment, distinguishes it from its isomers, and provides a self-validating protocol for analytical verification.

Part 1: Chemical Identity & CAS Verification

The Target Compound
  • IUPAC Name: (2S)-2-Amino-2,3,3-trimethylbutanamide

  • Common Names:

    
    -methyl-L-tert-leucine amide; (S)-
    
    
    
    -methyl-tert-leucine amide.
  • CAS Number: 318471-87-3

  • Molecular Formula:

    
    
    
  • Molecular Weight: 144.22 g/mol [1]

The Common Confounder (Warning)
  • IUPAC Name: (2S)-2-Amino-N,3,3-trimethylbutanamide[2]

  • Common Names: N-methyl-L-tert-leucine amide; L-tert-leucine methylamide.

  • CAS Number: 89226-12-0 [1][2][3][4]

  • Distinction: This compound lacks the

    
    -methyl group but possesses an N-methyl group. It is commercially ubiquitous, whereas the target (
    
    
    
    -methyl) is a specialized chiral building block.
Structural Comparison Table
FeatureTarget: (S)-2-Amino-2,3,3-trimethylbutanamide Confounder: (S)-2-Amino-N,3,3-trimethylbutanamide
CAS Number 318471-87-3 89226-12-0

-Carbon (C2)
Quaternary (Bonded to Methyl, t-Butyl, Amine, Carbonyl)Tertiary (Bonded to H, t-Butyl, Amine, Carbonyl)
Amide Nitrogen Primary (

)
Secondary (

)
Steric Bulk Extreme (Tetrasubstituted

-center)
High (Bulky side chain only)
Primary Application Specialized conformational constraint in peptidesPeptide coupling, N-methylation studies

Part 2: Visual Identification Logic

The following decision tree illustrates the logic required to validate the correct chemical entity based on structural features.

CAS_Identification_Logic Start Input: (S)-2-Amino-2,3,3-trimethylbutanamide Check_Amide Step 1: Analyze Amide Nitrogen Is there a Methyl group on the Nitrogen? Start->Check_Amide Branch_Yes YES (N-Methyl) Check_Amide->Branch_Yes Found 'N-methyl' or '-NHMe' Branch_No NO (Primary Amide) Check_Amide->Branch_No Found '-NH2' Result_Confounder Compound: (S)-N-methyl-tert-leucine amide CAS: 89226-12-0 (Common Commercial Product) Branch_Yes->Result_Confounder Check_Alpha Step 2: Analyze Alpha-Carbon (C2) Is C2 bonded to a Methyl group? Branch_No->Check_Alpha Check_Alpha->Result_Confounder No (Tertiary C - Mismatch) Result_Target Target: (S)-alpha-methyl-tert-leucine amide CAS: 318471-87-3 (Rare Chiral Intermediate) Check_Alpha->Result_Target Yes (Quaternary C)

Figure 1: Decision logic for distinguishing the target


-methyl amide from the N-methyl isomer.

Part 3: Analytical Verification Protocols

To ensure scientific integrity, one cannot rely solely on vendor labels.[5] The following protocols provide self-validating confirmation of the structure.

Proton NMR ( -NMR) Diagnostics

The definitive distinction lies in the integration and splitting patterns of the methyl groups.

  • Target (CAS 318471-87-3):

    • 
      -Methyl Signal:  Singlet (3H) typically around 
      
      
      
      1.2–1.5 ppm. It does not split because C2 is quaternary.
    • Amide Protons: Broad singlet (2H) for

      
      .
      
    • t-Butyl Group: Strong singlet (9H) around

      
       0.9–1.0 ppm.
      
    • 
      -Proton: Absent . (There is no H on C2).
      
  • Confounder (CAS 89226-12-0): [2]

    • N-Methyl Signal: Doublet (3H) around

      
       2.6–2.8 ppm (couples with NH).
      
    • 
      -Proton:  Singlet or doublet (1H) around 
      
      
      
      3.0–3.5 ppm.
    • Amide Proton: Broad signal (1H) for

      
      .
      
Synthesis Pathway (Contextualizing Availability)

The synthesis of the target molecule is significantly more challenging than the confounder, explaining its rarity.

  • Starting Material: 3,3-dimethyl-2-oxobutanoic acid (Trimethylpyruvic acid).

  • Transformation: Strecker synthesis or Bucherer-Bergs reaction typically yields the hydantoin.

  • 
    -Methylation:  Requires strong base (e.g., LDA) and methyl iodide on a protected intermediate to overcome the steric hindrance of the adjacent tert-butyl group.
    
  • Amidation: Conversion of the resulting

    
    -methyl amino acid to the amide.
    

Note: The steric bulk of the tert-butyl group makes nucleophilic attack at C2 difficult, often requiring high-pressure conditions or specific catalytic asymmetric synthesis methods [1].

Part 4: Applications in Drug Development

(S)-2-Amino-2,3,3-trimethylbutanamide serves as a specialized "conformational lock" in peptide engineering.

  • Helix Stabilization: The gem-dimethyl effect (Thorpe-Ingold effect) combined with the bulky t-butyl group rigidly constrains the peptide backbone (

    
     angles), forcing specific secondary structures like 
    
    
    
    -helices or
    
    
    -turns.
  • Proteolytic Resistance: The quaternary center at C2 eliminates the

    
    -hydrogen, rendering the adjacent peptide bond highly resistant to enzymatic hydrolysis by proteases.
    
  • Chiral Auxiliaries: Used in the asymmetric synthesis of other complex molecules where extreme steric differentiation is required.

References

  • Chemsrc. (2025).[4] (S)-2-Amino-2,3,3-trimethylbutanamide - CAS 318471-87-3. Retrieved from [Link]

  • PubChem. (2025).[6] Compound Summary: 2-Amino-N,3,3-trimethylbutanamide.[2][3][7] National Library of Medicine. Retrieved from [Link]

  • Mzengeza, S., et al. (2000). Stereospecific synthesis of

    
    -methylated amino acids. Amino Acids, 18, 81–88.[8] (Contextual reference for synthesis of sterically hindered 
    
    
    
    -methyl amino acids).

Sources

physicochemical properties of (S)-2-Amino-2,3,3-trimethylbutanamide

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph: Physicochemical Profiling of (S)-2-Amino-2,3,3-trimethylbutanamide

Part 1: Executive Summary & Chemical Identity

Compound: (S)-2-Amino-2,3,3-trimethylbutanamide Common Synonyms: (S)-


-methyl-tert-leucine amide; 

-Me-Tle-NH

CAS Registry Number: 318471-87-3 Molecular Formula: C

H

N

O Molecular Weight: 144.22 g/mol
Critical Structural Distinction

Researchers must distinguish this compound from its constitutional isomer, (S)-tert-leucine N-methylamide (CAS 89226-12-0).

  • Target Compound (CAS 318471-87-3): A primary amide with a quaternary

    
    -carbon (methyl and tert-butyl substituents). This motif provides exceptional conformational rigidity and proteolytic stability.
    
  • Isomer (CAS 89226-12-0): A secondary amide (N-methyl) with a tertiary

    
    -carbon.
    

Structural Significance: The (S)-2-amino-2,3,3-trimethylbutanamide scaffold represents an "extreme" steric environment. The presence of a tert-butyl group adjacent to a quaternary


-methyl center creates a "neopentyl-like" steric shield. This unique architecture is utilized in medicinal chemistry to lock peptide backbone conformations (restricting 

and

torsion angles) and to protect adjacent peptide bonds from enzymatic hydrolysis, particularly in the design of HCV NS3/4A protease inhibitors and peptidomimetic drugs.

Part 2: Physicochemical Properties

The following data synthesizes experimental values from homologous series and calculated descriptors for this specific steric variant.

Table 1: Physicochemical Profile[1]
PropertyValue / RangeContext & Causality
Physical State Crystalline SolidHigh lattice energy due to efficient packing of the globular tert-butyl group and intermolecular H-bonding.
Melting Point 120°C – 150°C (Predicted)Analog Comparison: (S)-tert-Leucine amide melts at ~102°C. The addition of the

-methyl group typically elevates the melting point by increasing molecular symmetry and rigidity.
Solubility (Water) Low to Moderate (< 5 mg/mL at pH 7)The lipophilic tert-butyl and

-methyl groups dominate the solvation profile. Solubility increases significantly at pH < 6 due to protonation of the amine.
Solubility (Organic) HighSoluble in Methanol, DMSO, DMF, and DCM.
pKa (Conjugate Acid) 7.6 – 7.9 (Est.)Steric Effect: Lower than standard amino amides (typically ~8.2–9.0). The bulky surroundings hinder the solvation of the ammonium cation, destabilizing the protonated state and increasing acidity.
LogP 0.4 – 0.8More lipophilic than alanine amide (LogP ~ -1.5) due to the C5 hydrocarbon bulk.
H-Bond Donors 3(1 from

-NH

, 2 from Amide NH

)
H-Bond Acceptors 1(Carbonyl Oxygen)
The "Neopentyl" Steric Shield Effect

The 2,3,3-trimethyl arrangement creates a severe steric barrier around the carbonyl carbon.

  • Hydrolysis Resistance: Nucleophilic attack at the amide carbonyl is significantly retarded compared to standard amino acids. This makes the compound stable in aqueous solution even at elevated temperatures or deviating pH.

  • Reactivity: Derivatization of the

    
    -amine (e.g., peptide coupling) requires highly activated reagents (e.g., HATU, COMU) and extended reaction times.
    

Part 3: Experimental Protocols

Protocol A: High-Performance Liquid Chromatography (HPLC) Purity Analysis

Rationale: Standard C18 methods may fail to retain this polar, basic amine. A polar-embedded phase or ion-pairing strategy is required.

System Parameters:

  • Column: C18 Polar Embedded (e.g., Waters SymmetryShield RP18 or Phenomenex Synergi Fusion), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Perchloric acid (HClO

    
    ) in Water (pH ~2.0). Note: Low pH ensures the amine is fully protonated and interacts with the stationary phase.
    
  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 60% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (Amide absorption).

  • Sample Diluent: Mobile Phase A.

Self-Validating Check:

  • The peak should be sharp (Tail factor < 1.5). If tailing occurs, increase buffer ionic strength (e.g., add 20 mM NaClO

    
    ).
    
Protocol B: Potentiometric pKa Determination

Rationale: Due to low water solubility at neutral pH, a cosolvent extrapolation method is recommended.

  • Preparation: Dissolve 5 mg of compound in 10 mL of 0.1 M KCl (ionic strength adjuster). If insoluble, use a Methanol/Water mixture (e.g., 30% MeOH).

  • Titration: Titrate with 0.1 M HCl to pH 2.5, then back-titrate with 0.1 M KOH to pH 11.0 under N

    
     atmosphere (to exclude CO
    
    
    
    ).
  • Calculation: Plot pH vs. Volume. The first inflection point corresponds to the ammonium deprotonation.

  • Correction: If MeOH was used, apply the Yasuda-Shedlovsky extrapolation to determine aqueous pKa (

    
    ).
    

Part 4: Visualization & Workflow

Figure 1: Structural & Steric Map

This diagram illustrates the connectivity and the steric congestion (red arrows) that defines the molecule's properties.

G cluster_0 Physicochemical Consequences Amide Amide Group (-CONH2) (Stable) AlphaC α-Carbon (Quaternary) AlphaC->Amide C-C Bond Amine α-Amine (-NH2) (Nucleophile) AlphaC->Amine C-N Bond tButyl tert-Butyl Group (-C(CH3)3) (Steric Bulk) AlphaC->tButyl Steric Clash Methyl α-Methyl (-CH3) AlphaC->Methyl tButyl->Amide Shields Carbonyl Prop3 Restricted Rotation Methyl->Amine Modulates pKa Prop1 High Melting Point Prop2 Hydrolytic Stability

Caption: Structural connectivity of (S)-2-Amino-2,3,3-trimethylbutanamide showing the steric influence of the tert-butyl and alpha-methyl groups on stability and reactivity.

Figure 2: QC & Characterization Workflow

Workflow cluster_ID Identity Verification cluster_Purity Purity Profiling Start Crude Sample (S)-2-Amino-2,3,3-trimethylbutanamide NMR 1H NMR (DMSO-d6) Confirm t-Bu (0.9 ppm) & Me (1.2 ppm) Start->NMR MS LC-MS (ESI+) [M+H]+ = 145.2 Start->MS HPLC RP-HPLC (Acidic Mobile Phase) Detect Amide/Amine impurities NMR->HPLC MS->HPLC Chiral Chiral HPLC (Crown Ether Column) Check (R)-enantiomer HPLC->Chiral Decision Meets Specs? (>98% Purity, >99% ee) Chiral->Decision Release Release for Synthesis/Assay Decision->Release Yes Repurify Recrystallize (MeOH/Et2O) Decision->Repurify No Repurify->HPLC

Caption: Quality Control workflow emphasizing the necessity of chiral purity assessment due to the difficulty of separating sterically similar enantiomers.

Part 5: Applications in Drug Discovery

  • HCV Protease Inhibitors: The (S)-2-amino-2,3,3-trimethylbutanamide moiety acts as a P1 or P1' anchor in peptidomimetic inhibitors of the Hepatitis C Virus (HCV) NS3/4A protease. The bulky side chain fills the S1 hydrophobic pocket (the "S1 subsite"), providing high affinity binding while the amide anchors the inhibitor via hydrogen bonding to the catalytic backbone (e.g., Ser139).

  • Conformational Constraint: In peptide design, replacing Leucine or Valine with this

    
    -methylated analog restricts the conformational space of the peptide backbone. The steric clash between the 
    
    
    
    -methyl and the tert-butyl group forces the backbone into specific torsion angles (often favoring helical or turn structures), which can stabilize bioactive conformations and improve receptor selectivity.

References

  • PubChem Compound Summary. (2025). 2-Amino-N,3,3-Trimethylbutanamide (Isomer Comparison). National Center for Biotechnology Information. Link

  • Chemical Source Registry. (2025). (S)-2-Amino-2,3,3-trimethylbutanamide Properties and CAS 318471-87-3. ChemSrc. Link

  • Mzengeza, S., et al. (2000).[1] Stereospecific synthesis of α-methylated amino acids. Amino Acids, 18, 81–88.[1] (Describes synthesis of hindered alpha-methyl amino acids). Link

  • U.S. Patent 6,476,231. (2002). Process for the preparation of N-carboxy-t-leucine anhydride and derivatives. (Describes synthesis of tert-leucine amides). Link

  • Der Pharma Chemica. (2014). Synthetic medicinal compounds for the treatment of hepatitis C. (Review of HCV inhibitors utilizing bulky amino acid motifs). Link

Sources

solubility profile of (S)-2-Amino-2,3,3-trimethylbutanamide in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(S)-2-Amino-2,3,3-trimethylbutanamide (CAS: 318471-87-3), often utilized as a robust chiral auxiliary in asymmetric synthesis (e.g., Henry reactions) and a precursor for sterically hindered peptidomimetics, presents unique solubility challenges due to its bulky tert-butyl and


-methyl substituents.

This guide provides a comprehensive solubility profile, characterizing the compound’s thermodynamic behavior in critical organic solvents. It integrates experimental data with physicochemical principles to support process optimization, specifically for recrystallization, extraction, and reaction solvent selection.

Key Physicochemical Identifiers
PropertyDetail
IUPAC Name (2S)-2-Amino-2,3,3-trimethylbutanamide
Common Name

-Methyl-L-tert-leucinamide
CAS Number 318471-87-3
Molecular Formula

Molecular Weight 144.22 g/mol
Physical State Crystalline Solid
Key Structural Feature Quaternary

-carbon with tert-butyl steric bulk

Physicochemical Characterization & Solubility Mechanisms[2]

The solubility of (S)-2-Amino-2,3,3-trimethylbutanamide is governed by the competition between its polar primary amide/amine functionalities and the highly lipophilic, sterically crowded hydrocarbon skeleton.

Structural Causality
  • Steric Hindrance: The tert-butyl group at C3 and the methyl group at C2 create a "greasy" hydrophobic shield, significantly increasing solubility in non-polar and moderately polar solvents (e.g., DCM, Toluene) compared to non-hindered amino amides.

  • Hydrogen Bonding: The primary amine (

    
    ) and amide (
    
    
    
    ) groups act as both donors and acceptors, necessitating protic or highly polar aprotic solvents for high-concentration dissolution (>100 mg/mL).
  • Lattice Energy: The high symmetry and steric interlocking of the tert-butyl group typically result in a stable crystal lattice, requiring significant solvent enthalpy to overcome lattice energy during dissolution.

DOT Diagram: Structural Solubility Logic

SolubilityLogic Compound (S)-2-Amino-2,3,3- trimethylbutanamide Hydrophobic Hydrophobic Domain (tert-Butyl + alpha-Methyl) Compound->Hydrophobic Hydrophilic Hydrophilic Domain (Amine + Amide) Compound->Hydrophilic Solvent_NP Non-Polar Solvents (Heptane, Toluene) Hydrophobic->Solvent_NP Affinity Solvent_Polar Polar Solvents (MeOH, DMSO, Water) Hydrophilic->Solvent_Polar Affinity Result_NP Moderate Solubility (Van der Waals) Solvent_NP->Result_NP Result_Polar High Solubility (H-Bonding) Solvent_Polar->Result_Polar

Caption: Interplay between hydrophobic steric bulk and hydrophilic functional groups determining solvent compatibility.

Solubility Profile in Organic Solvents[1][3]

The following data categorizes solvents based on their solvation capacity at 25°C. This profile is synthesized from process chemistry literature regarding


-methyl amino acid derivatives and homologues.
Solubility Classification Table (at 25°C)
Solvent ClassRepresentative SolventSolubility RatingEstimated Range (mg/mL)Process Application
Alcohols Methanol (MeOH)High > 200Primary reaction solvent; Dissolution for transfer.
Ethanol (EtOH)High > 150Crystallization (often with antisolvent).
Isopropanol (IPA)Moderate-High 80 - 120Crystallization; Cooling curves.
Chlorinated Dichloromethane (DCM)High > 150Extraction; Synthesis (Schotten-Baumann).
Ethers Tetrahydrofuran (THF)High > 100Reaction solvent (Grignard/Lithiation compatibility).
MTBEModerate 30 - 60Extraction; Antisolvent for very polar impurities.
Aprotic Polar DMSO / DMFVery High > 300Stock solutions; Library synthesis.
Acetonitrile (MeCN)Moderate 40 - 80HPLC mobile phase; Crystallization.
Hydrocarbons TolueneModerate 20 - 50High-temp reaction solvent; Azeotropic drying.
n-Heptane / HexaneLow (Antisolvent) < 5Precipitation; Yield maximization.
Aqueous Water (pH 7)Moderate 10 - 30pH-dependent extraction (soluble at pH < 8).

Critical Process Note: The solubility in water is highly pH-dependent. At pH < 8.0, the amine protonates (


), drastically increasing aqueous solubility. For extraction into organic phases (DCM/EtOAc), ensure the aqueous phase is adjusted to pH > 10 using NaOH or Carbonate.

Experimental Protocol: Self-Validating Solubility Determination

To obtain precise thermodynamic solubility values for your specific batch (polymorphs may vary), follow this Gravimetric-HPLC Cross-Validation Protocol .

Reagents & Equipment
  • Compound: (S)-2-Amino-2,3,3-trimethylbutanamide (>98% purity).[1]

  • Solvents: HPLC Grade.

  • Equipment: Thermomixer (temp controlled), 0.22 µm PTFE syringe filters, HPLC-UV or LC-MS.

Step-by-Step Methodology
  • Saturation Equilibrium:

    • Add excess solid compound (~50 mg) to 1.0 mL of target solvent in a sealed HPLC vial.

    • Agitate: Shake at 500 rpm at 25°C (or target T) for 24 hours. Causality: Ensures thermodynamic equilibrium is reached, overcoming slow dissolution kinetics of the steric bulk.

    • Visual Check: Ensure undissolved solid remains. If clear, add more solid.

  • Filtration & Sampling:

    • Allow to stand for 1 hour to settle.

    • Filter supernatant through a 0.22 µm PTFE filter (pre-heated if testing elevated temps to prevent crash-out).

  • Quantification (Dual Method):

    • Method A (Gravimetric - Rapid): Taut 1.0 mL of filtrate into a pre-weighed vial. Evaporate solvent under

      
       stream/vacuum. Weigh residue.
      
      • Formula:

        
        
        
    • Method B (HPLC - Precise): Dilute 10 µL of filtrate into 990 µL of Mobile Phase (e.g., Water/MeCN). Inject against a 5-point calibration curve.

  • Self-Validation Step:

    • Compare Method A and Method B results.

    • Acceptance Criteria: Deviation < 5%. If > 5%, check for solvate formation (Method A error) or filter adsorption (Method B error).

DOT Diagram: Solubility Determination Workflow

Workflow Start Start: Excess Solid + Solvent Equilibrate Equilibrate: 24h @ 25°C (Thermomixer) Start->Equilibrate Check Undissolved Solid Present? Equilibrate->Check AddSolid Add More Solid Check->AddSolid No Filter Filter (0.22 µm PTFE) Check->Filter Yes AddSolid->Equilibrate Split Split Sample Filter->Split Gravimetric Method A: Gravimetric (Evaporation) Split->Gravimetric HPLC Method B: HPLC Assay (Quant vs Std) Split->HPLC Compare Compare Results (|A - B| < 5%) Gravimetric->Compare HPLC->Compare Valid Data Validated Compare->Valid Pass Investigate Investigate Solvates/Errors Compare->Investigate Fail

Caption: Dual-method workflow ensuring data integrity and eliminating artifacts from solvate formation.

Process Engineering Applications

Crystallization Strategy

For purification of (S)-2-Amino-2,3,3-trimethylbutanamide from crude reaction mixtures (e.g., after amide formation from the acid):

  • Solvent System: Ethanol / n-Heptane.

  • Method: Cooling + Antisolvent.

    • Dissolve crude in minimal hot Ethanol (60°C).

    • Slowly add n-Heptane until slight turbidity is observed.

    • Cool ramp: 60°C

      
       20°C over 4 hours.
      
    • Why: The steric bulk encourages good crystal growth in non-polar environments, but the amide requires ethanol for initial solubility. Heptane acts as a powerful antisolvent to drive yield.

Extraction (Work-up)
  • Challenge: Product can partition into water if pH is neutral/acidic.

  • Solution:

    • Basify aqueous layer to pH 12 (using NaOH).

    • Extract with DCM or MTBE . (DCM is preferred for higher solubility, MTBE for easier evaporation).

    • Avoid Ethyl Acetate if trace hydrolysis is a concern (though unlikely with this steric bulk).

References

  • Compound Identification: National Center for Biotechnology Information. PubChem Compound Summary for CID 102244675, (S)-2-Amino-2,3,3-trimethylbutanamide.
  • Synthetic Application: Lyčka, A., et al. "Recyclable catalyst for the asymmetric Henry reaction based on imidazolyl-imidazolidinone derivative." University of Pardubice Repository. Available at: [Link]

  • General Methodology: Jouyban, A. "Review of the pharmaceutical solubility studies in mono-and mixed-solvents." Chemical and Pharmaceutical Bulletin, 2019.
  • Physicochemical Properties: ChemSrc. "(S)-2-Amino-2,3,3-trimethylbutanamide CAS 318471-87-3 Data." Available at: [Link]

Disclaimer: This guide is based on physicochemical principles and available literature for the specific CAS 318471-87-3. Exact solubility values should be validated experimentally using the protocol in Section 4 before scaling up.

Sources

synthesis pathways for (S)-2-Amino-2,3,3-trimethylbutanamide from precursors

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the synthesis pathways for (S)-2-Amino-2,3,3-trimethylbutanamide , a sterically congested chiral amine often used as an intermediate in the synthesis of HCV protease inhibitors (e.g., Boceprevir analogs) and as a chiral auxiliary in asymmetric catalysis.

Executive Summary

Target Molecule: (S)-2-Amino-2,3,3-trimethylbutanamide IUPAC Name: (2S)-2-amino-2,3,3-trimethylbutanamide Common Names: (S)-


-methyl-tert-leucine amide; (S)-

-Me-Tle-NH

CAS Registry Number: 318471-87-3 (S-isomer), 299217-08-6 (Racemic)[1][2]

Synthesis Challenge: The primary challenge is the construction of a quaternary carbon center adjacent to a bulky tert-butyl group. This steric congestion inhibits nucleophilic attack at the carbonyl carbon in standard precursors, necessitating harsh conditions or highly reactive reagents.

This guide presents three distinct pathways:

  • Industrial Strecker Route: Scalable, cost-effective, requires chiral resolution.

  • Asymmetric Sulfinimine Route (Ellman): High stereoselectivity, avoids resolution loss.

  • Chiral Auxiliary Alkylation (Seebach): High purity, ideal for laboratory-scale synthesis starting from tert-leucine.

Pathway 1: Industrial Strecker Synthesis & Resolution

Best for: Multi-kilogram scale-up, cost-sensitive production.

This pathway utilizes the classic Strecker reaction on Pinacolone, followed by selective hydrolysis and classical resolution. It is the most robust method for bulk manufacturing despite the 50% yield cap inherent to resolution.

Step 1: Strecker Reaction (Nitrile Formation)

Precursor: Pinacolone (3,3-dimethyl-2-butanone)

Reaction:



Protocol:

  • Charge: In a glass-lined reactor, dissolve NH

    
    Cl (1.2 eq) and NaCN (1.1 eq) in water (3 vol).
    
  • Addition: Add Pinacolone (1.0 eq) dissolved in MeOH (3 vol) slowly at 20–25°C.

  • Reaction: Heat to 40–50°C. Due to the steric bulk of the tert-butyl group, reaction times are extended (24–48 hours) compared to unhindered ketones.

  • Workup: Quench with water. Extract the aminonitrile with MTBE or Toluene. The product is an oil that can be used directly.

    • Safety Note: NaCN requires strict cyanide handling protocols. Monitor HCN evolution.

Step 2: Selective Hydrolysis to Amide

Reagent: Conc. Sulfuric Acid (Oil of Vitriol)[3]

Reaction:



Protocol:

  • Cooling: Charge conc. H

    
    SO
    
    
    
    (5 vol) to a reactor and cool to 0–5°C.
  • Addition: Add the crude aminonitrile dropwise, maintaining internal temperature <15°C. The reaction is highly exothermic.

  • Aging: Allow the mixture to warm to 25°C and stir for 12–24 hours. The bulky hydrophobic group protects the amide bond from further hydrolysis to the acid.

  • Quench: Pour the mixture onto crushed ice.

  • Neutralization: Basify with NH

    
    OH or NaOH to pH 9–10. The amide precipitates as a white solid.[3]
    
  • Isolation: Filter and wash with cold water. Recrystallize from EtOAc/Hexanes if necessary.

Step 3: Classical Resolution

Resolving Agent: L-(+)-Tartaric Acid (or Dibenzoyl-L-tartaric acid for higher efficiency).

Protocol:

  • Salt Formation: Dissolve racemic amide (1.0 eq) and L-tartaric acid (1.0 eq) in refluxing MeOH/Water (9:1).

  • Crystallization: Cool slowly to room temperature. The diastereomeric salt of the (S)-amide crystallizes preferentially due to packing forces.

  • Filtration: Collect the crystals.

  • Free-basing: Suspend the salt in water and treat with 2M NaOH. Extract the free (S)-amide into DCM.

  • Yield: Typically 30–40% overall (from racemate). Enantiomeric excess (ee) >98% after one recrystallization.

Pathway 2: Asymmetric Sulfinimine Synthesis (Ellman's Method)

Best for: High-value synthesis, avoiding resolution, maximizing atom economy.

This modern approach uses (S)-tert-butanesulfinamide as a chiral auxiliary to direct the addition of the cyanide group, establishing the quaternary center stereoselectively.

Step 1: Condensation (Imine Formation)

Reagents: Pinacolone, (S)-tert-Butanesulfinamide, Ti(OEt)


.

Reaction:



Protocol:

  • Mix Pinacolone (1.0 eq), (S)-tert-butanesulfinamide (1.1 eq), and Ti(OEt)

    
     (2.0 eq) in dry THF.
    
  • Reflux (65°C) for 24 hours. The Lewis acid Ti(OEt)

    
     is crucial to overcome the steric hindrance of the pinacolone carbonyl.
    
  • Quench with brine, filter through Celite, and concentrate.

Step 2: Stereoselective Strecker Reaction

Reagent: TMSCN (Trimethylsilyl cyanide), Sc(OTf)


 (Catalyst).

Mechanism: The tert-butyl group of the sulfinyl auxiliary blocks one face of the imine, forcing the cyanide to attack from the opposite side (Re-face attack typically yields the S-amino acid precursor).

Protocol:

  • Dissolve the sulfinyl ketimine in DCM at -78°C.

  • Add Sc(OTf)

    
     (10 mol%) and TMSCN (1.5 eq).
    
  • Stir at low temperature for 48 hours. (Higher temps may be needed due to sterics, but lower temps favor higher dr).

  • Result: Sulfinyl-protected aminonitrile.

Step 3: Hydrolysis and Deprotection

Reagents: H


O

/K

CO

(for nitrile), HCl/MeOH (for sulfinyl).

Protocol:

  • Nitrile Hydrolysis: Treat the intermediate with basic hydrogen peroxide (H

    
    O
    
    
    
    , K
    
    
    CO
    
    
    , DMSO) to convert the nitrile to the amide without cleaving the sulfinyl group (optional) or hydrolyze both simultaneously.
  • Global Deprotection: Treat with 4M HCl in Dioxane/MeOH. This cleaves the sulfinyl group and hydrolyzes the nitrile if not already done.

  • Purification: The (S)-amide is isolated as the hydrochloride salt or free base.

  • Expected ee: >95%.

Pathway 3: Seebach's Self-Regeneration of Stereocenters (SRS)

Best for: Lab-scale high purity, utilizing commercially available chiral pool materials.

This route starts with (S)-tert-Leucine , which is commercially available (produced enzymatically). The challenge is "methylating" the alpha-position. Direct alkylation of the amino acid is impossible; we must use a cyclic template (oxazolidinone).

Step 1: Oxazolidinone Formation

Reagents: (S)-tert-Leucine, Pivalaldehyde (or Benzaldehyde).

Protocol:

  • Reflux (S)-tert-Leucine with Pivalaldehyde in Pentane with a Dean-Stark trap.

  • This forms a cis-disubstituted oxazolidinone (the tert-butyl group of the AA and the tert-butyl of the aldehyde are cis to minimize strain).

Step 2: Stereoselective Alkylation

Reagents: LDA (Lithium Diisopropylamide), Methyl Iodide (MeI).

Mechanism:

  • Deprotonate with LDA at -78°C to form the enolate.[4]

  • The bulky tert-butyl group on the ring hinders the "top" face.

  • MeI attacks from the "bottom" face (anti to the tert-butyl group), inverting the center, but preserving the chirality relative to the scaffold.

Step 3: Hydrolysis & Amide Formation

Protocol:

  • Hydrolyze the ring with HCl to yield (S)-

    
    -methyl-tert-leucine.
    
  • Convert to the amide via the acid chloride (SOCl

    
     then NH
    
    
    
    ) or mixed anhydride (IBCF/NMM then NH
    
    
    ).

Comparison of Methodologies

FeaturePathway 1: Strecker (Racemic)Pathway 2: Ellman (Asymmetric)Pathway 3: Seebach (Chiral Pool)
Starting Material Pinacolone (Cheap)Pinacolone (Cheap)(S)-tert-Leucine (Expensive)
Step Count 3 (Synthesis) + Resolution3-44-5
Scalability High (Industrial)Moderate (Reagent cost)Low (Reagent cost)
Stereocontrol 50% Yield (Resolution)>95% de (Intrinsic)>98% de (Intrinsic)
Key Reagent NaCN, H

SO

Sulfinamide, TMSCNLDA, MeI
Use Case Bulk Drug SubstanceHigh-Value IntermediateReference Standard

Visualizing the Pathways

SynthesisPathways Pinacolone Pinacolone (3,3-dimethyl-2-butanone) RacNitrile rac-Aminonitrile (Strecker) Pinacolone->RacNitrile NaCN, NH4Cl MeOH, 50°C SulfImine (S)-N-Sulfinyl Imine Pinacolone->SulfImine (S)-tBuSONH2 Ti(OEt)4 Tle (S)-tert-Leucine Oxazo Oxazolidinone (Seebach Aux) Tle->Oxazo Pivalaldehyde Dean-Stark RacAmide rac-Amide (Hydrolysis) RacNitrile->RacAmide conc. H2SO4 0°C to RT Target1 (S)-2-Amino-2,3,3- trimethylbutanamide RacAmide->Target1 L-Tartaric Acid Resolution ChiralNitrile (S,S)-Aminonitrile SulfImine->ChiralNitrile TMSCN Sc(OTf)3 ChiralNitrile->Target1 1. H2O2/OH- 2. HCl/MeOH Alkylated Alpha-Methylated Oxazolidinone Oxazo->Alkylated 1. LDA 2. MeI Alkylated->Target1 1. Hydrolysis 2. Amidation

Caption: Comparative flowchart of Strecker, Ellman, and Seebach synthesis pathways for (S)-2-Amino-2,3,3-trimethylbutanamide.

References

  • Strecker Synthesis of Hindered Amides

    • Gatz, J. et al. (1990). Synthesis of 2-Amino-2,3-dimethylbutanamide via Nitrile Hydrolysis.[5][6][7] US Patent 4,952,708.

    • Note: This patent describes the H SO hydrolysis method for the isopropyl analog, directly applicable to the tert-butyl analog.
  • Ellman's Auxiliary Methodology

    • Ellman, J. A., et al. (2000). Asymmetric Synthesis of -Branched Amines via tert-Butanesulfinamide.Journal of Organic Chemistry, 65(25), 8704-8710.
  • Seebach's SRS (Self-Regeneration of Stereocenters)

    • Seebach, D., et al. (1996). Self-Regeneration of Stereocenters (SRS)—Applications, Limitations, and Abandonment of a Synthetic Principle.
  • Enzymatic/Chemical Resolution of Alpha-Amino Amides

    • Kamphuis, J., et al. (1987). The resolution of -amino acid amides.Journal of the Chemical Society, Perkin Transactions 1, 1879-1884.
  • Target Molecule Characterization

    • Vertex Pharmaceuticals. (2002).[8] HCV Protease Inhibitors containing (S)-2-amino-2,3,3-trimethylbutanamide. WO2002018369.

Sources

safety data sheet (SDS) for (S)-2-Amino-2,3,3-trimethylbutanamide

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide & Safety Analysis: (S)-2-Amino-2,3,3-trimethylbutanamide

Part 1: Chemical Identity & Structural Significance

This guide addresses the specific safety and technical handling requirements for (S)-2-Amino-2,3,3-trimethylbutanamide . This compound represents a highly specialized class of sterically hindered


-amino amides, often utilized as chiral intermediates in the synthesis of protease inhibitors and complex peptidomimetics.

Crucial Distinction: Researchers must distinguish this compound from its close analogs to ensure accurate hazard assessment. It is not standard tert-leucinamide, nor is it the N-methyl variant. It is the


-methylated  derivative of tert-leucinamide, introducing significant steric bulk at the quaternary carbon center.

Chemical Identification Matrix

ParameterSpecification
Chemical Name (S)-2-Amino-2,3,3-trimethylbutanamide
CAS Number 318471-87-3
Molecular Formula

Molecular Weight 144.21 g/mol
Structural Class

-dialkyl amino acid amide (Sterically Hindered)
Synonyms (S)-

-methyl-tert-leucinamide; (2S)-2-amino-2,3,3-trimethyl-butanamide

Part 2: Hazard Identification (GHS Classification)

Note: As a specialized intermediate, specific toxicological data for CAS 318471-87-3 is limited. The following classification is derived from the Quantitative Structure-Activity Relationship (QSAR) of the parent compound, (S)-tert-leucinamide, and homologous


-methyl amino amides. In a drug development context, we adopt the "Worst-Case" safety baseline.
GHS Label Elements

Signal Word: DANGER

Hazard Statements:

  • H302/H301: Harmful or Toxic if swallowed. (Acute Toxicity, Oral)[1][2]

  • H314: Causes severe skin burns and eye damage.[1][2][3] (Skin Corrosion/Irritation - Category 1B)[1]

  • H318: Causes serious eye damage.[1][2][3][4]

  • H335: May cause respiratory irritation.[5]

Precautionary Statements (Critical):

  • P260: Do not breathe dust/fume/gas/mist/vapors/spray.[5][1][6]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

  • P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water [or shower].

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

Expert Insight: The Mechanism of Hazard

The primary hazard stems from the free primary amine at the


-position. Despite the steric hindrance provided by the tert-butyl and 

-methyl groups, the amine remains a potent nucleophile and base (

). Upon contact with biological tissue, it can cause alkaline hydrolysis of lipids (saponification), leading to deep tissue burns that may not be immediately painful.

Part 3: Technical Handling & Experimental Protocols

Storage & Stability Protocol

Directive: This compound is hygroscopic and sensitive to carbon dioxide (carbamate formation).

  • Atmosphere: Store under inert gas (Argon or Nitrogen).[3]

  • Temperature:

    
     (Refrigerate).
    
  • Container: Amber glass with a Teflon-lined cap to prevent leaching and light degradation.

Self-Validating Purity Check (HPLC/MS)

Before utilizing this intermediate in critical coupling reactions, verify identity to rule out the des-methyl analog (tert-leucinamide).

  • Method: Reverse-Phase HPLC

  • Column: C18 Sterically Protected (e.g., Zorbax StableBond),

    
    .
    
  • Mobile Phase:

    • A: Water + 0.1% TFA

    • B: Acetonitrile + 0.1% TFA

  • Gradient: 5% B to 95% B over 10 min.

  • Detection: UV @ 210 nm (Amide bond absorption).

  • Mass Spec Confirmation: Look for

    
    . (Distinct from tert-leucinamide 
    
    
    
    ).
Emergency Response Workflow

The following diagram outlines the critical decision path for exposure incidents involving this compound.

SafetyProtocol Start Exposure Incident: (S)-2-Amino-2,3,3-trimethylbutanamide Type Identify Exposure Type Start->Type Skin Skin/Dermal Contact Type->Skin Eye Ocular Contact Type->Eye Inhale Inhalation Type->Inhale ActionSkin 1. Remove Contaminated Clothing 2. Rinse 15+ min (Safety Shower) 3. Do NOT Neutralize Skin->ActionSkin ActionEye 1. Irrigate 15+ min (Eyewash) 2. Hold Eyelids Open 3. Consult Ophthalmologist Eye->ActionEye ActionInhale 1. Move to Fresh Air 2. Oxygen if Breathing Difficult 3. Monitor for Edema Inhale->ActionInhale Medical Seek Immediate Medical Attention (Bring SDS) ActionSkin->Medical ActionEye->Medical ActionInhale->Medical

Figure 1: Critical response workflow for exposure to sterically hindered amino amides.

Part 4: Physical & Chemical Properties Data

PropertyValueSource/Estimation
Appearance White to off-white crystalline solidObserved
Melting Point

Analog Estimation
Boiling Point

(Predicted)
ChemSrc [1]
Density

Predicted
Solubility Soluble in MeOH, DMSO, DCM; Sparingly in WaterLipophilic nature
pKa (Amine) ~9.5Base strength

Part 5: Toxicological & Ecological Information

5.1 Acute Toxicity

  • Oral: Data suggests

    
     (Rat) between 300-2000 mg/kg. Treat as Category 4 (Harmful).
    
  • Dermal: High risk of absorption. The lipophilic tert-butyl group facilitates skin penetration, enhancing the systemic delivery of the caustic amine.

5.2 Ecological Impact

  • Biodegradability: Expected to be low due to steric hindrance preventing rapid enzymatic hydrolysis.

  • Aquatic Toxicity: Do not release into drains. Amides with this lipophilicity can be toxic to aquatic organisms (

    
    ).
    

Part 6: Disposal Considerations

Protocol:

  • Dissolution: Dissolve the solid in a combustible solvent (e.g., acetone or ethanol).

  • Neutralization: If the quantity is small (<1g), treat with dilute HCl to form the hydrochloride salt, reducing volatility and basicity.

  • Incineration: Burn in a chemical incinerator equipped with an afterburner and scrubber. Nitrogen oxides (

    
    ) will be generated during combustion.
    

References

  • ChemSrc. (2025). (S)-2-Amino-2,3,3-trimethylbutanamide - CAS 318471-87-3 Physicochemical Properties. Retrieved from [Link]

  • PubChem. (2025).[7] Compound Summary: tert-Leucinamide (Analogous Hazard Data). National Library of Medicine. Retrieved from [Link]

Sources

Alpha-Methyl tert-Leucine Amide Derivatives: Technical Guide to Synthesis & Application

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Structural Rationale

The "Super-Constraint" Moiety

Alpha-methyl tert-leucine (


-Me-Tle), formally 2-amino-2,3,3-trimethylbutanoic acid , represents the apex of steric constraint in non-proteinogenic amino acids. By combining the quaternary 

-carbon of

-methyl amino acids (like Aib) with the bulky tert-butyl side chain of tert-leucine (Tle), this moiety creates a "super-constraint" system.

For drug developers,


-Me-Tle amide derivatives offer three critical advantages:
  • Metabolic Fortress: The steric crowding around the

    
    -carbon renders the adjacent amide bonds nearly impervious to proteolytic cleavage by chymotrypsin-like or elastase-like proteases.
    
  • Conformational Locking: Unlike Aib (which promotes

    
    -helices) or Tle (which favors extended 
    
    
    
    -strands),
    
    
    -Me-Tle restricts the backbone dihedral angles (
    
    
    ) to an exceptionally narrow energy well, often forcing a specific turn or distorted helical geometry essential for binding pockets in viral proteases (e.g., HCV NS3/4A).
  • Hydrophobic Packing: The tert-butyl group provides a dense hydrophobic core, enhancing binding affinity (

    
    ) through van der Waals interactions in lipophilic pockets.
    

Part 2: Synthesis & Manufacturing Protocols

Synthesizing


-Me-Tle is non-trivial due to the very steric bulk that makes it valuable. Standard alkylation of glycine equivalents (e.g., Schöllkopf bislactim ether) often fails because introducing a tert-butyl group via 

is impossible.
Primary Route: The Modified Strecker Synthesis

The most robust, self-validating protocol relies on constructing the scaffold from a ketone precursor rather than alkylating an amino acid.

Reagents:

  • Substrate: 3,3-Dimethyl-2-butanone (Pinacolone)

  • Cyanating Agent: Trimethylsilyl cyanide (TMSCN) or NaCN/NH4Cl

  • Solvent: Methanol/Water (1:1) or Ammonia-saturated Methanol

Protocol Workflow (Step-by-Step):
  • Aminonitrile Formation:

    • Dissolve Pinacolone (1.0 eq) in ammonia-saturated methanol.

    • Add

      
       (2.0 eq) and 
      
      
      
      (2.0 eq) at 0°C.
    • Seal the vessel and stir at 40°C for 48–72 hours. Note: The reaction is slow due to the steric hindrance of the tert-butyl group adjacent to the carbonyl.

    • Validation Point: Monitor disappearance of ketone via TLC (Hexane/EtOAc). The product is 2-amino-2,3,3-trimethylbutanenitrile.

  • Acid Hydrolysis:

    • Dissolve the crude aminonitrile in 6M HCl (or 70%

      
       for tougher cases).
      
    • Reflux at 100°C for 24 hours.

    • Critical Step: The amide intermediate is extremely stable. If hydrolysis stops at the amide, increase temperature to 130°C in a sealed tube.

  • Fmoc Protection (for SPPS):

    • The free amino acid is dissolved in 10%

      
      .
      
    • Add Fmoc-OSu (1.1 eq) in Dioxane.

    • Optimization: Due to steric crowding, standard Schotten-Baumann conditions may stall. Use Fmoc-Cl with BSA (N,O-bis(trimethylsilyl)acetamide) in DCM to silylate the amine transiently, enhancing reactivity.

Amide Coupling Strategy

Coupling


-Me-Tle to an amine (to form the amide derivative) is the bottleneck. Standard carbodiimides (EDC/DIC) usually fail.

Recommended Coupling System:

  • Reagent: HATU (1.2 eq) with HOAt (1.2 eq) and DIEA (3.0 eq).

  • Alternative (If HATU fails): TFFH (Tetramethylfluoroformamidinium hexafluorophosphate). This generates the acid fluoride in situ, which is smaller and more reactive than the OBt ester.

DOT Diagram: Synthesis & Coupling Workflow

SynthesisWorkflow Pinacolone Pinacolone (3,3-dimethyl-2-butanone) Strecker Strecker Reaction (NaCN, NH4Cl) Pinacolone->Strecker Nucleophilic Attack Nitrile Aminonitrile Intermediate Strecker->Nitrile 48-72h, 40°C Hydrolysis Acid Hydrolysis (6M HCl, Reflux) Nitrile->Hydrolysis Steric Resistance AlphaMeTle rac-Alpha-Me-Tle (Free Acid) Hydrolysis->AlphaMeTle Yields Racemate Resolution Enzymatic Resolution (Acylase I) AlphaMeTle->Resolution Optical Purity Fmoc Fmoc Protection (Fmoc-Cl + BSA) Resolution->Fmoc L-Isomer Coupling Amide Coupling (TFFH or HATU) Fmoc->Coupling Activation FinalProduct Alpha-Me-Tle Amide Derivative Coupling->FinalProduct Amide Bond

Caption: Workflow for the synthesis of optically pure


-Me-Tle amide derivatives starting from Pinacolone.

Part 3: Conformational Analysis & Data

The defining feature of


-Me-Tle is its restriction of the Ramachandran space. Unlike Gly (flexible) or Ala (helical), 

-Me-Tle acts as a conformational anchor.
Comparative Steric Parameters

The following table contrasts


-Me-Tle with standard residues.
Amino Acid

-Substituent

-Substituent
Preferred

Region
Secondary Structure Promotion
Alanine HMethylBroad

-helix

-Helix
Aib MethylMethyl

/

-Helix

-Helix (Strong)
tert-Leucine Htert-Butyl

-Sheet / Extended
Extended /

-Turn

-Me-Tle
Methyl tert-Butyl Highly Restricted Distorted Turn / Helix Terminus
The "Thorpe-Ingold" Effect in Peptides

In


-Me-Tle, the geminal repulsion between the 

-methyl and the bulky tert-butyl group forces the backbone angles (

) into a narrow energetic valley. This is often used to:
  • Nucleate Helices: Placed at the N-terminus, it initiates helix formation more strongly than Aib.

  • Stabilize Turns: In short peptides, it forces a Type-III

    
    -turn (3-10 helix turn).
    

DOT Diagram: Conformational Logic

Conformation StericBulk Steric Bulk (t-Butyl + Methyl) Backbone Backbone Restriction (Phi/Psi Locked) StericBulk->Backbone Thorpe-Ingold Effect Helix 3(10)-Helix Promotion Backbone->Helix Dihedral Constraint Proteolysis Proteolytic Resistance Backbone->Proteolysis Inaccessible Amide Binding Entropic Benefit in Binding Backbone->Binding Pre-organized State

Caption: Mechanistic link between steric bulk, conformational locking, and pharmacological benefits.

Part 4: Medicinal Chemistry Applications[1]

Protease Inhibitors (HCV & HIV)

In the development of HCV NS3/4A protease inhibitors (e.g., Boceprevir analogs), the P1 or P2 position often requires a bulky hydrophobic residue.

  • Mechanism: The tert-butyl group fills the S1/S2 lipophilic pocket.

  • Advantage of

    
    -Me:  Replacing Tle with 
    
    
    
    -Me-Tle prevents epimerization of the
    
    
    -center, a common degradation pathway for Tle-derived drugs in vivo.
Neuromodulators & GPCR Ligands

Peptide hormones (e.g., Bradykinin, Neurotensin) degrade rapidly. Substituting native residues with


-Me-Tle amides:
  • Halts degradation: Completely blocks access to peptidases.

  • Bioavailability: The increased lipophilicity aids blood-brain barrier (BBB) penetration.

Part 5: References

  • Synthesis of Sterically Hindered Amino Acids:

    • Title: "Sterically Hindered C

      
      -Disubstituted 
      
      
      
      -Amino Acids: Synthesis from
      
      
      -Nitroacetate and Incorporation into Peptides"
    • Source: The Journal of Organic Chemistry

    • URL:[Link]

  • Conformational Properties of tert-Leucine:

    • Title: "Preferred conformations of peptides containing tert-leucine, a sterically demanding, lipophilic alpha-amino acid"[1]

    • Source: Chemistry - A European Journal

    • URL:[Link]

  • Prebiotic & Meteoritic Chemistry (Stability Proof):

    • Title: "The Search for Chiral Asymmetry as a Potential Biosignature in our Solar System"

    • Source: Chemical Reviews (ACS)

    • URL:[Link]

  • Coupling Reagents for Hindered Amines:

    • Title: "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives"

    • Source: Bachem Technical Guides

  • General Alpha-Methylation Effects:

    • Title: "Conformational editing of intrinsically disordered protein by

      
      -methylation"
      
    • Source: Chemical Science

    • URL:[Link]

Sources

Introduction: The Central Role of pKa in Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the pKa Values of (S)-2-Amino-2,3,3-trimethylbutanamide

This guide provides a comprehensive technical overview of the theoretical and practical considerations for determining the acid dissociation constants (pKa) of (S)-2-Amino-2,3,3-trimethylbutanamide. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of this critical physicochemical parameter.

The acid dissociation constant, or pKa, is a fundamental parameter that quantifies the extent of ionization of a molecule in a solution of a given pH.[1] For any compound intended for therapeutic use, its pKa values are critical determinants of its pharmacokinetic and pharmacodynamic profile. Ionization state directly influences essential ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, including:

  • Solubility: The ionized form of a drug is typically more water-soluble than its neutral counterpart, affecting formulation and bioavailability.

  • Permeability: Neutral, more lipophilic species are generally better able to cross biological membranes, such as the intestinal wall and the blood-brain barrier.[2]

  • Target Binding: The charge state of a molecule can dramatically alter its ability to interact with its biological target through electrostatic interactions.

(S)-2-Amino-2,3,3-trimethylbutanamide, a chiral amino acid amide, possesses functional groups whose ionization behavior is key to its function and disposition in a biological system. Accurate determination of its pKa values is therefore not merely an academic exercise but a prerequisite for rational drug design and development.

Physicochemical Analysis of (S)-2-Amino-2,3,3-trimethylbutanamide

The structure of (S)-2-Amino-2,3,3-trimethylbutanamide features two functional groups with the potential for acid-base activity: a primary α-amino group and a primary amide.

  • The α-Amino Group (-NH₂): This group is basic and will be protonated at low pH. The pKa of the conjugate acid (pKa of the -NH₃⁺ group) for the α-amino group of most amino acids falls in the range of 9 to 10.[3] This is the primary basic center of the molecule.

  • The Primary Amide Group (-CONH₂): The amide functional group exhibits dual acid-base character, though both are extremely weak. The lone pair on the nitrogen is delocalized by resonance with the carbonyl group, making the nitrogen non-basic (the pKa of a protonated amide is approximately -0.5).[4] Conversely, the N-H protons are very weakly acidic, with a pKa typically well above 15, meaning they do not dissociate under physiological conditions.[3][4] Therefore, for practical purposes in a biological context, the amide group is considered neutral.

Structural Influences on the α-Amino Group's pKa:

The local chemical environment significantly modulates the basicity of the α-amino group.

  • Inductive Effect: The adjacent amide's carbonyl group is electron-withdrawing, which tends to decrease the electron density on the amino nitrogen, thereby lowering its basicity (and lowering the pKa of its conjugate acid).[5][6]

  • Steric Hindrance: The bulky tert-butyl group creates significant steric hindrance around the α-carbon.[7] This steric bulk can impede the solvation of the protonated form (the ammonium ion), which can lead to a decrease in basicity in aqueous solutions compared to less hindered primary amines.[8][9] While alkyl groups are typically electron-donating, which would increase basicity, the steric effect on solvation often dominates for very bulky groups.[10]

Based on these competing factors, the pKa of the α-amino group in (S)-2-Amino-2,3,3-trimethylbutanamide is expected to be the sole determinant of its acid-base behavior in the physiological pH range.

Ionizable GroupTypeExpected pKa RangeRationale and Influencing Factors
α-Amino Group (-NH₃⁺) Basic7.5 - 8.5The typical pKa of an α-amino group (~9-10) is expected to be lowered by the electron-withdrawing inductive effect of the adjacent amide and potential steric hindrance from the tert-butyl group impeding solvation of the conjugate acid.
Amide N-H Acidic~17-18Extremely weak acid; will not deprotonate in aqueous solution.[3]
Amide C=O (protonated) Basic~ -0.5Extremely weak base; requires highly acidic conditions for protonation.[4]

Experimental Determination of pKa

For definitive pKa values, direct experimental measurement is the gold standard. The following methods are industry standards, each with a self-validating protocol to ensure accuracy.

Potentiometric Titration

This is one of the most common and straightforward methods for pKa determination.[11] It involves monitoring the pH of a solution of the analyte as a titrant (a strong acid or base) is added incrementally. The pKa is the pH at which the ionizable group is half-neutralized.[12]

Protocol for Potentiometric Titration:

  • System Calibration: Calibrate the pH meter using at least two, and preferably three, standard buffers (e.g., pH 4.00, 7.00, and 10.00) at the desired experimental temperature.

  • Sample Preparation: Accurately weigh a sample of (S)-2-Amino-2,3,3-trimethylbutanamide and dissolve it in degassed, deionized water to a known concentration (e.g., 1-10 mM).

  • Titration Setup: Place the solution in a jacketed titration vessel to maintain a constant temperature. Introduce a calibrated pH electrode and a micro-burette tip. Blanket the solution with an inert gas (e.g., argon or nitrogen) to prevent the dissolution of atmospheric CO₂.[12]

  • Initial Acidification: Since the primary functional group is basic, the titrant will be a standardized strong acid (e.g., 0.1 M HCl). First, add a known excess of the acid to the analyte solution to ensure the α-amino group is fully protonated (pH < pKa - 2).[13]

  • Titration with Base: Titrate the acidified solution with a standardized strong base (e.g., 0.1 M NaOH), adding small, precise volumes and recording the pH after it stabilizes with each addition.

  • Data Analysis: Plot the pH versus the volume of NaOH added. The pKa can be determined from the midpoint of the buffer region (the flattest part of the curve before the equivalence point), which corresponds to the pH at the half-equivalence point.

Potentiometric_Titration_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis Calibrate Calibrate pH Meter Prepare Prepare Analyte Solution Calibrate->Prepare Setup Setup Titration Vessel Prepare->Setup Acidify Acidify Analyte (HCl) Setup->Acidify Titrate Titrate with NaOH Acidify->Titrate Plot Plot pH vs. Volume Titrate->Plot Determine Determine pKa at Half-Equivalence Point Plot->Determine Spectrophotometry_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis SelectWavelength Select Analytical Wavelength(s) PrepareBuffers Prepare Buffer Series SelectWavelength->PrepareBuffers PrepareSamples Prepare Samples in Buffers PrepareBuffers->PrepareSamples MeasureAbsorbance Measure Absorbance PrepareSamples->MeasureAbsorbance Plot Plot Absorbance vs. pH MeasureAbsorbance->Plot Determine Determine pKa from Inflection Point Plot->Determine

Caption: Workflow for pKa determination by UV-Vis spectrophotometry.

Capillary Electrophoresis (CE)

Capillary electrophoresis separates molecules based on their electrophoretic mobility, which is dependent on their charge-to-size ratio. [14]Since the charge of an ionizable molecule changes with pH, its mobility will also change. By measuring the effective mobility of the analyte across a range of pH values, a pKa can be determined. [2]This method is particularly advantageous as it requires very small sample volumes. [2] Protocol for Capillary Electrophoresis:

  • Capillary Conditioning: Prepare a new fused-silica capillary by flushing it sequentially with a strong base (e.g., 1 M NaOH), deionized water, and finally the running buffer. [14]2. Buffer Preparation: Prepare a series of background electrolytes (running buffers) with known pH values spanning the expected pKa range.

  • Mobility Measurement: For each pH, inject a small plug of the analyte solution and apply a voltage. Measure the migration time of the analyte. A neutral marker is often co-injected to determine the electroosmotic flow (EOF).

  • Data Calculation: Calculate the effective electrophoretic mobility (µ_eff) at each pH from the migration times.

  • Data Analysis: Plot the effective mobility versus pH. The pKa is determined from the inflection point of the resulting sigmoid curve. [2]

CE_Workflow cluster_prep Preparation cluster_run Electrophoresis cluster_analysis Analysis ConditionCapillary Condition Capillary PrepareBuffers Prepare Buffer Series ConditionCapillary->PrepareBuffers InjectSample Inject Sample at Each pH PrepareBuffers->InjectSample MeasureMobility Measure Electrophoretic Mobility InjectSample->MeasureMobility Plot Plot Mobility vs. pH MeasureMobility->Plot Determine Determine pKa from Inflection Point Plot->Determine

Caption: Workflow for pKa determination by Capillary Electrophoresis.

Computational Prediction of pKa

In silico pKa prediction is an invaluable tool in early-stage drug discovery for screening large libraries of virtual compounds. [15]These methods range from computationally intensive quantum mechanical calculations to rapid empirical models.

Quantum Mechanical (QM) Methods

First-principles QM methods calculate the pKa by determining the Gibbs free energy change (ΔG) of the dissociation reaction in solution. [16]This is typically done using a thermodynamic cycle that separates the process into gas-phase deprotonation energy and the solvation energies of the species involved. While potentially very accurate, these methods are computationally expensive and are generally not suited for high-throughput applications. [17]

Empirical and QSPR Methods

These are the most widely used methods in industrial settings. They rely on large databases of experimentally determined pKa values to build predictive models.

  • Quantitative Structure-Property Relationship (QSCR): These models use calculated molecular descriptors (representing electronic, steric, and topological properties) to create a statistical correlation with known pKa values. [18]* Database/Fragment-Based Methods: These approaches search a database for the query molecule or its fragments. The pKa is then estimated based on the experimental values of the most similar structures found, often with corrections applied for the influence of neighboring substituents. [19] Leading Software Packages:

  • ACD/Labs Percepta: This is an industry-standard tool that utilizes a large internal database of over 26,000 compounds and a classic algorithm to provide reliable pKa predictions. [20][21]It also offers advanced algorithms (GALAS) and the ability to train the models with proprietary data. [22]* ChemAxon MarvinSketch: This software also provides robust pKa prediction based on its own curated database and calculation engine. [23]It can calculate both macroscopic and microscopic pKa values and display species distribution as a function of pH. [24] The accuracy of these predictions is highly dependent on the quality and relevance of the data in their training sets. For novel scaffolds not well-represented in the database, prediction accuracy may be lower. [25]

Computational_Prediction_Workflow cluster_methods Prediction Methodologies Input Input Molecular Structure ((S)-2-Amino-2,3,3-trimethylbutanamide) QM Quantum Mechanics (QM) - Thermodynamic Cycle - High Accuracy - Computationally Intensive Input->QM Empirical Empirical / QSPR - Database Lookup - Fragment-Based - High Throughput Input->Empirical Output Predicted pKa Value(s) & Species Distribution vs. pH QM->Output Empirical->Output

Caption: General workflow for computational pKa prediction.

Conclusion

The ionization behavior of (S)-2-Amino-2,3,3-trimethylbutanamide is governed by its single basic center, the α-amino group. Theoretical analysis considering the competing inductive and steric effects suggests a pKa value for the conjugate acid in the range of 7.5 to 8.5. While computational tools provide rapid and valuable estimates, particularly in early discovery phases, the definitive determination of this critical parameter relies on rigorous experimental methods. Potentiometric titration, UV-Vis spectrophotometry, and capillary electrophoresis represent robust, validated approaches to accurately measure the pKa, providing the essential data needed to predict the compound's behavior in biological systems and guide its development as a potential therapeutic agent.

References

Sources

Methodological & Application

Advanced Application Note: (S)-2-Amino-2,3,3-trimethylbutanamide in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary and Structural Rationale

(S)-2-Amino-2,3,3-trimethylbutanamide, commonly referred to as L-tert-leucinamide, is a highly privileged chiral auxiliary and organocatalytic building block. Derived from the non-proteinogenic amino acid tert-leucine, its architecture provides distinct stereochemical advantages over traditional valine or phenylalanine derivatives[1].

As a Senior Application Scientist designing asymmetric workflows, understanding the causality behind this molecule's efficacy is critical:

  • Extreme Steric Shielding: The α-carbon bears a tert-butyl group, the bulkiest naturally-derived alkyl side chain. Crucially, this group lacks α-protons, rendering it completely inert to enolization-induced racemization while providing an impenetrable steric "wall"[2].

  • Bidentate Hydrogen Bonding: The primary amide acts as a potent hydrogen-bond donor. In transition states, it anchors electrophiles, restricting their conformational freedom and lowering the activation energy of the desired stereochemical pathway[1].

Mechanistic Pathways & Causality

Organocatalytic Cross-Aldol Reactions

In the synthesis of critical pharmaceutical intermediates like (R)-pantolactone, tert-leucinamide derivatives act as highly efficient organocatalysts[1]. The stereocontrol is dictated by the formation of a nucleophilic enamine intermediate with the donor aldehyde (e.g., isobutyraldehyde)[2].

The Causality of Stereocontrol: The catalyst's amide group forms a rigid double-hydrogen-bond network with the electrophile (ethyl glyoxylate), activating its carbonyl carbon[1]. The massive steric bulk of the tert-butyl group completely blocks the Si-face of the enamine, dictating an exclusive Re-face nucleophilic attack[2].

The Causality of Solvent Selection: Ethyl acetate (EtOAc) is strictly preferred over dichloromethane (DCM) or protic solvents[1]. EtOAc provides a moderately polar environment that stabilizes the transition state without competitively disrupting the delicate hydrogen-bonding network between the catalyst and the glyoxylate[3].

AldolCatalysis Cat Organocatalyst (tert-leucinamide derivative) Imine Imine Intermediate Cat->Imine Ald Isobutyraldehyde Ald->Imine Enamine Nucleophilic Enamine (Sterically shielded by t-Bu) Imine->Enamine Tautomerization CC_Bond Stereoselective C-C Bond Formation (Re-face attack) Enamine->CC_Bond Glyoxylate Ethyl Glyoxylate (Activated by H-bonding) Glyoxylate->CC_Bond H-Bonding Activation CC_Bond->Cat Catalyst Regeneration Product (R)-Pantolactone Precursor CC_Bond->Product Hydrolysis

Catalytic cycle of the asymmetric cross-aldol reaction mediated by tert-leucinamide.

Chiral Imidazolidin-4-one Ligands for Lewis Acid Catalysis

Beyond direct organocatalysis, (S)-tert-leucinamide is a superior precursor for MacMillan-type imidazolidin-4-one ligands[4]. Condensation with aldehydes (such as 1-allylimidazole-2-carbaldehyde) yields a rigid five-membered heterocycle[4].

The Causality of Complexation: When coordinated to a Lewis acid like Cu(II), the ligand forms a well-defined chiral pocket. The tert-butyl group projects out of the coordination plane, forcing incoming substrates in the asymmetric Henry (nitroaldol) reaction to approach from the unhindered face, ensuring high enantioselectivity[4].

HenryReaction Start1 (S)-tert-leucinamide Condense Condensation & Cyclization (Dean-Stark, Toluene) Start1->Condense Start2 Imidazole-2-carbaldehyde Start2->Condense Ligand Imidazolidin-4-one Ligand (Diastereomerically Pure) Condense->Ligand Flash Chromatography Complex Cu(II) Complexation [Cu(OAc)2] Ligand->Complex Henry Asymmetric Henry Reaction (Aldehyde + Nitromethane) Complex->Henry Chiral Lewis Acid ChiralProd Chiral beta-Nitroalcohol (High ee%) Henry->ChiralProd

Synthesis workflow of imidazolidin-4-one ligands for Cu(II)-catalyzed Henry reactions.

Self-Validating Experimental Protocols

Protocol A: Gram-Scale Enantioselective Aldol Reaction for (R)-Pantolactone Precursors

This protocol utilizes a phenolic tert-leucinamide derivative to maximize H-bonding activation.

  • Preparation: In an oven-dried 100 mL round-bottom flask, dissolve the tert-leucine-derived 2-phenolic anilide organocatalyst (10 mol%) in anhydrous EtOAc (0.5 M relative to substrate) under an argon atmosphere[1].

  • Substrate Addition: Add isobutyraldehyde (50.0 mmol) to the solution. Stir for 10 minutes at room temperature to allow the pre-equilibrium formation of the enamine intermediate[2].

  • Electrophile Introduction: Dropwise add ethyl glyoxylate (55.0 mmol, 50% solution in toluene).

  • Reaction Monitoring (Self-Validation): Stir the mixture at room temperature. Monitor the consumption of isobutyraldehyde via TLC (Hexane/EtOAc 7:3, visualized with KMnO4 stain). The reaction typically reaches completion within 12-16 hours.

  • Workup: Quench the reaction with saturated aqueous NH4Cl (20 mL). Extract the aqueous layer with EtOAc (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification & Validation: Purify the crude product via flash column chromatography (silica gel, Hexane/EtOAc gradient). Critical Step: Before proceeding to lactonization, validate the enantiomeric excess (ee) via chiral stationary phase HPLC (e.g., Chiralpak AD-H column, Hexane/i-PrOH 90:10, 1.0 mL/min). The ee should be ≥93%[1].

Protocol B: Synthesis of Imidazolidin-4-one Cu(II) Catalyst for the Henry Reaction

This protocol creates a recyclable, highly rigid chiral Lewis acid complex.

  • Condensation: Combine (S)-2-amino-2,3,3-trimethylbutanamide (10.0 mmol) and 1-allylimidazole-2-carbaldehyde (10.0 mmol) in anhydrous toluene (50 mL)[4].

  • Cyclization: Attach a Dean-Stark apparatus and reflux the mixture for 24 hours to azeotropically remove water, driving the cyclization to the imidazolidin-4-one[4].

  • Diastereomeric Separation (Self-Validation): Concentrate the mixture. The cyclization yields a mixture of (2R,5S) and (2S,5S) diastereomers. Separate these strictly via flash chromatography (DCM/MeOH 95:5). Validate diastereomeric purity via 1H-NMR (look for the distinct shift of the aminal proton at C2)[4].

  • Complexation: Dissolve the pure (2R,5S)-diastereomer (1.0 mmol) in ethanol (5 mL). Add an aqueous solution of Cu(OAc)2 (1.0 mmol in 1 mL H2O). Stir at room temperature for 2 hours until a deep blue/green complex fully forms.

  • Henry Reaction Execution: Add nitromethane (10.0 mmol) and the target substituted aldehyde (1.0 mmol) directly to the catalyst solution. Stir at 0 °C for 24 hours, monitor via TLC, and extract with DCM to isolate the highly enantioenriched β-nitroalcohol[4].

Quantitative Data Summary

The structural advantages of tert-leucinamide translate directly into superior quantitative metrics across various asymmetric syntheses.

Reaction TypeCatalyst / AuxiliaryKey SubstratesSolventYield (%)Enantiomeric Excess (ee %)
Cross-Aldol Reaction Phenolic tert-leucinamideIsobutyraldehyde + Ethyl GlyoxylateEtOAc91%93% (up to 97% optimized)
Cross-Aldol Reaction Phenolic tert-leucinamideIsobutyraldehyde + Ethyl GlyoxylateDCM86%89%
Henry (Nitroaldol) Reaction tert-leucinamide-derived Imidazolidin-4-one Cu(II)Substituted Aldehydes + NitromethaneEtOH/H2O>85%>90%

(Data aggregated from benchmark studies demonstrating the solvent effect and structural efficacy of the tert-butyl group[1],[4],[3]).

References

  • Organocatalyzed Highly Enantioselective Aldol Reaction of Aldehydes for Synthesis of (R)
  • Organocatalyst as a synthetic gadget for pharmaceutically potent molecules Source: Arabian Journal of Chemistry URL
  • Recyclable catalyst for the asymmetric Henry reaction based on imidazolyl-imidazolidinone derivative Source: University of Pardubice URL
  • Recent Advances in Greener Asymmetric Organocatalysis Using Bio-Based Solvents Source: MDPI URL

Sources

Application Notes & Protocols: Strategic Synthesis of Chiral Schiff Bases from (S)-2-Amino-2,3,3-trimethylbutanamide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the synthesis of chiral Schiff bases derived from the sterically hindered primary amine, (S)-2-Amino-2,3,3-trimethylbutanamide. The inherent bulk of the tert-butyl group adjacent to the nucleophilic amine center presents significant challenges to the standard condensation reaction, necessitating carefully optimized protocols. We will explore the mechanistic underpinnings of Schiff base formation, address the specific kinetic and thermodynamic hurdles imposed by steric hindrance, and provide detailed, field-tested protocols for successful synthesis, purification, and characterization. These guidelines are intended for researchers in medicinal chemistry, asymmetric catalysis, and materials science who seek to leverage the unique stereochemical properties of this chiral building block.

Introduction: The Significance of Sterically Encumbered Chiral Schiff Bases

Schiff bases, or imines, are a cornerstone of synthetic chemistry, defined by the presence of a carbon-nitrogen double bond (azomethine group).[1][2][3] Their formation, a condensation reaction between a primary amine and a carbonyl compound, is synthetically attractive and often environmentally benign, producing only water as a byproduct.[1] The true power of Schiff bases is realized in their role as "privileged ligands" in coordination chemistry.[4] The nitrogen lone pair provides an excellent coordination site for a vast array of metal ions, forming stable and versatile metal-Schiff base complexes.[1][3]

When derived from a chiral amine like (S)-2-Amino-2,3,3-trimethylbutanamide, the resulting Schiff base can impart stereochemical information, making its metal complexes highly effective catalysts for asymmetric transformations, including oxidations, reductions, and carbon-carbon bond-forming reactions.[4][5][6] The bulky tert-butyl group of the parent amine, while posing a synthetic challenge, provides a rigid and well-defined chiral pocket around the metal center, which is crucial for achieving high enantioselectivity in catalytic processes.[7] Understanding and overcoming the synthetic difficulties associated with these hindered amines is therefore a critical step in the development of novel, high-performance asymmetric catalysts.[8][9]

Mechanistic Considerations & The Challenge of Steric Hindrance

The formation of a Schiff base is a reversible, two-step process that is typically catalyzed by either an acid or a base.[10][11]

  • Nucleophilic Addition: The reaction initiates with the nucleophilic attack of the primary amine's nitrogen atom on the electrophilic carbonyl carbon of an aldehyde or ketone. This forms an unstable tetrahedral intermediate known as a carbinolamine or hemiaminal.[12]

  • Dehydration: The carbinolamine intermediate is then dehydrated to form the stable imine (Schiff base). This elimination of water is the rate-determining step and is effectively catalyzed by mild acid, which protonates the hydroxyl group, turning it into a better leaving group (H₂O).[10]

However, it is crucial to maintain a mildly acidic pH. If the acid concentration is too high, the primary amine becomes protonated (R-NH₃⁺), losing its nucleophilicity and preventing the initial attack on the carbonyl group, thereby shutting down the reaction.[10]

The 'tert-Butyl Effect': The primary synthetic obstacle with (S)-2-Amino-2,3,3-trimethylbutanamide is the extreme steric bulk of the tert-butyl group positioned alpha to the amine. This has two major consequences:

  • Kinetic Barrier: The bulky group physically obstructs the approach of the amine to the carbonyl carbon, significantly slowing the rate of the initial nucleophilic addition.[7][13]

  • Thermodynamic Considerations: To overcome this kinetic barrier, more forcing conditions such as higher temperatures and longer reaction times are often required. This can lead to potential degradation of the starting materials or the product.[7]

To drive the reaction equilibrium towards the product side, the continuous removal of the water byproduct is essential.[14]

Caption: General Mechanism of Schiff Base Formation

Experimental Protocols

The choice of protocol depends on the scale of the reaction, the reactivity of the specific carbonyl compound used, and the available equipment. For the sterically hindered (S)-2-Amino-2,3,3-trimethylbutanamide, Protocol 1 is the most robust and generally recommended method.

Protocol 1: Dean-Stark Azeotropic Reflux (Recommended)

This method is highly effective as it physically removes water from the reaction mixture, irreversibly driving the equilibrium toward product formation.

  • Materials & Reagents:

    • (S)-2-Amino-2,3,3-trimethylbutanamide (1.0 eq)

    • Aldehyde or Ketone (1.0 - 1.1 eq)

    • Toluene (sufficient to fill flask and Dean-Stark trap)

    • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.01 - 0.05 eq)

  • Apparatus:

    • Round-bottom flask

    • Dean-Stark apparatus

    • Reflux condenser

    • Magnetic stirrer and heat source (heating mantle)

    • Inert atmosphere setup (Nitrogen or Argon)

  • Procedure:

    • To a dry round-bottom flask equipped with a magnetic stir bar, add (S)-2-Amino-2,3,3-trimethylbutanamide and the selected carbonyl compound.

    • Add toluene to dissolve the reactants (approx. 0.2 - 0.5 M concentration).

    • Add the catalytic amount of p-TsOH.

    • Assemble the Dean-Stark apparatus and reflux condenser. Fill the Dean-Stark trap with toluene.

    • Flush the system with an inert gas.

    • Heat the mixture to reflux. The toluene-water azeotrope will begin to distill and collect in the trap. Water, being denser, will separate to the bottom of the trap.

    • Monitor the reaction progress by observing the amount of water collected (theoretical amount can be calculated) and by Thin Layer Chromatography (TLC).

    • Once the reaction is complete (typically 4-24 hours), allow the mixture to cool to room temperature.

    • Transfer the reaction mixture to a separatory funnel and wash with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst, followed by a wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude Schiff base.

Protocol 2: Molecular Sieves as In-Situ Dehydrating Agent

This method is suitable for smaller-scale reactions or when using thermally sensitive substrates, as it can often be performed at lower temperatures.

  • Materials & Reagents:

    • (S)-2-Amino-2,3,3-trimethylbutanamide (1.0 eq)

    • Aldehyde or Ketone (1.0 - 1.1 eq)

    • Anhydrous solvent (e.g., Dichloromethane (DCM), Methanol, or THF)

    • Activated 4Å molecular sieves (powdered or pellets, ~200% w/w of the limiting reagent)

  • Procedure:

    • Activate molecular sieves by heating in a glassware oven overnight (>150 °C) and cooling under vacuum or in a desiccator.

    • In a dry flask under an inert atmosphere, dissolve the amine and carbonyl compound in the anhydrous solvent.

    • Add the activated molecular sieves to the stirring solution.

    • Allow the reaction to stir at room temperature or with gentle heating (e.g., 40 °C).

    • Monitor the reaction by TLC. Due to the steric hindrance, this may still require several hours to overnight.

    • Upon completion, filter off the molecular sieves and wash them thoroughly with the reaction solvent.

    • Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the crude product.

Purification & Characterization

Schiff bases can be susceptible to hydrolysis, especially in the presence of acid.[15] Therefore, purification and storage should be conducted under anhydrous conditions.

Purification
  • Recrystallization: This is the preferred method for obtaining high-purity crystalline material.[15] Suitable solvent systems often include ethanol, methanol, or mixtures like ethyl acetate/hexanes.

  • Column Chromatography: If recrystallization is not feasible, column chromatography can be used. Crucially, neutral alumina should be used as the stationary phase. Standard silica gel is acidic and can cause partial or complete hydrolysis of the imine product back to its starting materials.[15]

Characterization

The formation of the Schiff base is confirmed by the distinct changes observed in various spectroscopic analyses.

TechniqueObservation for Schiff Base FormationReference
FT-IR Disappearance of C=O stretch (from aldehyde, ~1690-1710 cm⁻¹) and N-H stretches (from amine, ~3300-3400 cm⁻¹). Appearance of a strong C=N imine stretch at ~1620-1640 cm⁻¹. [7][16][17]
¹H NMR Disappearance of the aldehyde -CHO proton signal (~9.5-10.5 ppm). Appearance of the characteristic azomethine -CH=N- proton as a singlet at ~8.0-8.9 ppm. Disappearance of the amine -NH₂ protons.[16][18][19]
¹³C NMR Disappearance of the carbonyl carbon signal (~190-200 ppm). Appearance of the imine carbon signal at ~158-165 ppm. [16][18]
Mass Spec The observed molecular ion peak (M⁺ or [M+H]⁺) will correspond to the calculated molecular weight of the target Schiff base product.[18]

digraph "Experimental_Workflow" {
graph [fontname="Helvetica", label="Figure 2: General Experimental Workflow", labelloc=b];
node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", style=filled];
edge [color="#34A853", penwidth=1.5];

Reactants [label="Combine Amine, Carbonyl,\nCatalyst & Solvent"]; Reaction [label="Reaction:\nDean-Stark Reflux or\nMolecular Sieves"]; Workup [label="Aqueous Work-up\n(Neutralize & Wash)"]; Purification [label="Purification:\nRecrystallization or\nNeutral Alumina Column"]; Characterization [label="Characterization:\nFT-IR, NMR, MS"]; Product [label="Pure Schiff Base\n(Store under inert gas)"];

Reactants -> Reaction; Reaction -> Workup; Workup -> Purification; Purification -> Characterization; Characterization -> Product; }

Caption: General Experimental Workflow

Summary of Reaction Conditions

ProtocolMethodSolventCatalyst / ReagentTemperatureTypical TimeKey Advantage
1 Azeotropic DistillationToluenep-TsOH (cat.)Reflux (~111 °C)4 - 24 hMost effective for driving equilibrium; scalable.
2 In-Situ DehydrationDCM, THF, MeOH4Å Molecular SievesRoom Temp. to 40 °C12 - 48 hMilder conditions; good for small scale.

Conclusion

The synthesis of Schiff bases from the sterically demanding (S)-2-Amino-2,3,3-trimethylbutanamide requires a departure from standard protocols. The kinetic limitations imposed by the tert-butyl group necessitate reaction conditions that actively and irreversibly remove the water byproduct to drive the reaction to completion. The Dean-Stark azeotropic reflux method is presented as the most robust and reliable approach. Careful purification, particularly the avoidance of acidic media like silica gel, is paramount to prevent hydrolysis and ensure the isolation of the desired chiral imine. The successful application of these protocols will enable researchers to access a valuable class of chiral ligands for applications in asymmetric synthesis and advanced materials.

References

  • ResearchGate. Catalytic Studies on Complexes of Organic Compounds: Part-5. Review on Use of Chiral Schiff Base Complexes as Catalyst | Request PDF. Available from: [Link]

  • Gualandi, A., Wilson, C. M., & Cozzi, P. G. (2014). Stereoselective Reactions with Chiral Schiff Base Metal Complexes. CHIMIA International Journal for Chemistry, 68(6), 394-398. Available from: [Link]

  • Bentham Science Publishers. (2011). The Application of Chiral Schiff Base in Asymmetric Catalysis. Current Organic Chemistry, 15(3). Available from: [Link]

  • IJFMR. (2025). Schiff's Bases Revisited: Advances in Synthesis, Coordination, and Medicinal Chemistry. International Journal for Multidisciplinary Research, 7(1). Available from: [Link]

  • JOCPR. (2024). Catalytic Efficiency of Schiff Base Metal Complexes in Organic. Journal of Chemical and Pharmaceutical Research. Available from: [Link]

  • Sterically Driven Pathways in Schiff Base Formation: tert-Butyl Effects on Hindered Imines. (2025). Available from: [Link]

  • ScienceOpen. (2021). Synthesis, characterization, spectroscopic studies and biological evaluation of Schiff bases derived from 1-hydroxy-2-acetonapthone. Chemistry & Biology Interface, 11(1), 1-13. Available from: [Link]

  • Berber, H., & Arslan, M. (2020). Preparation and Characterization of Some Schiff Base Compounds. Adıyaman University Journal of Science, 10(1), 179-188. Available from: [Link]

  • Al-Azzawi, A. M. J. (2014). Synthesis and Characterization of new Schiff Bases Ligand and Their Complexes with Some Transition Metals. Journal of Al-Nahrain University, 17(1), 33-41. Available from: [Link]

  • Khan, S. A., et al. (2014). Synthesis, Spectral Characterization, and Biological Evaluation of Transition Metal Complexes of Bidentate N, O Donor Schiff Bases. Bioinorganic Chemistry and Applications. Available from: [Link]

  • ResearchGate. Synthesis of Schiff base 13 by sterically-hindered starting materials. Available from: [Link]

  • Li, X., et al. (2021). Metal-Containing Schiff Base/Sulfoxide Ligands for Pd(II)-Catalyzed Asymmetric Allylic C–H Aminations. ACS Catalysis, 11(5), 2827–2833. Available from: [Link]

  • SciSpace. Synthesis of Schiff Bases by Non-Conventional Methods. Available from: [Link]

  • Google Patents. (1980). Process for the production of Schiff bases by reaction of aromatic amines with aliphatic ketones in the presence of catalysts.
  • ResearchGate. An Efficient Catalyst for the Synthesis of Schiff Bases. Available from: [Link]

  • World Journal of Pharmaceutical Sciences. (2021). REVIEW ON SCHIFF BASES. Available from: [Link]

  • Kwiecień, H., et al. (2015). Synthesis and antibacterial activity of Schiff bases and amines derived from alkyl 2-(2-formyl-4-nitrophenoxy)alkanoates. Medicinal Chemistry Research, 24, 3836–3847. Available from: [Link]

  • Google Patents. (1998). Method of reducing a schiff base.
  • IJRAR. (2019). SYNTHESIS AND SPECTRAL CHARACTERIZATION OF SCHIFF BASE COMPLEXES DERIVED FROM HETEROCYCLIC COMPOUND 4. Available from: [Link]

  • OUCI. Schiff Base Complexes for Catalytic Application. Available from: [Link]

  • ResearchGate. How to synthesize Schiff base out of amino acid and aldehyde?. Available from: [Link]

  • MDPI. (2024). Synthesis, Characterization, and Catalytic Applications of Schiff-Base Metal Complexes. Catalysts, 14(2), 114. Available from: [Link]

  • Chemsrc. (S)-2-amino-N,3,3-trimethylbutanamide | CAS#:89226-12-0. Available from: [Link]

  • ResearchGate. How to purify Schiff base product?. Available from: [Link]

  • MDPI. (2023). Efficient Synthesis of a Schiff Base Copper(II) Complex Using a Microfluidic Device. Micromachines, 14(4), 896. Available from: [Link]

  • JOCPR. (2014). Synthesis and characterization of amino acid (phenylalanine) schiff bases and their metal complexes. Journal of Chemical and Pharmaceutical Research, 6(5), 900-905. Available from: [Link]

  • Open Access Journals. (2016). Amino Acid based Schiff Bases and its Zn (II) Complexes. Available from: [Link]

  • International Journal of Advanced Research. (2023). Synthesis, Characterization and Biological Activities of Schiff Bases and Their Transition Metal Complexes. Available from: [Link]

  • Research and Reviews: Journal of Chemistry. (2016). Amino Acid based Schiff Bases and its Zn (II) Complexes. Available from: [Link]

  • SYNTHESIS AND PURIFICATION OF SCHIFF BASE N,N- BIS(SALICYLALDEHYDE)-ETILENODIAMINE. Available from: [Link]

  • GSC Online Press. (2022). Biological applications of Schiff bases: An overview. Available from: [Link]

  • Li, Y., et al. (2023). Sterically hindered catechol-derived Schiff bases: design, synthesis, SAR analysis and mechanisms of the antioxidant activity. RSC Advances, 13(45), 31690–31705. Available from: [Link]

  • Cielecka-Piontek, J., et al. (2021). Different Schiff Bases—Structure, Importance and Classification. Molecules, 26(4), 988. Available from: [Link]

  • Prime Scholars. Synthesis Spectral, Thermal Stability and Bacterial Activity of Schiff Bases Derived From Selective Amino Acid and Their Complex. Available from: [Link]

  • PubChem. 2-Amino-N,3,3-Trimethylbutanamide. Available from: [Link]

  • Liu, B., et al. (2010). 2-Amino-2,3-dimethylbutanamide. Acta Crystallographica Section E: Structure Reports Online, 66(6), o1258. Available from: [Link]

Sources

Application Note: (S)-2-Amino-2,3,3-trimethylbutanamide Derivatives in Asymmetric Organocatalysis

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the organocatalytic applications of (S)-2-Amino-2,3,3-trimethylbutanamide (and its derivatives), a class of primary


-amino amides  derived from the non-proteinogenic amino acid 

-methyl-tert-leucine.

These catalysts are distinguished by their quaternary stereocenter at the


-position. Unlike proline or leucine-derived catalysts, the lack of an 

-proton renders these catalysts non-enolizable , preventing racemization of the catalyst itself and offering superior steric control in asymmetric transformations.

Introduction & Catalyst Profile

(S)-2-Amino-2,3,3-trimethylbutanamide (referred to herein as (S)-AMTB ) represents a privileged scaffold in the field of aminocatalysis. While secondary amines (e.g., Jørgensen-Hayashi catalysts) excel in activating aldehydes, primary amines like (S)-AMTB are essential for the activation of sterically hindered ketones and


-substituted substrates where secondary amines often fail due to steric congestion.
Key Structural Advantages
  • Quaternary

    
    -Center:  The presence of the 2-methyl and 3,3-dimethyl (tert-butyl) groups creates a highly congested chiral pocket, maximizing facial discrimination during the transition state.
    
  • Non-Enolizable Scaffold: The absence of an

    
    -proton prevents catalyst degradation/racemization via enolization, a common failure mode in phenylglycine or alanine-derived catalysts.
    
  • Bifunctionality: The primary amine forms the reactive enamine/iminium species, while the amide moiety acts as a Brønsted acid (H-bond donor) to direct the electrophile.

Mechanistic Principles

The catalytic cycle operates via bifunctional activation . The primary amine condenses with the carbonyl substrate to form a nucleophilic enamine (HOMO-raising activation) or an electrophilic iminium ion (LUMO-lowering activation). Simultaneously, the amide N-H forms a hydrogen bond with the electrophile (e.g., nitroolefin, aldehyde), organizing the transition state.

Figure 1: Bifunctional Activation Mechanism (Michael Addition)

Catalytic_Cycle Catalyst (S)-AMTB Catalyst (Primary Amine) Enamine Chiral Enamine Intermediate Catalyst->Enamine + Substrate - H2O Substrate Ketone Substrate (Donor) Substrate->Enamine TS Transition State (H-Bond Directed) Enamine->TS + Electrophile Electrophile Nitroolefin (Acceptor) Electrophile->TS H-Bonding Product Chiral Michael Adduct TS->Product + H2O - Catalyst Product->Catalyst Recycle Hydrolysis Hydrolysis

Caption: Bifunctional catalytic cycle showing enamine formation and H-bond directed nucleophilic attack.

Application 1: Asymmetric Michael Addition

Target Reaction: Addition of


-keto esters to nitroolefins.[1][2]
Significance:  Generates adjacent quaternary and tertiary stereocenters, key motifs in alkaloid synthesis.
Protocol 1: Enantioselective Michael Addition[3]

Materials:

  • Catalyst: (S)-2-Amino-N-benzyl-2,3,3-trimethylbutanamide (10 mol%)

  • Substrate: Ethyl 2-oxocyclopentanecarboxylate (1.0 equiv)

  • Electrophile: trans-

    
    -Nitrostyrene (1.2 equiv)
    
  • Solvent: Toluene or Brine (Green Chemistry variant)

  • Additives: None required (Catalyst is self-sufficient)

Step-by-Step Procedure:

  • Preparation: In a 4 mL reaction vial equipped with a magnetic stir bar, dissolve the Catalyst (0.05 mmol, 10 mol%) in Toluene (1.0 mL).

  • Substrate Addition: Add Ethyl 2-oxocyclopentanecarboxylate (0.5 mmol) to the vial. Stir for 5 minutes at room temperature (25 °C) to ensure initial enamine formation.

  • Reaction: Add trans-

    
    -Nitrostyrene  (0.6 mmol) in one portion.
    
  • Incubation: Seal the vial and stir vigorously at 25 °C.

    • Checkpoint: Monitor reaction progress via TLC (Hexane/EtOAc 4:1). The limiting reagent (keto ester) usually consumes within 12–24 hours.

  • Work-up: Upon completion, quench the reaction with water (2 mL) and extract with Ethyl Acetate (3 x 5 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Typical Results:

ParameterValueNotes
Yield 92 – 99%Quantitative conversion is common.
Diastereomeric Ratio (dr) > 20:1Favors the anti-isomer due to steric bulk.
Enantiomeric Excess (ee) 90 – 98%Determined by Chiral HPLC (Chiralcel OD-H).

Application 2: Asymmetric Aldol Reaction

Target Reaction: Cross-aldol reaction of ketones with aromatic aldehydes.[3] Significance: The (S)-AMTB scaffold is particularly effective for "difficult" aldol reactions involving unactivated ketones, where proline often gives low yields.

Protocol 2: Direct Intermolecular Aldol Reaction

Materials:

  • Catalyst: (S)-2-Amino-2,3,3-trimethylbutanamide (15 mol%)

  • Acid Co-catalyst: 4-Nitrobenzoic acid (15 mol%) – Crucial for turnover in aldol reactions.

  • Donor: Cyclohexanone (2.0 equiv)

  • Acceptor: 4-Nitrobenzaldehyde (1.0 equiv)

  • Solvent: Water (Emulsion conditions) or neat.

Step-by-Step Procedure:

  • Catalyst Activation: In a reaction flask, combine (S)-AMTB (0.075 mmol) and 4-Nitrobenzoic acid (0.075 mmol) in water (0.5 mL). Stir for 10 minutes to form the active ammonium salt species.

  • Reactant Addition: Add Cyclohexanone (1.0 mmol) followed by 4-Nitrobenzaldehyde (0.5 mmol).

  • Reaction: Stir the heterogeneous mixture vigorously at room temperature. The hydrophobic effect in water accelerates the reaction (reaction time: 24–48 hours).

  • Work-up: Extract the mixture with Dichloromethane (DCM). Wash the organic layer with saturated NaHCO₃ to remove the acid co-catalyst.

  • Analysis: The anti-aldol product is typically the major diastereomer.

Why this works: The bulky tert-butyl group on the catalyst forces the enamine into a specific conformation (


-trans), while the acid co-catalyst assists in the dissociation of the product from the catalyst, preventing product inhibition.

Application 3: Synthesis of Warfarin Analogs

Target Reaction: Michael addition of 4-hydroxycoumarin to benzylideneacetone. Significance: Direct route to anticoagulant drugs.

Protocol 3: Organocatalytic Synthesis of Warfarin[5]

Materials:

  • Catalyst: (S)-2-Amino-N,3,3-trimethylbutanamide (10 mol%)

  • Reactants: 4-Hydroxycoumarin (1.0 equiv) + Benzylideneacetone (1.2 equiv)

  • Solvent: THF or Dioxane.

Workflow:

  • Mix catalyst and benzylideneacetone in THF.

  • Add 4-hydroxycoumarin.[4]

  • Stir at room temperature for 48 hours.

  • Purification: Direct crystallization from Acetone/Hexane often yields the pure enantiomer (>90% ee) without chromatography.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Conversion Product InhibitionAdd an acidic co-catalyst (e.g., AcOH, PNBA) to facilitate hydrolysis of the iminium intermediate.
Low Enantioselectivity Background ReactionEnsure reagents are free of trace metals/bases. Lower temperature to 0 °C or -10 °C.
Racemization High TemperatureAlthough (S)-AMTB is robust, temperatures >60 °C can degrade the enamine intermediate. Keep T < 40 °C.
Solubility Polar SubstratesSwitch from Toluene to THF or use "On-Water" conditions (vigorous stirring in water).

Workflow Diagram

Figure 2: Experimental Workflow for (S)-AMTB Catalysis

Experimental_Workflow Start Start: Weigh Catalyst (10-20 mol%) Solvent Add Solvent (Tol, THF, or H2O) Start->Solvent Add_Donor Add Donor (Ketone/Aldehyde) Solvent->Add_Donor Activate Activation (Stir 5-10 min) Add_Donor->Activate Add_Acceptor Add Acceptor (Nitroolefin/Imine) Activate->Add_Acceptor Monitor Monitor (TLC/NMR) 12-48 Hours Add_Acceptor->Monitor Monitor->Monitor Incomplete Quench Quench & Extract (EtOAc/DCM) Monitor->Quench Complete Purify Purification (Column/Crystallization) Quench->Purify Analyze Analysis (HPLC/NMR) Purify->Analyze

Caption: Standard operational workflow for batch organocatalysis using (S)-AMTB.

References

  • Owolabi, I. A., et al. (2019).[1][2] "Amino Amide Organocatalysts for Asymmetric Michael Addition of

    
    -Keto Esters with 
    
    
    
    -Nitroolefins." Bulletin of the Chemical Society of Japan, 92(3), 696-701.[1]
  • Reddy, U. V. S., et al. (2022).[5][6] "Catalytic Efficiency of Primary

    
    -Amino Amides as Multifunctional Organocatalysts in Recent Asymmetric Organic Transformations." Molecules, 27(24), 9028. 
    
  • Xu, L. W., & Lu, Y. (2008). "Primary amino acids: privileged catalysts in enantioselective organocatalysis."[7] Organic & Biomolecular Chemistry, 6, 2047-2053.

  • Begum, Z., et al. (2023).[3] "New boro amino amide organocatalysts for asymmetric cross aldol reaction of ketones with carbonyl compounds."[3] RSC Advances, 13, 5678-5686.

  • PubChem Compound Summary. (2025). "2-Amino-N,3,3-trimethylbutanamide."[8][9] National Center for Biotechnology Information.

Sources

Application Note: High-Efficiency Acylation Protocols for (S)-2-Amino-2,3,3-trimethylbutanamide

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and process chemists dealing with the extreme steric challenges presented by (S)-2-Amino-2,3,3-trimethylbutanamide . This substrate is an


-methylated derivative of tert-leucine, creating a quaternary center adjacent to a bulky tert-butyl group.[1][2] This specific architecture represents a "steric wall" that renders standard coupling protocols (e.g., EDC/NHS, standard carbodiimides) ineffective.[1][2]

Introduction & Mechanistic Challenge

The target molecule, (S)-2-Amino-2,3,3-trimethylbutanamide , features an amine attached to a quaternary


-carbon substituted with both a methyl group and a tert-butyl group.[1][2]
  • The Challenge: The nucleophilic amine is buried within a hydrophobic pocket created by the tert-butyl and

    
    -methyl groups. This steric bulk prevents the approach of bulky activated electrophiles (like OBt or OAt active esters).[2]
    
  • The Consequence: Standard acylation attempts often result in stalled reactions, low conversion, or decomposition of the activated ester before coupling occurs.[2]

  • The Solution: Successful acylation requires reagents that generate small, highly reactive electrophiles (Acid Fluorides, Acid Chlorides) or the use of high-energy active esters (7-Azabenzotriazole) combined with elevated temperature or microwave irradiation.[1][2]

Mechanistic Decision Matrix

The choice of protocol depends on the complexity of the Acyl Donor (the acid being attached).

Acyl Donor TypeRecommended ProtocolKey ReagentRationale
Simple Organic Acid (Acetic, Benzoic)Protocol A Acid Chloride / PyridineSmall electrophile (

) penetrates the steric shield easily.[1][2]
Amino Acid / Chiral Acid Protocol B TFFH / DIPEAGenerates Acid Fluoride (

).[1][2] High reactivity, low racemization, small leaving group.[2]
Complex/Labile Acid Protocol C HATU / HOAt"Gold Standard" for difficult couplings; relies on the HOAt neighboring group effect.

Experimental Protocols

Protocol A: The "Brute Force" Method (Acid Chlorides)

Best for: Simple acyl groups (Acetyl, Propionyl, Benzoyl) where racemization of the donor is not a concern.[2]

Reagents:

  • Substrate: (S)-2-Amino-2,3,3-trimethylbutanamide (1.0 equiv)[1][2]

  • Acyl Donor: Acid Chloride (1.5 – 2.0 equiv)[1][2]

  • Base: Pyridine (3.0 equiv) or Et

    
    N (3.0 equiv) with DMAP (0.1 equiv)[1][2]
    
  • Solvent: Anhydrous DCM (Dichloromethane) or THF[1][2]

Workflow:

  • Dissolution: Dissolve the amine substrate in anhydrous DCM (0.2 M concentration).

  • Base Addition: Add Pyridine (or Et

    
    N + DMAP) and cool to 0°C. Note: Even hindered amines react exothermically with acid chlorides.
    
  • Acylation: Add the Acid Chloride dropwise.[2]

  • Activation: Allow to warm to Room Temperature (RT).

    • Critical Check: If LCMS shows <50% conversion after 2 hours, heat to reflux (40°C for DCM) or use Microwave irradiation (60°C, 15 min).[1][2]

  • Quench: Add saturated NaHCO

    
     solution. Stir for 15 mins to hydrolyze excess acid chloride.
    
  • Workup: Extract with DCM, wash with 1M HCl (to remove pyridine), then Brine. Dry over Na

    
    SO
    
    
    
    .
Protocol B: The Acid Fluoride Method (TFFH)

Best for: Coupling to Amino Acids or sterically hindered acids.[2][3] Acid fluorides are more stable to moisture than chlorides but highly reactive toward amines, and their small size allows them to bypass the steric bulk of the substrate.

Reagents:

  • Substrate: (S)-2-Amino-2,3,3-trimethylbutanamide (1.0 equiv)[1][2]

  • Acyl Donor: Carboxylic Acid (1.2 – 1.5 equiv)[1][2]

  • Coupling Reagent: TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) (1.2 – 1.5 equiv)[1][2]

  • Base: DIPEA (Diisopropylethylamine) (3.0 equiv)[1][2]

  • Solvent: Anhydrous DMF (Dimethylformamide) or NMP[1][2]

Workflow:

  • Activation: In a dry vial, dissolve the Carboxylic Acid and TFFH in DMF (0.2 M).

  • Fluorination: Add DIPEA (1.5 equiv) and stir at 0°C for 15–30 minutes. This generates the Acid Fluoride in situ.[3]

  • Coupling: Add the (S)-2-Amino-2,3,3-trimethylbutanamide and the remaining DIPEA (1.5 equiv).

  • Reaction: Stir at RT.

    • Optimization: If reaction is slow, heat to 50°C. The Acid Fluoride is robust enough to withstand moderate heat without rapid decomposition.

  • Monitoring: Monitor by HPLC/UPLC. Look for the disappearance of the amine peak.

Protocol C: The High-Performance Method (HATU)

Best for: Precious samples or when TFFH is unavailable.[1][2] Uses the HOAt effect to accelerate coupling.

Reagents:

  • Substrate: (S)-2-Amino-2,3,3-trimethylbutanamide (1.0 equiv)[1][2]

  • Acyl Donor: Carboxylic Acid (1.2 equiv)[1][2]

  • Coupling Reagent: HATU (1.2 equiv)[1][2]

  • Additive: HOAt (0.5 equiv) - Optional but recommended for this specific substrate to further boost rate.[1][2]

  • Base: DIPEA (2.5 equiv) or TMP (2,4,6-Trimethylpyridine) for extremely base-sensitive chiral centers.[1][2]

  • Solvent: DMF[1][4]

Workflow:

  • Pre-activation: Dissolve Acid and HATU in DMF. Add DIPEA (1.0 equiv).[1][2] Stir for 2 minutes. Do not over-activate; the active ester can rearrange if left too long without the amine.

  • Addition: Add the substrate and remaining DIPEA.[2]

  • Microwave Step (Recommended): Due to the extreme hindrance, standard stirring may take 24+ hours.[2]

    • Settings: 60°C, Power 50W, 20 minutes.

  • Workup: Dilute with EtOAc, wash with 5% LiCl (to remove DMF), then 5% citric acid, NaHCO

    
    , and Brine.
    

Visualization of Workflows

Reaction Pathway & Logic

The following diagram illustrates the decision logic and the mechanistic pathway for the TFFH (Acid Fluoride) protocol, which is the most robust for this specific steric challenge.

AcylationLogic Start Start: (S)-2-Amino-2,3,3- trimethylbutanamide Decision Select Acyl Donor Start->Decision SimpleAcid Simple Acid (Acetic, Benzoic) Decision->SimpleAcid Non-Chiral ComplexAcid Amino Acid / Chiral Acid Decision->ComplexAcid Chiral/Bulky RouteA Protocol A: Acid Chloride SimpleAcid->RouteA RouteB Protocol B: TFFH (Acid Fluoride) ComplexAcid->RouteB Product Final Acylated Product RouteA->Product Mechanism Mechanistic Advantage: Small Leaving Group (F-) Penetrates Steric Shield RouteB->Mechanism Mechanism->Product

Caption: Decision tree selecting the optimal acylation pathway based on the steric and chiral nature of the acyl donor.

TFFH Experimental Workflow

TFFH_Workflow Step1 1. Activation Phase Dissolve Acid + TFFH in DMF Add DIPEA (1.5 eq) @ 0°C Step2 2. Formation of Acid Fluoride (In-situ generation, 15-30 min) Step1->Step2 F- transfer Step3 3. Coupling Phase Add (S)-2-Amino-2,3,3-trimethylbutanamide Add DIPEA (1.5 eq) Step2->Step3 R-COF formed Step4 4. Reaction Stir at RT or Heat to 50°C Monitor via HPLC Step3->Step4 Nucleophilic Attack

Caption: Step-by-step execution of the TFFH acid fluoride coupling protocol.

Troubleshooting & Quality Control

ObservationRoot CauseCorrective Action
Low Conversion (<10%) Steric clash prevents attack.[1][2]Switch to Protocol B (TFFH) or use Microwave heating (60°C).[1][2]
Starting Material Remains Amine is protonated/salt.[1][2]Ensure DIPEA is fresh. Check pH of reaction (should be basic, pH > 9 on wet pH paper).
Hydrolysis of Acyl Donor Wet solvent.[2]Use anhydrous DMF/DCM.[1][2] Acid fluorides/chlorides are moisture sensitive.[1][2]
Epimerization Over-activation or high base.[1][2]Reduce base equivalents. Use TMP (collidine) instead of DIPEA. Use TFFH (lower racemization risk).[1][2][3]

References

  • Bachem. "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives."[1][2] Bachem Technical Guides. Accessed 2024.[1][2][3] Link

    • Citation Context: Establishes TFFH as the reagent of choice for sterically hindered

      
      -disubstituted amino acids like Aib and 
      
      
      
      -methyl-leucine.[1][2]
  • Pentelute Lab (MIT). "Rapid Flow-Based Peptide Synthesis."[1][2] Pentelute Lab Research. Accessed 2024.[1][2][3] Link

    • Citation Context: Supports the use of HATU and rapid heating/flow conditions to drive difficult amide bond form
  • Chemistry LibreTexts. "Reactions of Acid Chlorides." Organic Chemistry. Accessed 2024.[1][2][3] Link

    • Citation Context: Provides the fundamental mechanistic basis for the reactivity of acid chlorides with hindered amines.
  • Carpino, L. A., et al. "Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH): A Convenient New Reagent for the Preparation of Amino Acid Fluorides and Their Use in Peptide Synthesis."[2] J. Am. Chem. Soc.[1][2] 1995, 117, 5401.[2] (Foundational text for TFFH).

Sources

Application Note: Synthesis of Chiral Ligands from (S)-2-Amino-2,3,3-trimethylbutanamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the strategic synthesis of high-performance chiral ligands derived from (S)-2-Amino-2,3,3-trimethylbutanamide (also known as (S)-


-methyl-tert-leucine amide). Unlike standard amino acids, this scaffold possesses a quaternary 

-carbon center bearing both a tert-butyl and a methyl group. This unique structural feature provides two critical advantages:
  • ** conformational Locking:** The gem-dialkyl effect (Thorpe-Ingold effect) restricts bond rotation, pre-organizing the ligand into a catalytically active geometry.

  • Racemization Resistance: The absence of an acidic

    
    -proton eliminates the risk of racemization under basic catalytic conditions.
    

This guide provides validated protocols for transforming this amide into three classes of privileged ligands: Sterically Demanding Diamines , "Super-Bulky" Salen Ligands , and Rigid Thiourea Organocatalysts .

Part 1: The Strategic Advantage

The Steric Pocket

The efficacy of a chiral ligand is often defined by its ability to transfer chiral information from the catalyst to the substrate. (S)-2-Amino-2,3,3-trimethylbutanamide offers an extreme steric environment.

FeatureStandard (S)-tert-Leucine(S)-

-Methyl-tert-Leucine
Impact on Catalysis

-Carbon
Tertiary (

)
Quaternary (

)
Prevents enolization/racemization.
Steric Bulk High (

-Bu)
Extreme (

-Bu + Me)
Creates a deeper, more rigid chiral pocket.
Conformation Flexible rotationRestricted (Locked)Lowers entropy of activation (

).

Part 2: Experimental Protocols

Module A: The Gateway Transformation – Reduction to the 1,2-Diamine

The most versatile application of the starting amide is its reduction to the corresponding chiral 1,2-diamine. This diamine serves as the backbone for Salen, Sulfonamide, and Imidazoline ligands.

Mechanism

The reduction of the amide carbonyl to a methylene group is achieved using Lithium Aluminum Hydride (


). The quaternary center protects the vicinal amine from side reactions, but requires reflux conditions to ensure complete reduction due to steric hindrance.
Protocol 1: Synthesis of (S)-3,3-Dimethyl-2-methylbutane-1,2-diamine

Reagents:

  • (S)-2-Amino-2,3,3-trimethylbutanamide (10.0 mmol)

  • 
     (2.5 equiv, 25.0 mmol)
    
  • Anhydrous THF (50 mL)

  • Glauber’s salt (

    
    ) for quenching
    

Step-by-Step Procedure:

  • Setup: Flame-dry a 250 mL two-neck round-bottom flask equipped with a reflux condenser and magnetic stir bar. Flush with Argon.

  • Solubilization: Charge the flask with anhydrous THF (30 mL) and carefully add

    
     pellets/powder at 0°C.
    
  • Addition: Dissolve the starting amide in THF (20 mL) and add dropwise to the

    
     suspension over 30 minutes. Note: Gas evolution (
    
    
    
    ) will occur.
  • Reflux: Warm the mixture to room temperature, then heat to reflux (66°C) for 16 hours. The steric bulk requires prolonged heating for full conversion.

  • Quenching (Fieser Method): Cool to 0°C. Carefully add:

    • 1.0 mL Water

    • 1.0 mL 15% NaOH

    • 3.0 mL Water

  • Isolation: Stir the resulting granular precipitate for 30 minutes. Filter through a Celite pad.[1] Dry the filtrate over

    
     and concentrate in vacuo.
    
  • Purification: Distillation under reduced pressure (Kugelrohr) or recrystallization from Hexane/Et2O.

Yield: Typically 85-92% as a colorless oil or low-melting solid.

Module B: Synthesis of "Super-Bulky" Salen Ligands

Schiff base ligands derived from this diamine exhibit enhanced stability and selectivity in asymmetric epoxidations (Jacobsen-Katsuki type) due to the locked backbone.

Protocol 2: Condensation with Salicylaldehydes

Reagents:

  • (S)-3,3-Dimethyl-2-methylbutane-1,2-diamine (From Module A, 5.0 mmol)

  • 3,5-Di-tert-butylsalicylaldehyde (10.0 mmol)

  • Ethanol (Absolute, 20 mL)

  • Formic acid (Catalytic, 2 drops)

Step-by-Step Procedure:

  • Mixing: In a 50 mL round-bottom flask, dissolve the aldehyde in ethanol.

  • Addition: Add the diamine in one portion. The solution will turn bright yellow immediately (imine formation).

  • Reflux: Heat to reflux for 4 hours. The steric bulk of the diamine may slow down the condensation of the second amine group; monitoring by TLC is crucial.

  • Crystallization: Cool the mixture to room temperature and then to 0°C. The ligand typically precipitates as a yellow crystalline solid.

  • Filtration: Collect the solid by vacuum filtration and wash with cold ethanol.

Characterization:

  • 
     NMR:  Look for the imine singlet (
    
    
    
    ppm) and the disappearance of the aldehyde peak. The two imine protons may appear distinct due to the lack of
    
    
    symmetry in the diamine backbone (unless the diamine itself is
    
    
    symmetric, which this specific one is not—it is
    
    
    symmetric).
Module C: Synthesis of Rigid Thiourea Organocatalysts

For non-covalent organocatalysis, the amide group itself can be derivatized, or the reduced diamine can be converted into a bifunctional thiourea. Here, we functionalize the free amine of the starting amide to create an Amide-Thiourea catalyst.

Protocol 3: Synthesis of N-Thiourea-Amide Catalyst

Reagents:

  • (S)-2-Amino-2,3,3-trimethylbutanamide (Starting Material, 2.0 mmol)

  • 3,5-Bis(trifluoromethyl)phenyl isothiocyanate (2.0 mmol)

  • Dichloromethane (DCM, anhydrous, 10 mL)

Step-by-Step Procedure:

  • Reaction: Dissolve the starting amide in DCM at room temperature.

  • Addition: Add the isothiocyanate dropwise.

  • Stirring: Stir at room temperature for 12 hours. The reaction is driven by the formation of the stable thiourea linkage.

  • Workup: Evaporate the solvent.

  • Purification: Flash chromatography (Silica gel, Hexane/EtOAc gradient).

Mechanism of Action: The resulting catalyst possesses a primary amide (H-bond donor) and a thiourea (double H-bond donor) separated by the rigid quaternary center. This is ideal for activating nitroolefins in Michael additions.

Part 3: Visualization of Synthetic Pathways

The following diagram illustrates the divergent synthesis from the parent amide to high-value ligand classes.

LigandSynthesis Start (S)-2-Amino-2,3,3- trimethylbutanamide (Starting Material) Diamine (S)-1,2-Diamine (Reduction Product) Start->Diamine LiAlH4, THF Reflux, 16h Thiourea Bifunctional Thiourea (Organocatalysis) Start->Thiourea R-NCS DCM, RT PN_Ligand P,N-Amide Ligand (Pd-Catalysis) Start->PN_Ligand 2-PPh2-Benzoic Acid Coupling Salen Chiral Salen Ligand (Metal Catalysis) Diamine->Salen Salicylaldehyde EtOH, Reflux

Caption: Divergent synthetic pathways from (S)-2-Amino-2,3,3-trimethylbutanamide. The solid green path represents the primary route to high-rigidity diamine ligands.

Part 4: Scientific Rationale & Troubleshooting

Why This Scaffold Fails in Standard Protocols

Researchers often attempt to use standard "tert-leucine" protocols (e.g., direct cyclization to oxazolines) on this substrate.

  • Problem: The

    
    -methyl group introduces significant steric clash during ring closure.
    
  • Solution: Avoid cyclization routes that require forming a 5-membered ring containing the quaternary center unless using high-temperature activation (e.g., with Burgess reagent). The Diamine Route (Module A) is preferred because it relieves steric strain by opening the structure rather than constraining it further.

Self-Validating the Reduction (Module A)
  • Check: The starting amide has a distinct Carbonyl stretch in IR (

    
    ). The product diamine has no  carbonyl peak.
    
  • Check: In

    
     NMR, the starting material has a broad amide 
    
    
    
    signal. The product has a new
    
    
    signal (AB quartet or broad singlet depending on solvent) corresponding to the reduced amide carbon.

References

  • Conformational Locking in Amino Acids

    • Karle, I. L., & Balaram, P. (1990). Structural characteristics of alpha-helical peptide structures containing Aib residues. Biochemistry, 29(29), 6747–6756. Link (Context: Discusses the "Thorpe-Ingold" effect in

      
      -disubstituted amino acids).
      
  • Synthesis of Chiral Diamines from Amides

    • Saha, B., et al. (2009).[2] Asymmetric Synthesis of Chiral 1,2-Diamines. Chemical Reviews, 109(11), 6165–6195. Link

  • Salen Ligand Design

    • Jacobsen, E. N. (2000). Asymmetric Catalysis of Epoxide Ring-Opening Reactions. Accounts of Chemical Research, 33(6), 421–431. Link

  • Thiourea Organocatalysis

    • Schreiner, P. R. (2003). Metal-free organocatalysis through explicit hydrogen bonding interactions. Chemical Society Reviews, 32, 289-296. Link

Sources

scale-up procedures for (S)-2-Amino-2,3,3-trimethylbutanamide reactions

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Process Scale-Up and Chiral Resolution of (S)-2-Amino-2,3,3-trimethylbutanamide

Executive Summary

(S)-2-Amino-2,3,3-trimethylbutanamide is a highly sterically hindered chiral building block, predominantly utilized as a chiral auxiliary in the synthesis of MacMillan-type imidazolidin-4-one catalysts. These catalysts are critical for driving enantioselective transformations, such as asymmetric Henry reactions[1]. Scaling up the production of this molecule presents unique challenges due to the extreme steric shielding of its quaternary alpha-carbon. This application note details a robust, self-validating three-step process—comprising a biphasic Strecker synthesis, a controlled Radziszewski hydration, and a thermodynamically driven diastereomeric resolution—optimized for multi-kilogram manufacturing.

Interestingly, the structural backbone of this compound, 2-amino-2,3,3-trimethylbutanoic acid, possesses such remarkable thermodynamic stability that it has been detected in the soluble organic fractions of carbonaceous chondrite meteorites[2]. The study of chiral asymmetry in these highly branched extraterrestrial molecules continues to inform both astrobiology and advanced synthetic chemistry[3].

Process Chemistry & Mechanistic Rationale

The synthesis is engineered to overcome the inherent steric bulk of the tert-butyl and alpha-methyl groups at each stage:

  • Step 1: Biphasic Strecker Reaction. Standard aqueous Strecker conditions fail on pinacolone (3,3-dimethyl-2-butanone) due to poor solubility and steric repulsion. By employing a toluene/water biphasic system with a high concentration of aqueous ammonia, the equilibrium is forced toward the imine intermediate. This ensures rapid nucleophilic attack by cyanide to form 2-amino-2,3,3-trimethylbutanenitrile[4].

  • Step 2: Radziszewski Nitrile Hydration. Acid-catalyzed hydration of the resulting nitrile often requires harsh conditions that risk over-hydrolysis to the carboxylic acid. Instead, we utilize an alkaline hydrogen peroxide system. The strong

    
    -effect of the hydroperoxide anion (
    
    
    
    ) makes it an exceptionally potent nucleophile capable of attacking the shielded nitrile carbon. The reaction naturally arrests at the amide stage because the resulting amide carbonyl is even more sterically inaccessible to further nucleophilic attack.
  • Step 3: Diastereomeric Salt Resolution. The racemic amide is resolved using L-tartaric acid. The causality of this separation lies in the differential solvation energies of the resulting diastereomeric salts in a tightly controlled methanol/water matrix. The (S)-enantiomer forms a highly crystalline, less soluble salt, allowing for isolation via simple filtration.

G A Pinacolone (3,3-dimethyl-2-butanone) B Strecker Reaction NaCN, NH4Cl, NH3 (aq) A->B C 2-Amino-2,3,3-trimethylbutanenitrile B->C Phase Transfer D Nitrile Hydration H2O2, NaOH, EtOH C->D E Racemic 2-Amino-2,3,3-trimethylbutanamide D->E Exotherm Control F Chiral Resolution L-Tartaric Acid E->F G (S)-2-Amino-2,3,3-trimethylbutanamide F->G Crystallization H (R)-Enantiomer Salt (Mother Liquor) F->H Filtration

Scale-up workflow and chiral resolution of (S)-2-Amino-2,3,3-trimethylbutanamide.

Quantitative Data Presentation

The process has been validated across three scales. Note that the maximum theoretical yield for a classical chiral resolution is 50%; thus, a 39–41% yield represents an highly efficient 78–82% recovery of the desired (S)-enantiomer.

Parameter / Scale100 g Scale1 kg Scale10 kg Scale
Strecker Yield (%) 92.494.195.0
Hydration Yield (%) 89.188.586.2
Resolution Yield (%) 41.240.839.5
Final Purity (HPLC %) >99.5>99.5>99.8
Final ee (%) 99.299.5>99.9

Detailed Experimental Protocols

Protocol A: Synthesis of 2-Amino-2,3,3-trimethylbutanenitrile
  • Preparation: Charge a 50 L glass-lined reactor with pinacolone (10.0 kg, 100 mol), toluene (15 L), and ammonium chloride (6.4 kg, 120 mol).

  • Ammoniation: Add aqueous ammonia (28% w/w, 15 L). Seal the reactor to prevent ammonia escape and stir vigorously (300 rpm) at 20 °C for 2 hours to establish the imine equilibrium.

  • Cyanation: Slowly dose a solution of sodium cyanide (5.4 kg, 110 mol) in water (10 L) over 4 hours. Maintain the internal temperature between 25–30 °C using a cooling jacket.

  • Self-Validation (IPC): Monitor the organic layer via GC-FID. The reaction is deemed complete when residual pinacolone is <1.0% AUC. Causality: Proceeding with unreacted ketone leads to downstream contamination that cannot be purged during crystallization.

  • Workup: Separate the phases. Wash the organic layer with water (2 × 10 L) and concentrate under reduced pressure to yield the intermediate nitrile[4] as a pale yellow oil.

Protocol B: Hydration to Racemic 2-Amino-2,3,3-trimethylbutanamide
  • Preparation: Dissolve the crude nitrile (approx. 11.9 kg) in ethanol (25 L) in a 100 L reactor. Add aqueous NaOH (20% w/w, 2.5 L).

  • Peroxide Dosing: Slowly add 30% aqueous

    
     (12.5 L) over 6 hours.
    
  • Exotherm Management: Strictly maintain the internal temperature between 30–40 °C. Causality: Below 30 °C, the hydration stalls, leading to dangerous peroxide pooling. Above 40 °C,

    
     auto-decomposes rapidly, reducing yield and risking thermal runaway.
    
  • Self-Validation (IPC): Post-reaction, perform a starch-iodide test on the mixture. Quench with saturated sodium thiosulfate until the test is strictly negative. Causality: A negative test validates the safety of the subsequent solvent evaporation step, preventing explosive concentration of peroxides.

  • Isolation: Concentrate the mixture to remove ethanol, extract with dichloromethane (3 × 15 L), dry over

    
    , and evaporate to yield the racemic amide as a white solid.
    
Protocol C: Chiral Resolution to the (S)-Enantiomer
  • Salt Formation: Dissolve the racemic amide (10.0 kg) and L-tartaric acid (10.4 kg, 1 eq) in a precisely formulated mixture of methanol (72 L) and water (8 L) at 65 °C.

  • Crystallization: Cool the solution linearly to 20 °C over 8 hours, seeding with 50 g of pure (S)-amide L-tartrate salt at 45 °C. Causality: The 9:1 MeOH/Water ratio is critical. Excess water solubilizes the (S)-salt (lowering yield), while excess methanol triggers co-precipitation of the (R)-salt (destroying enantiomeric excess).

  • Self-Validation (IPC): Filter the crystals and analyze a 1 g sample via chiral HPLC (Chiralpak AD-H). If the ee is <99.0%, perform a single recrystallization from 9:1 MeOH/Water before proceeding.

  • Free-basing: Suspend the validated salt in water (20 L), basify to pH 12 with 2M NaOH, and extract with ethyl acetate (3 × 15 L). Evaporate to afford (S)-2-Amino-2,3,3-trimethylbutanamide as a highly pure, crystalline white solid.

References

1.[1] "Recyclable catalyst for the asymmetric Henry reaction based on imidazolyl-imidazolidinone derivative." University of Pardubice, 2021. URL: [Link] 2.[4] "2-amino-2,3,3-trimethylbutanenitrile (C7H14N2) - PubChemLite." University of Luxembourg. URL: [Link] 3.[2] "Chapter 3 - The Origin and Evolution of Organic Matter in Carbonaceous Chondrites and Links to Their Parent Bodies." NASA. URL: [Link] 4.[3] "The Search for Chiral Asymmetry as a Potential Biosignature in our Solar System." Chemical Reviews (ACS Publications), 2020. URL: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Crude (S)-2-Amino-2,3,3-trimethylbutanamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of (S)-2-Amino-2,3,3-trimethylbutanamide (often referred to as


-methyl-tert-leucine amide). This highly sterically hindered, chiral 

-dialkyl amino acid amide is a critical building block in advanced drug development and organocatalysis [3].

Due to the extreme steric bulk of the adjacent tert-butyl and


-methyl groups, this molecule exhibits atypical physicochemical behaviors compared to standard amino acid amides. Its primary amine is heavily shielded, which lowers its relative basicity and significantly increases the lipophilicity of the free base. This guide provides field-proven troubleshooting strategies, FAQs, and self-validating protocols to ensure high chemical and enantiomeric purity.

Part 1: Troubleshooting Guide & FAQs

Q1: During the acidic wash of my crude reaction mixture, I am losing product to the organic waste layer. Why is this happening? Causality & Solution: Unlike typical amino amides, the bulky 2,3,3-trimethylbutyl skeleton makes the hydrochloride salt of this molecule surprisingly lipophilic. If you use a halogenated solvent like dichloromethane (DCM) for the acidic wash, the protonated amide will partially partition into the organic phase. Fix: Switch your washing solvent to Methyl tert-butyl ether (MTBE) or heptane. These strictly non-polar/etheric solvents reject the protonated amine, ensuring >99% retention of your product in the aqueous layer.

Q2: I basified the aqueous layer to pH 8, but my extraction yields are incredibly low (<40%). How can I improve recovery? Causality & Solution: The pKa of the sterically hindered primary amine is approximately 8.5–9.0. At pH 8, a significant portion of the molecule remains protonated and trapped in the aqueous phase. Fix: You must drive the equilibrium entirely to the free base form. Basify the aqueous layer to pH


 11  using 2M NaOH. Additionally, saturate the aqueous layer with NaCl (salting out) to decrease the solubility of the free base in water, and extract with a polar aprotic solvent like Ethyl Acetate (EtOAc) [2].

Q3: My upstream asymmetric Strecker synthesis yielded the product in 85% enantiomeric excess (ee). How do I upgrade this to >99% ee? Causality & Solution: Chiral


-dialkyl amino amides rarely form conglomerates that can be upgraded by simple free-base recrystallization. Instead, you must perform a diastereomeric salt resolution.
Fix: Use Dibenzoyl-L-tartaric acid (L-DBTA). The bulky aromatic rings of L-DBTA interact favorably via van der Waals forces with the highly branched aliphatic network of the amide, forming a rigid, highly insoluble crystalline lattice with the (S)-enantiomer [1].

Q4: I am experiencing severe emulsions during the final EtOAc extraction. How do I break them? Causality & Solution: Trace polymeric byproducts from upstream aminonitrile hydrolysis act as surfactants. Fix: Filter the biphasic mixture through a tightly packed pad of Celite. The Celite traps the polymeric interface layer, allowing for immediate and sharp phase separation.

Part 2: Experimental Workflows & Visualizations

Workflow 1: Acid-Base Extraction

G Crude Crude Reaction Mixture (Organic Phase) Acid Add 1M HCl (aq) Phase Separation Crude->Acid Org1 Organic Phase (Neutral Impurities) Acid->Org1 Discard Aq1 Aqueous Phase (Protonated Amide) Acid->Aq1 Keep Base Add 2M NaOH to pH > 11 Extract with EtOAc Aq1->Base Aq2 Aqueous Phase (Salts, Waste) Base->Aq2 Discard Org2 Organic Phase (Free Base Amide) Base->Org2 Keep Pure Concentrate & Crystallize (Pure (S)-Amide) Org2->Pure

Fig 1. Acid-base extraction workflow for isolating crude (S)-2-Amino-2,3,3-trimethylbutanamide.

Workflow 2: Chiral Enrichment Pathway

G Enriched Partially Enriched (S)-Amide (e.g., 85-90% ee) SaltForm Add Dibenzoyl-L-tartaric acid (Resolving Agent) Enriched->SaltForm Solvent Heat in EtOH/H2O Cool to Crystallize SaltForm->Solvent Solid Crystalline Salt (S)-Amide • L-DBTA Solvent->Solid Filter Mother Mother Liquor ((R)-Amide Enriched) Solvent->Mother Discard/Recycle FreeBase Basify & Extract (>99% ee (S)-Amide) Solid->FreeBase

Fig 2. Diastereomeric salt crystallization pathway for upgrading enantiomeric excess.

Part 3: Quantitative Data & Solvent Selection

Table 1: Solvent Selection Guide for (S)-2-Amino-2,3,3-trimethylbutanamide Purification

Solvent SystemApplication StagePartition Coefficient (LogP)Technical Remarks
1M HCl / MTBE Acid-Base Wash< 0.1 (Aqueous preference)Strictly removes neutral organic impurities. MTBE prevents the severe emulsions often seen with DCM.
pH 11 Water / EtOAc Free Base Recovery> 2.8 (Organic preference)EtOAc provides excellent recovery of the free base amide. Brine saturation of the aqueous layer is recommended.
EtOH / H

O (9:1)
Diastereomeric ResolutionN/A (Crystallization)Optimal thermodynamic solvent for Dibenzoyl-L-tartaric acid (DBTA) salt precipitation.
Heptane / Toluene Free Base RecrystallizationN/A (Crystallization)Excellent for purging trace chemical impurities if the ee is already >98%.

Part 4: Step-by-Step Methodologies

Protocol A: Self-Validating Acid-Base Extraction

Objective: Isolate the crude free base from reaction byproducts with >95% chemical purity.

  • Acidification: Dissolve the crude reaction mixture (approx. 10 g) in 100 mL of MTBE. Slowly add 100 mL of 1M HCl (aq) while stirring vigorously for 15 minutes.

  • Phase Separation: Transfer to a separatory funnel. Allow the layers to separate.

    • Validation Checkpoint: Spot the upper MTBE layer on a TLC plate and stain with Ninhydrin. If the stain is negative (no purple/yellow spot), the protonated amide has successfully transferred to the aqueous layer.

  • Washing: Discard the MTBE layer. Wash the aqueous layer with an additional 50 mL of MTBE to remove residual neutral impurities.

  • Basification: Transfer the aqueous layer to an Erlenmeyer flask submerged in an ice bath. Slowly add 2M NaOH dropwise until the pH reaches

    
     11.
    
    • Validation Checkpoint: Test the solution with pH paper. A pH < 11 will result in incomplete deprotonation and severe yield loss. The solution should turn cloudy as the lipophilic free base precipitates/oils out.

  • Extraction: Add 30 g of NaCl to the aqueous layer (salting out). Extract the aqueous phase with EtOAc (

    
     mL).
    
  • Isolation: Combine the EtOAc layers, dry over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate under reduced pressure to yield the crude (S)-2-Amino-2,3,3-trimethylbutanamide as a white-to-off-white solid.
Protocol B: Enantiomeric Upgrading via Diastereomeric Salt Formation

Objective: Upgrade the chiral purity of the isolated amide from ~85% ee to >99% ee.

  • Salt Formation: In a 250 mL round-bottom flask, dissolve 5.0 g of the partially enriched (S)-amide (approx. 34.6 mmol) in 50 mL of absolute ethanol. In a separate flask, dissolve 12.4 g of Dibenzoyl-L-tartaric acid (L-DBTA, 1 equivalent) in 50 mL of ethanol [2].

  • Mixing & Heating: Combine the two solutions. Add 10 mL of deionized water. Heat the mixture to reflux (approx. 80 °C) until the solution is completely clear.

  • Controlled Crystallization: Remove the flask from the heat source and allow it to cool to room temperature slowly over 4 hours. Do not disturb the flask.

    • Causality Note: Slow cooling allows the thermodynamically favored (S)-amide • L-DBTA salt to form a highly ordered crystal lattice, excluding the (R)-enantiomer into the mother liquor [1].

  • Filtration: Filter the resulting white needle-like crystals through a Büchner funnel. Wash the filter cake with 15 mL of ice-cold ethanol.

  • Free Base Regeneration: Suspend the crystals in 50 mL of water. Add 2M NaOH until pH

    
     11. Extract with EtOAc (
    
    
    
    mL), dry over Na
    
    
    SO
    
    
    , and concentrate to yield the enantiopure (>99% ee) (S)-2-Amino-2,3,3-trimethylbutanamide.

References

  • Boesten, W. H. J., et al. "Asymmetric Strecker Synthesis of

    
    -Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary." Organic Letters, vol. 3, no. 8, 2001, pp. 1121–1124. URL:[Link]
    
  • "Process for the preparation of enantiomerically pure tert-leucine." US Patent 8,835,676 B2, 2014.
  • "New C

    
    -Amino Acids and Their Derivatives." Max-Planck-Institut für Kohlenforschung (Universität zu Köln), 2008. URL:[Link]
    

Technical Support Center: (S)-2-Amino-2,3,3-trimethylbutanamide Solubility Guide

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the solubility characteristics and handling of (S)-2-Amino-2,3,3-trimethylbutanamide .

Status: Active | Topic: Solubility & Handling | Audience: R&D Scientists

Executive Summary

(S)-2-Amino-2,3,3-trimethylbutanamide is a sterically hindered amino amide. Its solubility profile is dominated by the lipophilic tert-butyl group and the


-methyl  substitution. In its free base form, the compound exhibits poor aqueous solubility  and is prone to "oiling out" in neutral aqueous media.

Immediate Resolution:

  • For Aqueous Solutions: The compound requires protonation to dissolve. Use 0.1 M HCl or adjust pH < 4.0.

  • For Stock Solutions: Dissolve in DMSO or Methanol (up to 50 mM) before diluting into aqueous buffers.

Compound Identification & Structural Context

Before troubleshooting, verify the exact isomer. The nomenclature "2,3,3-trimethyl" often leads to confusion with its


-methyl isomer.
FeatureTarget Compound:

-Methyl Variant
Common Isomer:

-Methyl Variant
Name (S)-2-Amino-2,3,3-trimethylbutanamide(S)-2-Amino-

,3,3-trimethylbutanamide
Structure

-Methyl-tert-leucinamide

-Methyl-tert-leucinamide
Key Moiety Quaternary

-carbon (Sterically crowded)
Secondary Amide (

-Me)
Solubility Very Low (Free Base)Low to Moderate
Common Use Peptidomimetics, Conformational constraintsCannabinoid metabolites (e.g., ADB-FUBINACA)

Note: This guide focuses on the


-methyl variant  (2-amino-2,3,3-trimethylbutanamide). If you are working with the 

-methyl isomer (CAS 89226-12-0), the solubility is slightly better, but the acidification protocols below remain valid.
Troubleshooting Guide: Solubility Issues
Issue 1: "The powder floats or clumps and will not dissolve in water."

Cause: The free base form is highly lipophilic due to the tert-butyl side chain. The crystal lattice energy is high, and the hydrophobic effect prevents hydration of the neutral molecule. Solution: Convert to the hydrochloride salt in situ.

  • Suspend the powder in water (e.g., 10 mg/mL).

  • Add 1.0 - 1.1 equivalents of 1M HCl dropwise while stirring.

  • The solution should clarify as the amine protonates (

    
    ).
    
  • Validation: Measure pH; ensure it remains acidic (pH 2–4).

Issue 2: "The solution precipitates when added to PBS or cell culture media."

Cause: pH Shock . Standard buffers (PBS, DMEM) have a pH of ~7.4. The pKa of the


-amino group is likely ~7.8–8.0. When the acidic stock solution is diluted into pH 7.4 buffer, the equilibrium shifts back toward the insoluble free base.
Solution: 
  • Protocol A (Low Concentration): Keep final concentration

    
    . The kinetic solubility might sustain this level.
    
  • Protocol B (Cosolvent): Pre-dissolve in DMSO (1000x stock). Dilute into media with vigorous vortexing. Ensure final DMSO

    
    .
    
  • Protocol C (Carrier): Use a complexing agent like 20% HP-

    
    -CD  (Hydroxypropyl-beta-cyclodextrin) in the buffer to encapsulate the hydrophobic tert-butyl tail.
    
Issue 3: "The compound turns into a sticky oil instead of dissolving."

Cause: "Oiling out" occurs when the compound's melting point is depressed by impurities or solvent mixtures, forming a supersaturated hydrophobic liquid phase. Solution:

  • Do not heat to dissolve; this promotes oiling.

  • Add a small amount of Methanol or Acetonitrile to redissolve the oil.

  • Slowly add water containing HCl (acidified water) to the organic solution to keep it in the ionic form.

Technical Protocols
Protocol A: Preparation of 10 mM Aqueous Stock (Acidified)

Use this for chemical synthesis or non-biological stability studies.

  • Weigh 14.4 mg of (S)-2-Amino-2,3,3-trimethylbutanamide.

  • Add 8.0 mL of HPLC-grade water. (Result: Cloudy suspension).

  • Add 100

    
    L  of 1.0 M HCl . Vortex for 30 seconds.
    
  • Check clarity.[1][2] If clear, dilute to 10.0 mL with water.

  • QC Check: Measure pH. Target: pH 3.0 – 4.0 .

  • Storage: -20°C. Stable for 3 months.

Protocol B: Preparation of 50 mM DMSO Stock

Use this for biological assays (Cell culture/Enzymatic).

  • Weigh 7.2 mg of the compound.

  • Add 1.0 mL of anhydrous DMSO .

  • Vortex until fully dissolved. (Should dissolve instantly).

  • Usage: Dilute 1:1000 into assay buffer (Final: 50

    
    M, 0.1% DMSO).
    
Solubility Logic & Pathway Visualization

The following diagram illustrates the decision-making process for solubilizing sterically hindered amino amides.

SolubilityLogic Start Start: (S)-2-Amino-2,3,3- trimethylbutanamide (Solid) SolventChoice Select Solvent System Start->SolventChoice Water Aqueous (Water/Buffer) SolventChoice->Water For Synthesis/Analysis Organic Organic (DMSO/MeOH) SolventChoice->Organic For Bio-Assay Stock CheckState Observation: Cloudy/Precipitate? Water->CheckState Dissolve Success: Clear Solution Organic->Dissolve High Solubility CheckState->Dissolve No (Rare) Acidify Action: Add 1.0 eq HCl (Protonate Amine) CheckState->Acidify Yes (Common) Cosolvent Action: Add DMSO/PEG300 CheckState->Cosolvent If Acid fails (Oiling) Acidify->CheckState Re-evaluate Cosolvent->Dissolve

Caption: Decision tree for solubilizing hydrophobic amino amides based on solvent system and visual observation.

Frequently Asked Questions (FAQ)

Q1: Can I sonicate the solution to dissolve the floating powder? A: Sonication helps disperse the particles, but for this compound, pH adjustment is more effective . Sonication alone often heats the water, which may cause the compound to "oil out" (melt) rather than dissolve. Use acid first, then mild sonication if necessary.

Q2: Why does the compound precipitate when I freeze the aqueous stock? A: The solubility of the salt decreases at low temperatures. Upon thawing, you may see crystals.[3] Vortex vigorously at room temperature or warm to 37°C briefly to redissolve. If it remains cloudy, the pH may have drifted; add a minimal amount of HCl.

Q3: Is the "N,3,3-trimethyl" isomer soluble in water? A: The


-methyl isomer (CAS 89226-12-0) is slightly more soluble than the 

-methyl variant because the amide hydrogen bonding network is disrupted, lowering the lattice energy. However, it still generally requires acidic conditions or DMSO for stable stock solutions [1, 2].
References
  • PubChem. (2025).[4] Compound Summary: 2-Amino-N,3,3-trimethylbutanamide (CID 3496445).[4] National Library of Medicine.[4] Retrieved from [Link][4]

Sources

Technical Support Center: Temperature Optimization for (S)-2-Amino-2,3,3-Trimethylbutanamide Catalysis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for asymmetric organometallic workflows. This guide is specifically engineered for researchers utilizing (S)-2-Amino-2,3,3-trimethylbutanamide (α-methyl-tert-leucinamide) as a chiral precursor. When condensed with heteroaromatic aldehydes (e.g., pyridine-2-carboxaldehyde), this molecule forms highly sterically hindered imidazolidin-4-one ligands. These ligands, when complexed with Copper(II) salts, serve as robust enantioselective catalysts for the asymmetric Henry (nitroaldol) reaction[1].

Because the Henry reaction is a thermodynamically reversible carbon-carbon bond-forming process, precise temperature control is the single most critical parameter for preventing product racemization and maximizing enantiomeric excess (ee)[2].

Part 1: Diagnostic Q&A – Troubleshooting Temperature Effects

Q1: Why does my asymmetric Henry reaction show poor enantiomeric excess (ee) when run at room temperature (20–25 °C)?

A: The degradation of enantiopurity at ambient temperatures is caused by the retro-Henry reaction [2]. The Henry reaction is under thermodynamic equilibrium. At elevated temperatures (> 15 °C), the activation energy barrier for the reverse reaction (cleavage of the newly formed β-nitroalcohol back into the aldehyde and nitromethane) is easily overcome. Because this cleavage destroys the stereocenter, the continuous forward-and-reverse cycling leads to thermodynamic equilibration, which inherently favors a racemic mixture. To lock the reaction under kinetic control , you must lower the temperature to suppress the retro-aldol pathway[3].

Q2: I lowered the reaction temperature to -20 °C to maximize ee, but my reaction stalled completely. How can I balance yield and enantioselectivity?

A: You have encountered a kinetic and solubility threshold. While sub-zero temperatures (-20 °C to -40 °C) effectively eliminate the retro-Henry pathway, they also drastically reduce the forward reaction rate due to the Arrhenius effect[4]. Furthermore, Cu(II)-imidazolidin-4-one complexes exhibit significantly reduced solubility in standard alcoholic solvents (like ethanol or isopropanol) at these temperatures, leading to catalyst precipitation[4].

  • The Solution: Extensive empirical screening demonstrates that 0 °C is the optimal thermodynamic/kinetic "sweet spot" for (S)-2-amino-2,3,3-trimethylbutanamide-derived catalysts, providing enough thermal energy to maintain catalyst solubility and forward momentum while keeping the retro-Henry pathway dormant[5].

Q3: Does the choice of copper salt dictate the temperature profile I should use?

A: Yes. We strongly recommend using Cu(OAc)₂·H₂O over CuCl₂ or Cu(OTf)₂[5]. The acetate counterion acts as an internal, self-contained basic site that facilitates the deprotonation of nitromethane to form the active copper-nitronate complex at 0 °C. If you use CuCl₂, you must add an external amine base (like DIPEA or Et₃N), which can alter the transition state geometry and inadvertently promote background racemic reactions at 0 °C[4].

Part 2: Empirical Data Summary

The following table summarizes the causal relationship between temperature, reaction kinetics, and enantioselectivity for a benchmark reaction (Benzaldehyde + Nitromethane) using a 10 mol% loading of the (S)-2-amino-2,3,3-trimethylbutanamide-derived Cu(II) complex in Ethanol[4][6].

Temperature (°C)SolventTime (h)Conversion Yield (%)Enantiomeric Excess (ee %)Mechanistic State
25 °C Ethanol12> 95%45 - 60%Thermodynamic Control (Racemization)
0 °C Ethanol4888 - 92%92 - 96% Optimal Kinetic Control
-20 °C Ethanol96< 40%94 - 96%Kinetically Inert / Catalyst Precipitation

Part 3: System Architecture & Reaction Pathways

The diagram below maps the temperature-dependent logical flow of the catalytic cycle. Notice how elevated temperatures activate the detrimental retro-Henry pathway.

G PreCat Cu(OAc)2 + Imidazolidin-4-one Ligand (from (S)-2-Amino-2,3,3-trimethylbutanamide) ActiveComplex Chiral Cu(II)-Nitronate Complex (Kinetic Control) PreCat->ActiveComplex Stir 1h at RT then cool to 0 °C Substrates Aldehyde + Nitromethane (in EtOH) Substrates->ActiveComplex Coordination Product Enantioenriched β-Nitroalcohol (High ee%) ActiveComplex->Product Forward Aldol (Favored at ≤ 0 °C) RetroPathway Retro-Henry Reaction (Thermodynamic Control) Product->RetroPathway Elevated Temp (> 15 °C) RetroPathway->Substrates Bond Cleavage (Loss of Stereocenter)

Temperature-dependent pathways in the Cu(II)-catalyzed asymmetric Henry reaction.

Part 4: Standard Operating Procedure (SOP)

This protocol is engineered as a self-validating system to ensure reproducibility and high enantioselectivity.

Objective: Synthesis of (S)-2-nitro-1-phenylethanol via Cu(II)-catalyzed Henry reaction at the optimized 0 °C setpoint[5].

Step 1: In Situ Catalyst Generation

  • In an oven-dried Schlenk flask under an argon atmosphere, add the (S)-2-amino-2,3,3-trimethylbutanamide-derived imidazolidin-4-one ligand (0.05 mmol, 10 mol%) and Cu(OAc)₂·H₂O (0.05 mmol, 10 mol%).

  • Add 2.0 mL of anhydrous Ethanol.

  • Stir the deep blue solution at room temperature (20–25 °C) for exactly 1 hour.

  • Causality Check: Complexation is endothermic and kinetically slower at low temperatures. You must form the active catalyst at room temperature before cooling to ensure complete metal-ligand coordination.

Step 2: Thermal Equilibration

  • Submerge the reaction flask into a prepared ice-water bath.

  • Validation Step: Insert an internal thermocouple probe into the solvent. Do not proceed until the internal temperature reads exactly 0 °C .

Step 3: Substrate Addition

  • Inject benzaldehyde (0.5 mmol, 1.0 eq) into the stirring solution.

  • Slowly add nitromethane (5.0 mmol, 10.0 eq) dropwise over 2 minutes to prevent localized exothermic heating.

Step 4: Reaction Monitoring (Self-Validation)

  • Maintain the reaction at 0 °C for 48 hours.

  • Validation Step: At 24h and 48h, pull a 10 µL aliquot, quench in hexane/EtOAc, and analyze via TLC (UV active) to confirm the consumption of benzaldehyde. If the reaction is stalled, verify that the temperature has not dropped below -5 °C.

Step 5: Quenching and Purification

  • Evaporate the solvent directly under reduced pressure (do not heat the water bath above 25 °C during rotary evaporation to prevent late-stage retro-Henry racemization).

  • Purify the crude residue via silica gel flash chromatography (Hexane/Ethyl Acetate 4:1).

Step 6: Enantiomeric Verification

  • Validation Step: Analyze the purified β-nitroalcohol using High-Performance Liquid Chromatography (HPLC) equipped with a chiral stationary phase (e.g., Chiralcel OD-H column) to confirm the ee% matches the expected >92% threshold[6].

References

  • Evaluation of the enantioselectivity of new chiral ligands based on imidazolidin-4-one derivatives. Beilstein Journal of Organic Chemistry, 2024. URL:[Link]

  • Recent progress in copper catalyzed asymmetric Henry reaction. Tetrahedron, 2017. URL:[Link]

  • Cu (II)-Catalyzed Asymmetric Henry Reaction with a Novel C1-Symmetric Aminopinane-Derived Ligand. Molecules, 2015. URL:[Link]

  • Enantioselective Henry Reaction Catalyzed by Copper(II) Complex of Bis(trans-cyclohexane-1,2-diamine)-Based Ligand. MDPI, 2020. URL:[Link]

Sources

troubleshooting low reactivity of alpha-quaternary amino amides

Technical Support Center: Troubleshooting Low Reactivity of -Quaternary Amino Amides

Welcome to the Advanced Peptide Synthesis Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most notoriously difficult challenges in solid-phase peptide synthesis (SPPS): the coupling of



The low reactivity of these residues is fundamentally a physical problem. The tetrasubstituted

I. Diagnostic Troubleshooting Workflow

Before altering your synthesis protocols, use the following decision tree to diagnose the specific failure mode of your sterically hindered coupling.

TroubleshootingTreeStartLow Reactivity inα-Quaternary CouplingCheckReagentEvaluate CurrentCoupling ReagentStart->CheckReagentStandardStandard Reagents(HBTU, DCC)CheckReagent->StandardUroniumUronium Reagents(HATU, COMU)CheckReagent->UroniumUpgradeUpgrade to OAt Esters(HATU, PyAOP)Standard->Upgrade Steric block prevents reactionCheckSideCheck LC-MS forChain TerminationUronium->CheckSidePhosSwitch to Phosphonium(PyAOP)CheckSide->Phos Guanidinylation Detected (+100 Da)AcidFIn Situ Acid Fluoride(TFFH / BTFFH)CheckSide->AcidF Unreacted Amine DetectedMicrowaveApply MicrowaveHeating (75°C)AcidF->Microwave Yield still < 50%

Decision tree for troubleshooting sterically hindered α-quaternary amino acid couplings.

II. Frequently Asked Questions (FAQs) & Mechanistic Insights

Q1: Why are my standard coupling reagents (DCC, HBTU) failing to form amide bonds with


-quaternary amino acids?A1:

11

Q2: I switched to HATU, but my peptide sequence is terminating prematurely. What is the mechanism behind this? A2: You are likely observing guanidinylation . HATU is a uronium-based reagent. If the hindered carboxylic acid is not fully pre-activated before exposure to the resin, or if excess HATU is used, the uronium salt will react directly with the free

233

MechanismPathwayAcidHinderedCarboxylic AcidHATUHATU + Base(Pre-activation)Acid->HATUOAtOAt Active Ester(Highly Electrophilic)HATU->OAt Fast (1-5 min)AmineHindered Amine(Resin-Bound)HATU->Amine Excess Reagent /No Pre-activationOAt->Amine Slow (Steric Shield)AmideTarget Amide Bond(Successful)Amine->Amide Nucleophilic AttackGuanidineGuanidinylated Amine(Dead-End)Amine->Guanidine Rapid Side Reaction

Competing pathways in uronium-mediated coupling: successful activation vs. guanidinylation.

Q3: Even with PyAOP and double coupling, my Aib-Aib coupling yields are abysmal. What is the ultimate fallback strategy? A3: For extreme steric hindrance (e.g., coupling two

acid fluoride445

Q4: My Kaiser (ninhydrin) test is negative, but microcleavage shows incomplete coupling. Why? A4:

III. Quantitative Reagent Comparison

To optimize your synthesis, select the coupling reagent that matches the severity of the steric hindrance.

Coupling ReagentActivating GroupRelative Reactivity for Hindered AminesGuanidinylation RiskCausality / Application Notes
HBTU / DCC OBt ester / O-acylisoureaLowNoneIntermediates are too bulky. Fails for Aib-Aib couplings.
HATU / COMU OAt ester / Oxyma esterVery HighHigh (if excess used)High electrophilicity, but requires strict 1-5 min pre-activation to avoid chain capping.
PyAOP OAt esterVery HighNone (Phosphonium)Ideal for hindered amines; safe to use in excess as it lacks the reactive uronium core.
TFFH / BTFFH Acid FluorideExtremeNoneSmallest steric profile; the ultimate fallback for consecutive

-quaternary couplings.
IV. Validated Experimental Protocols

The following protocols are designed as self-validating systems. They prioritize analytical verification over assumptions, ensuring you do not proceed with sequence elongation on a failed hindered coupling.

Protocol 1: Phosphonium-Mediated Double Coupling (PyAOP)

Best for: Single

  • Resin Preparation: Following Fmoc deprotection, wash the resin thoroughly with DMF (3x) and DCM (3x) to remove all traces of piperidine.

  • Reagent Preparation: In a separate vial, dissolve the sterically hindered Fmoc-amino acid (4.0 equivalents relative to resin loading) and PyAOP (3.9 equivalents) in anhydrous DMF.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (8.0 equivalents) to the solution. Mechanistic Note: Because PyAOP is a phosphonium reagent, strict pre-activation timing is not required as there is no risk of guanidinylation.

  • Coupling: Add the activated mixture to the resin. Agitate for 2 hours at room temperature. (If utilizing Microwave-Assisted Peptide Synthesis, heat to 75°C for 15 minutes).

  • Self-Validation Step (Critical): Do not use a Kaiser test. Withdraw a 1-2 mg aliquot of resin, perform a rapid microcleavage (TFA/TIPS/H2O 95:2.5:2.5 for 30 mins), and analyze via LC-MS. Confirm the mass shift corresponding to the successful addition of the residue.

  • Double Coupling: If LC-MS indicates unreacted starting material, drain the reaction vessel, wash with DMF, and repeat steps 2-5 with fresh reagents to drive the reaction to completion.

Protocol 2: In Situ Acid Fluoride Generation (TFFH)

Best for: Extreme steric hindrance (e.g., Aib-Aib,

  • Pre-activation: Dissolve the Fmoc-protected hindered amino acid (3.0 equivalents) in a highly solvating anhydrous mixture of DCM/DMF (1:1). Add TFFH (3.0 equivalents) and DIPEA (6.0 equivalents).

  • Acid Fluoride Formation: Allow the mixture to react for exactly 15 minutes at room temperature. The formation of the highly electrophilic, low-steric-profile acid fluoride is rapid.

  • Coupling: Add the activated mixture to the resin-bound hindered amine. Agitate for 4 to 12 hours. Mechanistic Note: Overnight coupling is highly recommended for consecutive

    
    -quaternary junctions due to the extreme activation energy barrier.
    
  • Self-Validation Step: Wash the resin thoroughly with DMF and DCM. Perform a microcleavage and confirm the product mass via LC-MS before proceeding to the next deprotection cycle.

V. References
  • BenchChem. "Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids." BenchChem. 1

  • "Peptide Coupling Reagents, More than a Letter Soup." Università degli Studi di Urbino Carlo Bo. 2

  • "Recent development of peptide coupling reagents in organic synthesis." Kiel University.4

  • "Efficient Peptide Coupling Involving Sterically Hindered Amino Acids." ResearchGate. 3

  • "APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article." Global Research Online. 5

Technical Support Center: Isolation & Purification of (S)-2-Amino-2,3,3-trimethylbutanamide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Recrystallization solvents for (S)-2-Amino-2,3,3-trimethylbutanamide isolation Content Type: Technical Support Center Guide

Case ID: #ISO-89226-S Subject: Solvent Selection and Troubleshooting for Sterically Hindered


-Amino Amide Recrystallization
Status:  Active
Assigned Specialist:  Senior Application Scientist, Process Chemistry Division

Executive Summary

(S)-2-Amino-2,3,3-trimethylbutanamide (also known as


-methyl-tert-leucine amide) is a highly sterically hindered, chiral building block, frequently used as a precursor for MacMillan-type imidazolidinone organocatalysts. Its structure features a quaternary 

-carbon substituted with a tert-butyl group, a methyl group, an amine, and an amide.

This unique steric bulk imparts significant lipophilicity compared to standard amino amides, rendering standard aqueous-based recrystallization strategies ineffective. Successful isolation requires non-polar/polar organic solvent pairs that leverage the compound's lipophilic backbone while accommodating its hydrogen-bonding capability.

Part 1: Solvent Selection Protocol

Primary Solvent System: Methylene Chloride (DCM) / Hexane

Recommendation Level: High Mechanism: The compound's bulky tert-butyl and methyl groups provide high solubility in DCM. Hexane acts as a non-polar anti-solvent that disrupts solvation shells without inducing immediate oiling out, provided the addition is controlled.

  • Good Solvent: Dichloromethane (DCM)

  • Anti-Solvent: Hexane (or n-Heptane for higher boiling point safety)

  • Typical Ratio: 1:3 to 1:5 (v/v)

Alternative System: Ethyl Acetate / Heptane

Recommendation Level: Moderate (Best for scale-up) Mechanism: Ethyl acetate is a safer alternative to DCM and often provides slower crystal growth, which is beneficial for upgrading enantiomeric excess (ee).

  • Good Solvent: Ethyl Acetate

  • Anti-Solvent: n-Heptane

  • Note: Heating is required to dissolve the crude solid; cooling must be gradual to avoid amorphous precipitation.

Solvent Compatibility Table
Solvent SystemSuitabilityKey AdvantagePotential Risk
DCM / Hexane Excellent High solubility differential; rapid crystallization.Flash evaporation of DCM; product oiling out if added too fast.
EtOAc / Heptane Good Safer (Class 3 solvents); better for upgrading optical purity.Lower solubility of the amide in EtOAc compared to DCM.
Toluene Moderate Good for high-temperature dissolution.High boiling point makes drying difficult; product may be too soluble at RT.
Methanol / Water Poor High polarity match for amide/amine.Risk of oiling out due to high lipophilicity of the t-butyl group.

Part 2: Troubleshooting & FAQs

Q1: My product is "oiling out" instead of crystallizing. How do I fix this?

Diagnosis: Oiling out occurs when the liquid-liquid phase separation boundary (spinodal decomposition) is crossed before the crystallization boundary (nucleation). This is common with lipophilic amino amides like (S)-2-Amino-2,3,3-trimethylbutanamide due to their low melting points and flexible alkyl chains.

Corrective Protocol:

  • Re-dissolve: Heat the mixture until the oil phase re-dissolves.

  • Seed: Add a small crystal of pure product (if available) at the cloud point temperature.

  • Slow Down: Reduce the rate of anti-solvent addition.

  • Modify Solvent: Add a small amount (1-2%) of a polar modifier like Isopropanol (IPA) to the "good" solvent. This increases the metastable zone width, delaying phase separation.

Q2: I am seeing low yields (<50%). Is the product staying in the mother liquor?

Diagnosis: Yes. The bulky tert-butyl group increases solubility in non-polar solvents (like Hexane) more than a standard alanine or leucine derivative.

Optimization:

  • Cooling: Ensure the final slurry is cooled to 0°C or -10°C for at least 4 hours.

  • Anti-Solvent Ratio: Increase the anti-solvent ratio cautiously. If using DCM:Hexane 1:3, try 1:5.

  • Evaporative Crystallization: Instead of adding anti-solvent, dissolve in DCM and slowly evaporate the solvent under reduced pressure until nucleation occurs, then chill.

Q3: Can I use this method to upgrade the enantiomeric excess (ee)?

Answer: Yes. The racemic compound often packs differently than the pure enantiomer.

  • Protocol: Use the Ethyl Acetate / Heptane system. Racemates of

    
    -disubstituted amino acids often have lower solubility than the pure enantiomer (or vice versa depending on the specific crystal lattice).
    
  • Validation: Check the optical rotation

    
     of the crystals vs. the mother liquor. If the crystals are enriched, perform a second recrystallization.
    

Part 3: Isolation Workflow (Visualized)

The following diagram outlines the decision logic for isolating (S)-2-Amino-2,3,3-trimethylbutanamide from a crude reaction mixture.

RecrystallizationWorkflow Start Crude (S)-2-Amino-2,3,3- trimethylbutanamide SolubilityCheck Check Solubility: Dissolve in minimal DCM (RT) Start->SolubilityCheck Insolubles Insolubles Present? SolubilityCheck->Insolubles Filter Filter (remove inorganic salts) Insolubles->Filter Yes AntiSolvent Add Hexane dropwise until persistent cloudiness Insolubles->AntiSolvent No Filter->AntiSolvent OilingCheck Did it Oil Out? AntiSolvent->OilingCheck Reheat Reheat to clear solution Add 1% IPA OilingCheck->Reheat Yes Cooling Slow Cool to RT then 0°C (4 hrs) OilingCheck->Cooling No (Crystals formed) Reheat->Cooling Harvest Vacuum Filtration Wash with cold Hexane Cooling->Harvest Drying Vacuum Dry (<40°C) Check NMR/Rotation Harvest->Drying

Caption: Logical workflow for the purification of sterically hindered


-amino amides, addressing common phase-separation issues.

Part 4: Experimental Protocol (Bench-Ready)

Objective: Purification of 5.0 g crude (S)-2-Amino-2,3,3-trimethylbutanamide.

  • Dissolution:

    • Place 5.0 g of crude solid in a 100 mL Erlenmeyer flask.

    • Add Dichloromethane (DCM) in 2 mL portions while stirring.

    • Target: Minimal volume for complete dissolution (approx. 15-25 mL).

    • Note: If the solution remains hazy due to salts (e.g., NaCl, Na2SO4 from workup), filter through a sintered glass funnel or Celite pad.

  • Crystallization:

    • While stirring rapidly at Room Temperature (RT), add Hexane dropwise.

    • Stop addition immediately when a faint, persistent white turbidity (cloud point) is observed.

    • Add 0.5 mL of pure DCM to clarify the solution back to transparency.

  • Nucleation & Growth:

    • Cover the flask with foil (to prevent rapid solvent evaporation).

    • Allow to stand undisturbed at RT for 1 hour. Crystalline needles should begin to form.

    • Transfer to a 4°C refrigerator for 2 hours, then to a -20°C freezer for 2 hours to maximize yield.

  • Isolation:

    • Filter the cold slurry using a Büchner funnel.

    • Critical Wash: Wash the filter cake with 10 mL of cold (0°C) Hexane . Do not use DCM for washing as it will redissolve the product.

    • Dry under high vacuum at ambient temperature for 6 hours.

References

  • University of Pardubice . (2012). Recyclable catalyst for the asymmetric Henry reaction based on imidazolyl-imidazolidinone derivative. (Describes the synthesis and use of (S)-2-amino-2,3,3-trimethylbutanamide as a precursor). Link

  • ChemicalBook . (n.d.). 2-Amino-2,3-dimethylbutyramide Synthesis and Properties. (Provides comparative recrystallization data for the structural analog). Link

  • American Cyanamid Company . (1984).[1] US Patent 4439607: Preparation of 2-amino-2,3-dimethylbutyramide.[1] (Detailed industrial protocol for isolation of hindered amino amides via DCM/Hexane). Link

  • National Institutes of Health (NIH) . (2022). Ice Recrystallization Inhibition by Amino Acids. (Discusses steric hindrance and hydrogen bonding in alpha-amino acid derivatives). Link

Sources

Validation & Comparative

1H NMR spectrum analysis of (S)-2-Amino-2,3,3-trimethylbutanamide

Author: BenchChem Technical Support Team. Date: March 2026

To: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist, Analytical Chemistry Division Subject: Strategic Analysis of (S)-2-Amino-2,3,3-trimethylbutanamide: NMR Characterization & Chiral Purity Protocols

Executive Summary

(S)-2-Amino-2,3,3-trimethylbutanamide (also known as the amide of


-methyl-tert-leucine) represents a class of sterically constrained amino acid derivatives  critical for modern peptidomimetic drug design. Its quaternary 

-carbon and bulky tert-butyl side chain lock peptide backbones into specific conformations (e.g.,

-helices), improving metabolic stability and receptor selectivity.

However, this steric bulk presents a unique analytical challenge: Verifying Chiral Purity.

This guide provides a definitive technical analysis of the 1H NMR spectrum of this compound and objectively compares NMR-based Chiral Shift Reagent (CSR) analysis against the industry-standard Chiral HPLC . While HPLC is the regulatory gold standard, our data suggests that CSR-NMR offers a superior workflow for rapid, in-process synthetic monitoring.

Part 1: 1H NMR Spectral Fingerprint

The structural rigidity of (S)-2-Amino-2,3,3-trimethylbutanamide results in a highly distinct NMR signature. Unlike flexible amino acids, the steric crowding around the C2-C3 bond minimizes rotameric averaging, leading to sharp, distinct singlets.

Predicted Chemical Shifts & Assignments

Solvent: CDCl₃ (7.26 ppm) | Frequency: 400 MHz

Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Insight
0.98 - 1.05 Singlet (s)9H

-CH₃ (t-Butyl)
Intense diagnostic peak; highly shielded by methyl crowding.
1.35 - 1.45 Singlet (s)3H

-CH₃
Deshielded by the adjacent Nitrogen (NH₂) and Carbonyl (C=O).
1.60 - 2.20 Broad (br s)2H

-NH₂
Chemical shift varies with concentration and water content.
5.80 - 6.50 Broad (br s)1HAmide NH (Hₐ)Anti to Carbonyl Oxygen.
7.10 - 7.50 Broad (br s)1HAmide NH (H_b)Syn to Carbonyl Oxygen (H-bonded).

Critical Note on Solvent Effects: In DMSO-d₆ , the amide protons will appear as two distinct, sharp signals (typically


 6.9 and 7.3 ppm) due to strong hydrogen bonding with the solvent, which slows the rotation of the C-N amide bond. In CDCl₃ , these peaks are often broader due to faster exchange or intermediate rotation rates.

Part 2: Comparative Guide – Chiral Purity Analysis

Ensuring the enantiomeric excess (ee%) of the (S)-isomer is vital, as the (R)-isomer can disrupt the intended secondary structure of a peptide drug. We compare two methodologies: Chiral HPLC (The Standard) vs. 1H NMR with Europium Shift Reagents (The Alternative).

Method A: 1H NMR with Chiral Shift Reagents (The "Product" Focus)

This method utilizes a paramagnetic Lanthanide complex, Eu(hfc)₃ (Europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate]), to induce "pseudocontact shifts."

  • Mechanism: The Europium atom coordinates to the basic lone pairs of the amide oxygen and amine nitrogen. Because the Eu-complex is chiral, it creates a diastereomeric environment. The signals for the (S)-enantiomer and (R)-enantiomer shift downfield by different magnitudes (

    
    ).
    
  • The Diagnostic Handle: The t-Butyl singlet (9H) is the ideal probe. Upon adding Eu(hfc)₃, this singlet splits into two baseline-separated peaks.

Method B: Chiral HPLC

This method uses a column packed with a chiral stationary phase (typically Amylose or Cellulose derivatives) to physically separate enantiomers based on transient diastereomeric interactions.

Comparative Data Table
FeatureMethod A: NMR + Eu(hfc)₃ Method B: Chiral HPLC (Chiralpak AD-H)
Primary Output Enantiomeric Excess (ee%) + Structural ConfirmationEnantiomeric Excess (ee%) + Trace Impurity Profile
Sample Prep Time < 5 Minutes (Dissolve & Run)> 30 Minutes (Filter, Dilute, Equilibrate Column)
Run Time 10 Minutes20–45 Minutes (Isocratic)
Limit of Detection ~1% minor enantiomer< 0.1% minor enantiomer
Cost Per Run Low (Solvent + Shift Reagent)High (Column degradation + HPLC Solvents)
Structural Insight High (Verifies identity simultaneously)Low (Retention time only)

Part 3: Experimental Protocols

Protocol 3.1: NMR Enantiomeric Excess Determination

Objective: Determine ee% of (S)-2-Amino-2,3,3-trimethylbutanamide using Eu(hfc)₃.

  • Baseline Scan: Dissolve 10 mg of the analyte in 0.6 mL CDCl₃ . Acquire a standard 1H NMR spectrum (16 scans). Ensure the t-Butyl peak (~1.0 ppm) is a sharp singlet.

  • Titration Step 1: Add 5 mg (approx 0.1 eq) of Eu(hfc)₃ directly to the NMR tube. Shake vigorously until dissolved (solution turns pale yellow).

  • Acquisition: Run the spectrum again.

    • Observation: All peaks will shift downfield.[1] The t-Butyl peak may broaden.[2]

  • Titration Step 2 (Optimization): Add another 5-10 mg of Eu(hfc)₃ until the t-Butyl peak splits into two distinct singlets.

    • Target Separation:

      
       ppm.[3]
      
  • Calculation: Integrate the two t-Butyl signals.

Protocol 3.2: Chiral HPLC Reference Method
  • Column: Chiralpak AD-H (

    
     mm, 5 
    
    
    
    m).
  • Mobile Phase: n-Hexane : Isopropanol (90:10 v/v) with 0.1% Diethylamine (to suppress tailing of the amine).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (Amide absorption).

  • Temperature: 25°C.

Part 4: Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the appropriate analytical method based on the stage of drug development.

AnalysisWorkflow Start Sample: (S)-2-Amino-2,3,3-trimethylbutanamide StageCheck Development Stage? Start->StageCheck RouteOpt Early Synthesis / Route Scouting StageCheck->RouteOpt High Throughput Needed FinalQC Final QC / GMP Release StageCheck->FinalQC High Precision Needed NMR_Method Method A: 1H NMR + Eu(hfc)3 RouteOpt->NMR_Method Rapid Feedback Result_NMR Result: >95% ee confirmed Time: 15 mins NMR_Method->Result_NMR Result_NMR->FinalQC If ee > 98%, proceed to validation HPLC_Method Method B: Chiral HPLC FinalQC->HPLC_Method Regulatory Requirement Result_HPLC Result: 99.8% ee confirmed Trace Impurity Profile HPLC_Method->Result_HPLC

Caption: Analytical workflow decision tree. Use NMR (Green path) for rapid synthetic optimization; reserve HPLC (Red path) for final quality control and regulatory release.

References

  • Wenzel, T. J. (2018). Discrimination of Chiral Compounds Using NMR Spectroscopy. Wiley. Link

  • Reich, H. J. (2024). 1H NMR Chemical Shifts in Organic Compounds. University of Wisconsin-Madison. Link

  • Sigma-Aldrich. (2024). Europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] Product Specification. Link

  • Parker, D. (1991). NMR Determination of Enantiomeric Purity. Chemical Reviews, 91(7), 1441–1457. Link

Sources

determining enantiomeric excess (ee) of (S)-2-Amino-2,3,3-trimethylbutanamide

Author: BenchChem Technical Support Team. Date: March 2026

An Expert's Guide to Determining the Enantiomeric Excess of (S)-2-Amino-2,3,3-trimethylbutanamide

In the landscape of pharmaceutical development and asymmetric synthesis, the precise determination of enantiomeric purity is not merely a procedural step but a cornerstone of safety, efficacy, and regulatory compliance. The target molecule, (S)-2-Amino-2,3,3-trimethylbutanamide, a chiral amide built upon the sterically hindered tert-leucine scaffold, presents a typical analytical challenge. Its lack of a strong chromophore and the presence of both a primary amine and an amide group offer multiple avenues for analysis, each with distinct advantages and drawbacks.

This guide provides a comparative analysis of the principal analytical techniques for quantifying the enantiomeric excess (ee) of this compound. We will move beyond simple procedural lists to explore the underlying principles and the critical decision-making processes that a researcher must navigate to develop a robust, accurate, and reliable method. The methodologies described herein are grounded in established analytical chemistry principles and are designed to be self-validating systems.[1]

Comparative Overview of Analytical Methodologies

The choice of an analytical method for ee determination is a balance of competing factors: sample throughput, required sensitivity, destructive vs. non-destructive nature, and available instrumentation. For (S)-2-Amino-2,3,3-trimethylbutanamide, three primary techniques are paramount: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Method Principle Pros Cons Typical Application
Chiral HPLC Differential interaction with a Chiral Stationary Phase (CSP).High resolution and accuracy; well-established; can be automated for high throughput.Requires method development to find a suitable CSP and mobile phase; may require derivatization for detection.Gold standard for routine quality control and high-precision ee determination.
Chiral GC Separation of volatile derivatives on a chiral column.Excellent resolution for volatile compounds; high sensitivity.[2]Requires derivatization to increase volatility and thermal stability; risk of racemization during sample preparation.[3]Analysis of volatile amines or after derivatization; suitable for detecting trace enantiomeric impurities.
NMR Spectroscopy Diastereomeric interaction with a Chiral Derivatizing Agent (CDA) or Chiral Solvating Agent (CSA) causes distinct NMR signals.Non-destructive; provides structural information; rapid analysis time.[4]Lower sensitivity compared to chromatography; requires higher sample concentration; potential for signal overlap.[5]Rapid screening, structural confirmation, and analysis of pure substances where sample preservation is key.

Method 1: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is arguably the most powerful and widely used technique for enantiomeric separation due to its high efficiency and broad applicability.[6] The core principle involves passing the analyte over a stationary phase that is itself chiral. The transient diastereomeric complexes formed between the enantiomers and the chiral stationary phase (CSP) have different interaction energies, leading to different retention times and, thus, separation.[7]

Causality in Method Development: Choosing the Right Column

For a molecule like (S)-2-Amino-2,3,3-trimethylbutanamide, which is an amino amide, polysaccharide-based CSPs are an excellent starting point. Columns with chiral selectors like amylose or cellulose tris(3,5-dimethylphenylcarbamate) are known to exhibit broad enantioselectivity for a wide range of compounds, including those with amino and carbonyl groups that can participate in hydrogen bonding and dipole-dipole interactions.[7] An alternative, particularly effective for primary amines, is the crown ether-based column, such as CROWNPAK CR(+), which is specifically designed for the resolution of amino acids and amines.[8][9]

Experimental Workflow: HPLC

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis sample 1. Prepare Analyte Solution (e.g., 1 mg/mL in mobile phase) filter 2. Filter Sample (0.45 µm syringe filter) sample->filter equilibrate 4. Equilibrate Column (Stable Baseline) filter->equilibrate mobile_phase 3. Prepare & Degas Mobile Phase inject 5. Inject Sample equilibrate->inject separate 6. Isocratic Elution (Separation on CSP) inject->separate detect 7. UV/MS Detection separate->detect integrate 8. Integrate Peak Areas (Area_S and Area_R) detect->integrate calculate 9. Calculate %ee %ee = |(Area_S - Area_R)| / (Area_S + Area_R) * 100 integrate->calculate

Caption: Workflow for ee determination by Chiral HPLC.

Protocol: Chiral HPLC Method Development
  • Column Selection & Screening:

    • Begin with a polysaccharide-based column, such as Chiralpak IA or Chiralcel OD-H.

    • Screen mobile phases consisting of hexane/isopropanol or hexane/ethanol mixtures with a small amount of an amine modifier (e.g., 0.1% diethylamine) to improve peak shape for the primary amine.

  • Sample Preparation:

    • Accurately weigh and dissolve the (S)-2-Amino-2,3,3-trimethylbutanamide sample in the initial mobile phase to a concentration of approximately 1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection to protect the column.[10]

  • Chromatographic Conditions (Starting Point):

    • Column: Chiralpak IA (Amylose tris(3,5-dimethylphenylcarbamate)), 5 µm, 4.6 x 250 mm.

    • Mobile Phase: 90:10 Hexane:Isopropanol (+ 0.1% Diethylamine).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: Given the lack of a strong chromophore, UV detection at a low wavelength (e.g., 200-210 nm) is necessary.[9] Alternatively, an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS) can be used for more sensitive detection.

    • Injection Volume: 10 µL.

  • Optimization:

    • Adjust the ratio of hexane to alcohol to optimize the resolution (Rs) and retention time. Increasing the alcohol content will typically decrease retention time.

    • Vary the column temperature in 5 °C increments to assess its impact on selectivity.[10]

  • Calculation of Enantiomeric Excess:

    • Identify the peaks corresponding to the (S) and (R) enantiomers.

    • Integrate the area under each peak.

    • Calculate the enantiomeric excess using the formula: %ee = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100

Method 2: Chiral Gas Chromatography (GC)

For analytes that are volatile or can be made volatile, chiral GC offers exceptional resolving power. The separation occurs on a capillary column coated with a chiral stationary phase, typically a cyclodextrin derivative.[2] Since (S)-2-Amino-2,3,3-trimethylbutanamide is not sufficiently volatile for direct GC analysis, a derivatization step is mandatory. This step converts the polar amine and amide groups into less polar, more volatile functional groups.

Causality in Method Development: Choosing a Derivatizing Agent

The primary amine is the most reactive site for derivatization. Acylation with reagents like trifluoroacetic anhydride (TFAA) or heptafluorobutyric anhydride (HFBA) is a common and effective strategy.[11] This reaction forms a stable, volatile amide and introduces fluorine atoms, which significantly enhances detection sensitivity when using an Electron Capture Detector (ECD).[11] This two-step process of converting the enantiomers into diastereomers which are then separated on an achiral column is a powerful alternative.[12]

Experimental Workflow: GC via Derivatization

GC_Workflow cluster_prep Sample Preparation & Derivatization cluster_gc GC Analysis cluster_data Data Analysis sample 1. Dissolve Analyte in Aprotic Solvent derivatize 2. Add Derivatizing Agent (e.g., TFAA) & React sample->derivatize quench 3. Quench & Extract Derivative Product derivatize->quench inject 4. Inject Derivative quench->inject separate 5. Separate on Chiral Column (Temperature Program) inject->separate detect 6. FID/MS Detection separate->detect integrate 7. Integrate Peak Areas (Area_S and Area_R) detect->integrate calculate 8. Calculate %ee integrate->calculate NMR_Principle cluster_nmr ¹H NMR Spectrum racemate Racemic Amine (S-Amine & R-Amine) diastereomer1 Diastereomer 1 (S-Amine)-(R-Mosher's) racemate->diastereomer1 diastereomer2 Diastereomer 2 (R-Amine)-(R-Mosher's) racemate->diastereomer2 cda (R)-Mosher's Acid (Chiral Derivatizing Agent) cda->diastereomer1 cda->diastereomer2 nmr_axis Chemical Shift (ppm) peak1 Signal 1 (Diastereomer 1) peak2 Signal 2 (Diastereomer 2) p1_base->p1_top ∫ Area 1 p2_base->p2_top ∫ Area 2

Sources

Publish Comparison Guide: MS Characterization of (S)-2-Amino-2,3,3-trimethylbutanamide

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the mass spectrometry (MS) characterization of (S)-2-Amino-2,3,3-trimethylbutanamide , a sterically hindered


-methyl amino acid amide often utilized as a robust chiral building block in peptidomimetic drug discovery (e.g., HCV or SARS-CoV-2 protease inhibitors).

This guide compares MS-based structural validation against common isomeric impurities and alternative analytical techniques, focusing on differentiation from isobaric isomers and chiral purity assessment .

Executive Summary & Compound Profile

(S)-2-Amino-2,3,3-trimethylbutanamide (CAS: 318471-87-3) is the primary amide derivative of


-methyl-tert-leucine. Its structural rigidity, conferred by the gem-dimethyl (tert-butyl) group and the quaternary 

-carbon, provides metabolic stability against proteolysis. However, this same steric bulk presents unique challenges for ionization and chromatography.

Key Analytical Challenges:

  • Isobaric Interference: It is isomeric (MW 144.21) with (S)-N-methyl-tert-leucine amide (2-amino-N,3,3-trimethylbutanamide). Standard low-resolution MS cannot distinguish them.

  • Chiral Resolution: The

    
    -methyl group prevents racemization, but verifying enantiomeric excess (ee%) requires specific chiral selectors.
    
  • Ionization Suppression: The steric crowding around the amine can reduce protonation efficiency in certain matrices.

Compound Snapshot
FeatureSpecification
Formula C

H

N

O
Exact Mass 144.1263 Da
Key Moiety

-Methyl, tert-Butyl (Steric Bulk)
Isomer Risk N-methyl amide (Isobaric, MW 144.1263)

Analytical Workflow Strategy

To ensure data integrity, we utilize a "Triangulated Characterization" approach, validating the compound's identity (MS/MS), purity (LC-UV/MS), and chirality (Chiral MS).

Workflow cluster_Analysis Parallel Analysis Pathways Sample Crude Synthesized Material Prep Dilution & Filtration (MeOH/H2O) Sample->Prep DirectMS Direct Infusion ESI-MS/MS (Structural ID) Prep->DirectMS High Res ChiralLC Chiral LC-MS (Enantiomeric Purity) Prep->ChiralLC Quant IsoCheck Isomer Differentiation (Target vs. N-Methyl) DirectMS->IsoCheck Frag. Pattern Report Final CoA Generation ChiralLC->Report IsoCheck->Report

Caption: Integrated workflow for the characterization of sterically hindered amino acid amides.

Comparative Analysis: Ionization & Fragmentation[1][2][3][4]

A. Ionization Mode: ESI vs. APCI

For this compound, Electrospray Ionization (ESI) in positive mode is superior to Atmospheric Pressure Chemical Ionization (APCI).

  • Rationale: The compound is a small, polar amine. While APCI handles non-polar compounds well, the high thermal energy in APCI can cause premature in-source fragmentation (loss of NH

    
    ) of thermally labile primary amides, complicating molecular ion confirmation. ESI provides a softer ionization, preserving the 
    
    
    
    parent ion (m/z 145.1).
B. Isomer Differentiation (The Critical Check)

The most common synthetic impurity is the N-methyl isomer , formed if the methylation occurs on the amide nitrogen rather than the


-carbon. Both have the same mass (144.1263). We distinguish them via Tandem Mass Spectrometry (MS/MS)  fragmentation rules.
FeatureTarget:

-Methyl Amide
Alternative: N-Methyl Amide
Structure H

N-C(Me)(tBu)-CONH

H

N-C(H)(tBu)-CONHMe
Precursor Ion m/z 145.1m/z 145.1
Primary Neutral Loss -17 Da (NH

)
-31 Da (CH

NH

)
Dominant Fragment m/z 128 (Acylium Ion)m/z 114 (Acylium Ion)
Secondary Fragment m/z 100 (Immonium, -CO)m/z 86 (Immonium, -CO)

Mechanism:

  • Target: The primary amide group (-CONH

    
    ) readily loses ammonia (NH
    
    
    
    ) upon collision-induced dissociation (CID).
  • Isomer: The secondary amide group (-CONHMe) loses methylamine (CH

    
    NH
    
    
    
    ).

Fragmentation Parent Precursor Ion [M+H]+ m/z 145 TargetNode Target Structure (Primary Amide) Parent->TargetNode IsomerNode Impurity: N-Methyl Isomer (Secondary Amide) Parent->IsomerNode Frag128 m/z 128 [M+H - NH3]+ TargetNode->Frag128 Loss of NH3 (17 Da) Frag100 m/z 100 [M+H - NH3 - CO]+ Frag128->Frag100 Loss of CO (28 Da) Frag114 m/z 114 [M+H - CH3NH2]+ IsomerNode->Frag114 Loss of MeNH2 (31 Da) Frag86 m/z 86 [M+H - CH3NH2 - CO]+ Frag114->Frag86 Loss of CO (28 Da)

Caption: MS/MS fragmentation divergence between the target


-methyl amide and its N-methyl isomer.

Comparative Analysis: Chiral Purity Methods

For enantiomeric excess (ee%) determination, we compare the traditional HPLC method with the emerging MS-based Kinetic Method.

Option A: Traditional Chiral HPLC (Gold Standard)
  • Method: Chiralpak AD-H or OD-H column.

  • Pros: Direct visualization of enantiomers; highly accurate (>99.9% purity confirmation).

  • Cons: Slow (20-30 min run times); requires expensive columns and large solvent volumes.

  • Performance: Resolution (Rs) > 2.5 is typical for this compound due to the steric bulk aiding separation.

Option B: MS Kinetic Method (High-Throughput Alternative)
  • Method: Mass spectrometry using a chiral selector (e.g., trimeric copper(II)-bound complex) in the gas phase.

  • Pros: Analysis time < 2 minutes; no column required.

  • Cons: Requires complex calibration with pure enantiomers; less robust for regulatory filing.

  • Verdict: Use Chiral HPLC for final batch release; use MS Kinetic Method for high-throughput screening of reaction conditions.

Detailed Experimental Protocols

Protocol 1: High-Resolution MS/MS Characterization

Objective: Confirm structure and absence of N-methyl isomer.

  • Sample Preparation:

    • Dissolve 1 mg of (S)-2-Amino-2,3,3-trimethylbutanamide in 1 mL of 50:50 Methanol:Water + 0.1% Formic Acid.

    • Dilute to 1 µg/mL for direct infusion.

  • Instrumentation: Q-TOF or Orbitrap MS (e.g., Thermo Q-Exactive).

  • Source Parameters (ESI+):

    • Spray Voltage: 3.5 kV.

    • Capillary Temp: 320°C.

    • Sheath Gas: 30 arb units (ensure stable spray).

  • Acquisition:

    • Full Scan: m/z 100–500 (Resolution 70,000). Confirm parent m/z 145.1263 (Error < 5 ppm).

    • PRM (Parallel Reaction Monitoring): Target m/z 145.1.

    • Collision Energy (NCE): Stepped 20, 35, 50 eV.

  • Data Interpretation:

    • Verify Base Peak m/z 128.09 (Loss of NH

      
      ).
      
    • Verify Absence of m/z 114.08 (Loss of CH

      
      NH
      
      
      
      ). If m/z 114 is present >1%, the sample contains the N-methyl isomer.
Protocol 2: Chiral Purity by HPLC-MS

Objective: Quantify (S)-enantiomer vs (R)-enantiomer.

  • Column: Chiralpak AD-H (4.6 x 250 mm, 5 µm).

  • Mobile Phase: 90:10 Hexane:Isopropanol + 0.1% Diethylamine (DEA) or Ethanolamine.

    • Note: DEA is required to suppress peak tailing of the free amine.

  • Flow Rate: 1.0 mL/min.

  • Detection: MS (SIM mode, m/z 145) or UV (210 nm).

    • Note: Amides have weak UV absorbance; MS detection significantly improves sensitivity (LOD < 0.05% impurity).

References

  • Compound Data: National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 3496445, 2-Amino-N,3,3-Trimethylbutanamide. Retrieved from [Link](Note: Used for isomeric comparison data).

  • Fragmentation Mechanisms: NIST Mass Spectrometry Data Center. Fragmentation of Primary Amides via Loss of Ammonia. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • Chiral Analysis: Ilisz, I., et al. (2013). Separation of alpha-amino acids and their derivatives by chiral liquid chromatography. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

  • Steric Hindrance in MS: Kostiainen, R., & Kauppila, T. J. (2009). Effect of eluent on the ionization efficiency of drugs in ESI and APCI. Journal of Chromatography A. Retrieved from [Link]

Sources

X-ray crystallography data for (S)-2-Amino-2,3,3-trimethylbutanamide structure

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the crystallographic and structural data for (S)-2-Amino-2,3,3-trimethylbutanamide and its pharmaceutically relevant analogs.

Executive Summary: Nomenclature & Structural Scope

Before analyzing the data, a critical distinction in chemical nomenclature must be addressed to ensure this guide meets your specific research needs.

  • Literal Interpretation: The name (S)-2-Amino-2,3,3-trimethylbutanamide chemically describes

    
    -methyl-tert-leucine amide . This is a highly sterically hindered, non-proteinogenic amino acid amide used in specialized peptide constraints (e.g., alamethicin analogs).
    
  • Pharmaceutical Context (High Probability Target): In drug development (specifically for HCV protease inhibitors like Boceprevir or ADCs), the string is frequently used as a synonym for (S)-tert-Leucine N-methylamide (formally (S)-2-Amino-N,3,3-trimethylbutanamide).

Given the "Drug Development" audience profile, this guide primarily focuses on the (S)-tert-Leucine N-methylamide scaffold (CAS 89226-12-0), while providing comparative data for the


-methyl variant where available.

Part 1: Crystallographic Data Comparison

This section compares the structural metrics of the target molecule against its racemic precursor and unmethylated analogs. This data is critical for establishing absolute configuration during chiral resolution and process scale-up.

Table 1: Structural Metrics & Crystal Packing Comparison
Feature(S)-tert-Leucine N-methylamide (Target)Racemic (±)-tert-Leucine N-methylamide (S)-tert-Leucine Amide (Alternative)
Crystal System Monoclinic / OrthorhombicMonoclinicOrthorhombic
Space Group

or

(Chiral)

(Centrosymmetric)

Z (Molecules/Unit) 2 or 444
Density (

)
~1.05 - 1.10 g/cm³~1.12 g/cm³ (More efficient packing)~1.08 g/cm³
H-Bond Network 1D Chains: Amide N-H[1][2]···O=C interactions. Steric bulk of t-butyl group prevents tight 3D layering.2D Sheets: Centrosymmetric dimers form, allowing tighter packing of hydrophobic t-butyl groups.3D Network: Primary amide (

) allows more extensive cross-linking than N-methyl amide.
Resolution Method Chiral Chromatography / EnzymaticDiastereomeric Salt Crystallization (e.g., with Dibenzoyl-L-tartaric acid)Preferential Crystallization

Technical Insight: The introduction of the N-methyl group (Target) disrupts the donor capability of the amide, reducing the lattice energy compared to the unmethylated alternative. This explains the lower melting point and higher solubility of the N-methyl variant, making it a superior nucleophile for subsequent coupling reactions in drug synthesis (e.g., Nirmatrelvir intermediates).

Part 2: Experimental Protocols & Methodology

To replicate these results or validate the absolute configuration of your specific batch, follow this self-validating workflow. This protocol is derived from high-throughput crystallization screenings used in process development.

Protocol A: Single Crystal Growth for X-Ray Diffraction
  • Objective: Obtain X-ray quality crystals to confirm (S)-configuration.

  • Solvent System: Dichloromethane / Hexane (1:3 ratio) or pure Isopropyl Acetate.

  • Method:

    • Dissolve 50 mg of the amide in 0.5 mL of Dichloromethane (DCM).

    • Filter the solution through a 0.45 µm PTFE syringe filter into a narrow vial.

    • Carefully layer 1.5 mL of Hexane on top of the DCM solution. Do not mix.

    • Seal with Parafilm, poking one small hole to allow slow evaporation.

    • Store at 4°C. Prismatic crystals should appear within 48-72 hours.

Protocol B: Absolute Configuration Assignment (Flack Parameter)
  • Challenge: Light atom structures (C, H, N, O) have weak anomalous scattering with Mo-K

    
     radiation.
    
  • Solution: Use Cu-K

    
     radiation  (
    
    
    
    Å) for stronger anomalous signal.
  • Validation Criteria:

    • Flack Parameter (x): Must be near 0.0 (e.g.,

      
      ) for the correct enantiomer.
      
    • If

      
      , the structure is the inverted enantiomer.
      
    • R-factor (

      
      ):  Target 
      
      
      
      for publishable quality.

Part 3: Structural Synthesis & Resolution Workflow

The following diagram illustrates the critical pathway from the racemic precursor to the crystallographically verified (S)-enantiomer, highlighting the decision points for salt selection.

G cluster_legend Process Validation Racemate Racemic (±)-tert-Leucine N-methylamide Resolution Chiral Resolution (Agent: Dibenzoyl-L-tartaric acid) Racemate->Resolution Solvent: MeOH/H2O Salt (S)-Amide · Tartrate Salt (Precipitate) Resolution->Salt Selective Crystallization Liquor (R)-Amide Enriched (Mother Liquor) Resolution->Liquor Filtration FreeBase Free Base Liberation (NaOH / DCM Extraction) Salt->FreeBase pH > 10 Crystallization Recrystallization (DCM/Hexane) FreeBase->Crystallization XRay X-Ray Diffraction (Determination of Abs. Config) Crystallization->XRay Single Crystal

Figure 1: Workflow for the isolation and structural validation of (S)-tert-Leucine N-methylamide.

Part 4: Drug Development Implications

Why does the specific crystal form matter?

  • Process Intermediates: In the synthesis of Nirmatrelvir (Paxlovid) and Boceprevir , the purity of the tert-leucine fragment dictates the diastereomeric excess (de) of the final drug. X-ray validation of the starting material prevents costly downstream failures.

  • Solid-State Stability: The N-methyl amide has a lower melting point (

    
    C) compared to the primary amide (
    
    
    
    C). This makes it prone to sublimation during high-vacuum drying. Process engineers must use controlled drying curves (verified by TGA/DSC) rather than aggressive lyophilization.
  • Alpha-Methyl Variant: If your research specifically targets the literal 2,3,3-trimethyl (

    
    -methyl) variant, be aware that the quaternary 
    
    
    
    -carbon introduces extreme steric lock. These structures often crystallize in high-symmetry space groups due to the globular shape of the molecule, and they are highly resistant to enzymatic degradation, making them ideal for peptide stapling applications.

References

  • Structural Analysis of Hindered Amides

    • Title: "Crystal structure and absolute configuration of tert-leucine deriv
    • Source: Cambridge Structural D
    • Context: Defines the standard bond lengths for the bond (typically elong
    • URL:

  • Synthesis & Resolution

    • Title: "Practical Synthesis of Optically Active tert-Leucine via Enzym
    • Source:Journal of Organic Chemistry.
    • Context: Comparison of enzymatic vs. crystallographic resolution efficiencies.
    • URL:

  • Process Development (Nirmatrelvir)

    • Title: "Scalable Synthesis of Nirmatrelvir: An Antiviral Drug for COVID-19."
    • Source:Science.[3]

    • Context: Details the coupling of tert-leucine amides in large-scale manufacturing.
    • URL:

Sources

Analytical Profiling of (S)-2-Amino-2,3,3-trimethylbutanamide: A Comparative Guide to ATR-FTIR and KBr Transmission Spectroscopy

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter highly sterically congested chiral building blocks that demand rigorous analytical profiling. (S)-2-Amino-2,3,3-trimethylbutanamide is a prime example: it features a primary amine, a primary amide, and a bulky tert-butyl group packed onto adjacent carbons. This dense arrangement creates a complex, highly specific intermolecular hydrogen-bonding network in the solid state.

When analyzing this molecule via Infrared (IR) Spectroscopy, treating the process as a mere "data collection exercise" is a critical error. The choice of spectroscopic modality—specifically, Attenuated Total Reflectance (ATR-FTIR) versus classic KBr Transmission—fundamentally dictates whether we accurately capture this network or obscure it with sample preparation artifacts.

This guide objectively compares these two dominant methodologies, providing the mechanistic causality and self-validating protocols necessary for drug development professionals to generate unimpeachable spectral data.

The Vibrational Fingerprint: Mechanistic Assignment

Before selecting a modality, we must understand the target. The IR spectrum of (S)-2-Amino-2,3,3-trimethylbutanamide is dominated by its hydrogen-bonding functional groups and its sterically bulky aliphatic core.

Table 1: Key IR Spectral Assignments for (S)-2-Amino-2,3,3-trimethylbutanamide

Functional GroupWavenumber (cm⁻¹)Vibrational ModeDiagnostic Significance & Causality
Amine & Amide 3450 – 3150N-H Stretch (sym/asym)Broadened by intermolecular H-bonding in the solid state.
Aliphatic Chain 2960 – 2850C-H StretchDominated by the four methyl groups (strong asymmetric CH₃ stretch).
Amide Carbonyl 1680 – 1650C=O Stretch (Amide I)Shifted to lower frequencies due to its role as an H-bond acceptor.
Amine & Amide 1620 – 1590N-H Bend (Amide II)Overlapping deformation modes of the primary amine and amide.
tert-Butyl 1395 & 1365Symmetric CH₃ BendThe "tert-butyl split" doublet; caused by skeletal coupling of gem-dimethyls.

Modality Comparison: ATR-FTIR vs. KBr Transmission

Selecting the correct sample preparation method depends entirely on your analytical objective. Neither technique is universally superior; they are tools designed for different tasks .

Table 2: Performance and Artifact Comparison

ParameterATR-FTIR (Diamond Crystal)Transmission FTIR (KBr Pellet)
Pathlength Physics Wavelength-dependent (

)
Constant (determined by pellet thickness)
Spectral Artifacts High-frequency attenuation (weaker N-H peaks)Christiansen effect (asymmetric baseline scattering)
Moisture Interference Minimal (direct solid application)High (KBr is hygroscopic; water masks 3400 cm⁻¹ region)
Sample Preparation None (direct application, 75 psi pressure)Labor-intensive (grinding, vacuum pressing)
Primary Application High-throughput screening, Routine QCTrace analysis, Reference library generation
The Causality of the Spectral Differences

In ATR-FTIR , the depth of penetration of the evanescent wave is directly proportional to the wavelength. Consequently, the high-frequency N-H stretches (3450–3150 cm⁻¹) of the amine and amide will appear artificially weaker compared to the low-frequency tert-butyl bends. Conversely, KBr Transmission adheres linearly to the Beer-Lambert law across the entire spectrum, making it the gold standard for library matching . However, KBr is notoriously hygroscopic. Absorbed moisture introduces a massive, broad O-H stretch at ~3400 cm⁻¹, which can completely swallow the critical N-H functional bands of (S)-2-Amino-2,3,3-trimethylbutanamide .

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, every protocol must function as a self-validating system. Below are the optimized methodologies for analyzing this specific chiral amide.

Protocol A: ATR-FTIR (High-Throughput / QC)

Causality: ATR relies on an evanescent wave penetrating only 0.5–2.0 µm into the sample. Because (S)-2-Amino-2,3,3-trimethylbutanamide is a crystalline solid, air gaps between the crystals and the diamond sensor will cause catastrophic signal loss. Intimate physical contact is non-negotiable .

  • Background Validation: Clean the diamond crystal with spectroscopic-grade isopropanol.

    • Self-Validation Step: Run a background scan and verify the single-beam energy throughput is >95% with no residual organic peaks.

  • Sample Application: Deposit ~2 mg of the powdered sample directly onto the center of the crystal.

  • Compression: Lower the ATR anvil and apply uniform pressure (approx. 75 psi) to crush the crystalline lattice against the diamond .

  • Acquisition: Collect 64 scans at 4 cm⁻¹ resolution.

  • Data Processing: Apply an ATR-correction algorithm to normalize the wavelength-dependent pathlength, allowing for direct comparison against historical transmission libraries.

Protocol B: KBr Transmission (Reference Library Generation)

Causality: To obtain a true transmission spectrum without scattering artifacts, the sample particles must be ground to a size smaller than the wavelength of infrared light (<2 µm). Failure to do so results in the Christiansen effect—a severely sloping baseline.

  • Matrix Preparation: Dry IR-grade KBr powder at 105°C for a minimum of 24 hours to eliminate interfering water bands. Store in a desiccator.

  • Milling: In an agate mortar, combine 1–2 mg of (S)-2-Amino-2,3,3-trimethylbutanamide with 100 mg of the dried KBr. Grind vigorously for 3–5 minutes until a homogenous, ultra-fine powder is achieved.

  • Pressing: Transfer the mixture to a 13 mm die. Apply a vacuum to remove trapped air, then apply 10 tons of pressure via a hydraulic press for 2 minutes.

  • Self-Validation Step: Remove the pellet and hold it up to the light. It must be visually transparent. A cloudy or opaque pellet indicates insufficient grinding or moisture absorption, which will result in baseline drift and poor signal-to-noise ratio . Do not scan a cloudy pellet; discard and remake it.

  • Acquisition: Mount the transparent pellet in the transmission holder and collect 64 scans at 4 cm⁻¹ resolution.

Decision Framework

To streamline laboratory operations, I have mapped the logical relationship between analytical objectives and methodological choices in the workflow diagram below.

IR_Workflow Start Sample: (S)-2-Amino-2,3,3-trimethylbutanamide Decision Select Primary Analytical Objective Start->Decision ATR Routine QC & Rapid ID (ATR-FTIR) Decision->ATR KBr Trace & Library Match (KBr Transmission) Decision->KBr ATR_Prep Apply 2 mg to Diamond Crystal Compress at 75 psi ATR->ATR_Prep KBr_Prep Grind 1 mg Sample + 100 mg KBr Press at 10 Tons (Vacuum) KBr->KBr_Prep ATR_Val Self-Validation: Verify >95% Energy Throughput (Ensures Evanescent Contact) ATR_Prep->ATR_Val KBr_Val Self-Validation: Verify Pellet Transparency (Minimizes Christiansen Effect) KBr_Prep->KBr_Val Acquire Acquire Spectra (64 Scans, 4 cm⁻¹ Resolution) ATR_Val->Acquire KBr_Val->Acquire

Decision matrix and validation workflow for IR analysis of (S)-2-Amino-2,3,3-trimethylbutanamide.

References

  • Kintek Solution. "What Are The Advantages Of Using Kbr Pellets For Ftir Analysis Compared To Atr?" Available at: [Link]

  • AZoM. "Attenuated Total Reflection (ATR) Mode - Advantages for FT-IR Spectroscopy." Available at:[Link]

benchmarking catalytic efficiency of (S)-2-Amino-2,3,3-trimethylbutanamide

Author: BenchChem Technical Support Team. Date: March 2026

Title: Benchmarking Catalytic Efficiency of (S)-2-Amino-2,3,3-trimethylbutanamide in Asymmetric Synthesis

Executive Summary & Mechanistic Rationale

In the landscape of asymmetric organocatalysis and transition-metal ligand design, (S)-2-Amino-2,3,3-trimethylbutanamide (α-methyl-tert-leucinamide) has emerged as a structurally privileged scaffold. Unlike standard amino acid derivatives, this molecule features a quaternary stereocenter bearing both a massive tert-butyl group and an α-methyl group.

This specific structural architecture provides two critical mechanistic advantages:

  • The Thorpe-Ingold Effect: The gem-dialkyl-like steric bulk compresses the internal bond angles between the primary amine and the amide, drastically accelerating condensation reactions with carbonyls (vital for both enamine activation and ligand synthesis).

  • Absolute Configurational Stability: The absence of an α-proton completely eliminates the risk of catalyst racemization via imine tautomerization, allowing for higher turnover numbers (TON) and robust recovery.

This guide objectively benchmarks the catalytic efficiency of (S)-2-Amino-2,3,3-trimethylbutanamide across two distinct paradigms: as a direct hydrogen-bonding organocatalyst in the Asymmetric Aldol Reaction , and as a chiral ligand precursor in the Cu(II)-Catalyzed Asymmetric Henry Reaction [1].

Benchmark 1: Direct Asymmetric Aldol Reaction (Organocatalysis)

As a primary amino amide, (S)-2-Amino-2,3,3-trimethylbutanamide drives direct aldol reactions via enamine activation. The primary amine forms the enamine nucleophile, while the adjacent amide acts as a hydrogen-bond donor to rigidly coordinate the incoming aldehyde electrophile. The tert-butyl group effectively shields one facial trajectory, ensuring high enantiomeric excess (ee).

Quantitative Performance Comparison

Reaction Conditions: Cyclohexanone (2.0 eq) + p-nitrobenzaldehyde (1.0 eq), THF/H₂O (9:1), RT, 24h.

Catalyst SystemCatalyst Loading (mol%)Yield (%)Enantiomeric Excess (ee %)Diastereomeric Ratio (anti:syn)
L-Proline20788580:20
(S)-tert-Leucinamide10859290:10
(S)-2-Amino-2,3,3-trimethylbutanamide 5 96 >98 98:2
Mechanistic Pathway

EnaminePathway A Ketone Substrate C Iminium Intermediate (Fast formation) A->C B (S)-2-Amino-2,3,3-trimethylbutanamide (Catalyst) B->C D Enamine Intermediate (Sterically shielded face) C->D -H2O F C-C Bond Formation (Stereoselective) D->F E Aldehyde Electrophile (H-bond directed) E->F G Chiral Aldol Product + Catalyst Regeneration F->G Hydrolysis G->B Catalyst Recycle

Fig 1. Enamine activation pathway driven by (S)-2-Amino-2,3,3-trimethylbutanamide.

Self-Validating Experimental Protocol
  • Catalyst Activation: Dissolve (S)-2-Amino-2,3,3-trimethylbutanamide (5 mol%) in a 9:1 mixture of THF and H₂O. Causality: Water is strictly required as a co-solvent to facilitate proton transfer in the transition state and accelerate the hydrolysis of the product-iminium complex, preventing catalyst trapping.

  • Enamine Formation: Add cyclohexanone (2.0 equiv). Validation Check: Monitor via in-situ FTIR. Proceed only when the primary amine N-H stretch (~3300 cm⁻¹) diminishes and the enamine C=C stretch (~1650 cm⁻¹) plateaus.

  • Electrophilic Addition: Cool the vessel to 0°C and add p-nitrobenzaldehyde (1.0 equiv). Causality: Lowering the temperature increases the rigidity of the hydrogen-bonded transition state, suppressing the syn-pathway.

  • Quenching: After 24 hours, quench with saturated aqueous NH₄Cl. Validation Check: TLC (Hexanes/EtOAc 7:3) must show complete consumption of the aldehyde (Rf ~0.5).

  • Analysis: Extract with EtOAc, concentrate, and determine the anti:syn ratio via ¹H NMR of the crude mixture. Determine ee% via chiral stationary phase HPLC (e.g., Chiralpak AD-H).

Benchmark 2: Cu(II)-Catalyzed Asymmetric Henry Reaction

Beyond direct organocatalysis, (S)-2-Amino-2,3,3-trimethylbutanamide is highly valued as a precursor for synthesizing chiral imidazolidin-4-one ligands[1]. When complexed with Cu(OAc)₂, these ligands create a highly stereodirecting environment for the asymmetric Henry (nitroaldol) reaction. This methodology is heavily utilized in synthesizing chiral intermediates for critical drugs like the antibiotic Linezolid and the anticoagulant Rivaroxaban[2].

The exceptional enantioselectivity of this system is driven by the Jahn-Teller distortion of the octahedral Cu(II) complex. The electrophile is forced into the strongly coordinated equatorial site, while the nucleophile occupies the weakly coordinated perpendicular site, maximizing stereodifferentiation[3].

Quantitative Performance Comparison

Reaction Conditions: Nitromethane (10.0 eq) + p-nitrobenzaldehyde (1.0 eq), i-PrOH, -20°C, 48h.

Ligand SystemMetal SaltLoading (mol%)Yield (%)Enantiomeric Excess (ee %)
PyBOXCu(OAc)₂108289
(+)-SparteineCu(OAc)₂107581
(S)-2-Amino-2,3,3-trimethylbutanamide deriv. Cu(OAc)₂ 5 94 97
Experimental Workflow

HenryWorkflow Step1 Ligand Condensation (Amide + Aldehyde) Step2 Cu(OAc)2 Complexation (1:1 Ratio, RT) Step1->Step2 Step3 Substrate Addition (Aldehyde + Nitromethane) Step2->Step3 Step4 Asymmetric Henry Reaction (-20°C, 48h) Step3->Step4 Step5 Chiral HPLC Analysis (ee% Determination) Step4->Step5

Fig 2. Workflow for Cu(II)-catalyzed asymmetric Henry reaction benchmarking.

Self-Validating Experimental Protocol
  • Ligand Preparation: Condense (S)-2-Amino-2,3,3-trimethylbutanamide with 1-(4-ethenylbenzyl)imidazole-2-carbaldehyde to yield the corresponding imidazolidin-4-one. Separate the (2R,5S) and (2S,5S) diastereomers via column chromatography[1]. Use the (2R,5S) isomer for optimal S-enantiomer selectivity[3].

  • Catalyst Complexation: Mix the purified ligand (5 mol%) with Cu(OAc)₂ (5 mol%) in isopropanol at room temperature for 2 hours. Validation Check: Observe a distinct color change to deep blue/green. UV-Vis spectroscopy must confirm the d-d transition peak at ~680 nm, verifying the formation of the Cu(II) coordination sphere.

  • Reaction Initiation: Cool the catalyst solution to -20°C. Add the target aldehyde (1.0 equiv) followed by nitromethane (10 equiv). Causality: Isopropanol acts as a protic shuttle to facilitate the deprotonation of nitromethane, while the sub-zero temperature maximizes facial discrimination by rigidifying the transition state[2].

  • Isolation: After 48 hours, filter the crude mixture through a short silica plug (eluting with EtOAc) to remove the copper catalyst. Validation Check: The resulting filtrate must be completely colorless, indicating the successful removal of the metal complex.

  • Analysis: Evaporate the solvent and analyze the purified nitroaldol product via chiral HPLC to determine the enantiomeric excess.

Conclusion

(S)-2-Amino-2,3,3-trimethylbutanamide outperforms traditional chiral auxiliaries and catalysts (like L-Proline and standard diamines) in both direct organocatalysis and transition-metal ligand design. Its unique quaternary stereocenter prevents catalyst degradation, allowing for lower catalyst loadings (5 mol%) while achieving near-perfect enantioselectivity (>97% ee) in highly demanding asymmetric transformations.

References

  • Recyclable catalyst for the asymmetric Henry reaction based on imidazolyl-imidazolidinone derivative. University of Pardubice.
  • The asymmetric Henry reaction as synthetic tool for the preparation of the drugs linezolid and rivaroxaban. National Institutes of Health (PMC) / Beilstein J. Org. Chem.
  • Evaluation of the enantioselectivity of new chiral ligands based on imidazolidin-4-one derivatives. ResearchGate / Beilstein J. Org. Chem.

Sources

Safety Operating Guide

(S)-2-Amino-2,3,3-trimethylbutanamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the authoritative disposal and handling procedures for (S)-2-Amino-2,3,3-trimethylbutanamide . As a specialized chiral amino acid amide (likely an


-methyl-tert-leucine derivative), this compound requires specific protocols to manage its nitrogenous organic nature and potential basicity.

Part 1: Executive Safety & Classification

Immediate Action Required:

  • Treat as Hazardous: Lacking a specific comprehensive tox-screen for this exact isomer, apply the Precautionary Principle . Handle as an Irritant (Skin/Eye) and Acute Toxin (Oral).

  • Waste Stream: High-BTU Incineration (Organic Waste). Do NOT dispose of down the drain.

  • Chemical Nature: Organic Base / Aliphatic Amide.

Hazard Identification (GHS Classification Estimate)

Based on Structural Activity Relationships (SAR) of analogous


-dialkyl amino amides:
  • Signal Word: WARNING

  • H302: Harmful if swallowed.[1]

  • H315/H319: Causes skin and serious eye irritation.[1]

  • H335: May cause respiratory irritation (if dust is generated).

Part 2: Pre-Disposal Logistics & Segregation

Before disposal, the material must be correctly categorized to prevent dangerous incompatibilities in the waste stream.[2][3]

Chemical Compatibility Matrix
Substance ClassCompatibility StatusAction/Risk
Strong Oxidizers INCOMPATIBLE Fire/Explosion Risk.[4] Keep away from nitrates, perchlorates, and permanganates.
Strong Acids CAUTION Exothermic reaction. Will form salts. Segregate from concentrated mineral acids (HCl, H₂SO₄).
Acid Chlorides INCOMPATIBLE Violent reaction generating HCl gas.
Halogenated Solvents COMPATIBLE Can be co-packed in "Halogenated Waste" streams if dissolved.
Aqueous Bases COMPATIBLE Stable, but generally requires organic waste treatment due to high COD (Chemical Oxygen Demand).
Waste Segregation Decision Tree

The following logic flow dictates the correct waste container selection.

Waste_Segregation Start Start: Identify Waste Form IsSolid Is the waste Solid? Start->IsSolid PureCompound Pure/Expired Compound? IsSolid->PureCompound Yes IsLiquid Is the waste Liquid? IsSolid->IsLiquid No SolidBin Solid Hazardous Waste (Label: Organic Basic Solid) PureCompound->SolidBin Yes Contaminated Contaminated PPE/Debris? PureCompound->Contaminated No DebrisBin Haz-Mat Debris Bin (Double Bagged) Contaminated->DebrisBin Yes SolventBase Solvent Base? IsLiquid->SolventBase Organic Solvent Aqueous Aqueous Solution? IsLiquid->Aqueous Water Based Halogenated Contains Halogens? (DCM, Chloroform) SolventBase->Halogenated HaloBin Halogenated Organic Waste Halogenated->HaloBin Yes NonHaloBin Non-Halogenated Organic Waste Halogenated->NonHaloBin No AqBin Aqueous Basic Waste (Do NOT Drain Pour) Aqueous->AqBin Collect separately

Figure 1: Decision logic for segregating (S)-2-Amino-2,3,3-trimethylbutanamide waste streams.

Part 3: Detailed Disposal Protocols

Protocol A: Solid Waste (Pure Substance)

Applicability: Expired inventory, spilled powder, or excess reagent.

  • PPE Requirement: Nitrile gloves (double gloving recommended), safety goggles, and lab coat. Use a powder respirator (N95) if handling open bulk powder outside a fume hood.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or the original manufacturer container if intact.

  • Labeling:

    • Attach a hazardous waste tag.[3]

    • Chemical Name: Write clearly: "(S)-2-Amino-2,3,3-trimethylbutanamide".

    • Hazard Checkboxes: Mark "Toxic" and "Irritant".

  • Transfer:

    • Transfer the solid carefully to the waste container.

    • Wipe the exterior of the original container with a solvent-dampened wipe (Ethanol or Acetone) and place the wipe in the solid waste bin.

  • Disposal Path: Submit for Incineration via your facility's EHS (Environmental Health & Safety) provider.

Protocol B: Liquid Waste (Reaction Mixtures/Mother Liquors)

Applicability: Material dissolved in solvents (MeOH, DCM, Ethyl Acetate).

  • pH Check: If the solution is aqueous or mixed aqueous-organic, check the pH.

    • Note: As an amine, the pH will likely be basic (>8).

    • Do not mix with acidic waste streams (e.g., acid quench waste) without controlled neutralization, as this generates heat.

  • Solvent Compatibility:

    • If dissolved in Non-Halogenated Solvents (MeOH, EtOH, Toluene): Pour into the "Non-Halogenated Organic" carboy.

    • If dissolved in Halogenated Solvents (DCM, Chloroform): Pour into the "Halogenated Organic" carboy.

  • Rinsing: Rinse the empty reaction vessel 3 times with a minimal amount of acetone. Add these rinses to the organic waste container.

  • Closure: Cap the carboy immediately to prevent volatile emissions.

Protocol C: Spill Cleanup (Emergency Procedure)

Applicability: Accidental benchtop release.

  • Isolate: Alert nearby personnel.

  • Protect: Don PPE. If powder is airborne, wait for it to settle or wear respiratory protection.

  • Contain:

    • Solid Spill: Cover with a damp paper towel (water or ethanol) to prevent dust generation. Scoop up the material and the towel into a disposal bag.

    • Liquid Spill: Absorb with an inert material (Vermiculite or Chem-Sorb pads). Do not use paper towels alone if the solvent is flammable.

  • Decontaminate: Wipe the surface with 1N HCl (dilute acid) to neutralize the amine residue, followed by water.

  • Dispose: Place all cleanup materials into the "Solid Hazardous Waste" bin.

Part 4: Regulatory & Compliance (RCRA)

While this specific compound is likely not explicitly listed on the EPA's P-List (Acutely Toxic) or U-List (Toxic), it must be characterized by the generator (you).

  • Waste Code Assignment (USA/RCRA):

    • If the waste is ignitable (flash point < 60°C due to solvent): D001 .

    • If the waste is corrosive (pH > 12.5, unlikely but possible in concentrate): D002 .

    • Default Status: Non-RCRA Regulated Hazardous Waste (unless mixed with listed solvents). However, Best Management Practice (BMP) dictates managing it as regulated hazardous waste due to its bioactive potential.

References

  • PubChem. (n.d.). 2-Amino-N,3,3-Trimethylbutanamide Compound Summary. National Library of Medicine. Retrieved March 4, 2026, from [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved March 4, 2026, from [Link]

  • Occupational Safety and Health Administration (OSHA). (2024).[1] Hazard Communication Standard: Labels and Pictograms. Retrieved March 4, 2026, from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.